Dantrolene Na
Beschreibung
Eigenschaften
IUPAC Name |
sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044585 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Dantrolene Sodium on Ryanodine Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dantrolene sodium is a post-synaptic muscle relaxant and the only specific and effective treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2][3][4] Its therapeutic effect is achieved through the direct inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1] The primary molecular target of dantrolene is the ryanodine receptor type 1 (RyR1), a massive intracellular Ca²⁺ release channel. Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the precise binding site and the allosteric mechanism by which dantrolene stabilizes the RyR1 channel in a closed state. This guide provides a comprehensive overview of the molecular interactions, conformational dynamics, quantitative effects, and key experimental methodologies used to characterize the mechanism of action of dantrolene on ryanodine receptors.
The Ryanodine Receptor Family
Ryanodine receptors are homotetrameric ion channels responsible for the rapid release of Ca²⁺ from the endoplasmic/sarcoplasmic reticulum, a critical step in processes like muscle excitation-contraction (EC) coupling.[5] There are three mammalian isoforms:
-
RyR1: The predominant isoform in skeletal muscle, essential for EC coupling.[1][6]
-
RyR2: The primary isoform in cardiac muscle, responsible for Ca²⁺-induced Ca²⁺ release (CICR).[6]
-
RyR3: Expressed at lower levels in various tissues, including the brain and diaphragm.[6]
Dantrolene exhibits significant isoform selectivity, potently inhibiting RyR1 and RyR3 while having minimal effect on RyR2 under normal physiological conditions.[5][6][7][8]
Core Mechanism: Allosteric Inhibition of RyR1
The fundamental action of dantrolene is the reduction of Ca²⁺ efflux from the SR by directly interacting with and stabilizing the RyR1 channel.[1][9] This is not a pore-blocking mechanism but rather an allosteric inhibition that decreases the channel's open probability. In the context of MH, where RyR1 mutations lead to a hypersensitized channel prone to excessive Ca²⁺ leakage when exposed to triggering agents, dantrolene effectively counteracts this pathological state.[2][5]
References
- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 2. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mhaus.org [mhaus.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. mdpi.com [mdpi.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Ryanodine Receptor 1: An In-depth Technical Guide to the Molecular Targets of Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a hydantoin derivative renowned for its role as a skeletal muscle relaxant and its life-saving application in the treatment of malignant hyperthermia (MH).[1] Its primary and most well-characterized mechanism of action is the inhibition of the ryanodine receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum of skeletal muscle.[2][3] By binding to RyR1, dantrolene effectively uncouples excitation-contraction, mitigating the uncontrolled calcium release that characterizes MH.[2][3] However, a growing body of evidence reveals that the pharmacological profile of dantrolene extends beyond RyR1, encompassing a range of molecular targets that contribute to its therapeutic effects and potential for drug repurposing in neurodegenerative diseases, cancer, and other conditions.[4][5][6] This technical guide provides a comprehensive overview of the molecular targets of dantrolene sodium beyond RyR1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Data Summary
The interaction of dantrolene with various molecular targets has been quantified through a range of in vitro and in vivo studies. The following tables summarize the key quantitative data for dantrolene's activity at these non-RyR1 targets.
| Target | Isoform/Species | Metric | Value | Conditions | Reference(s) |
| Ryanodine Receptor | RyR3 (HEK-293 cells) | Inhibition | Comparable to RyR1 | [3H]ryanodine binding assay | [7] |
| RyR2 (Failing dog heart SR) | IC50 | 0.3 µM | [3H]dantrolene binding | [1] | |
| RyR2 (Sheep) | IC50 | 0.16 ± 0.03 µM | Single-channel recording, with 100 nM Calmodulin | [8] | |
| NMDA Receptor | Rat cortical membranes | IC50 | 58.4 µM | Inhibition of [3H]MK-801 binding | [2] |
| Plasma Membrane | Neuroblastoma cells | IC50 | 5 µM | Inhibition of compound 48/80-induced Ca2+ permeability | [9] |
| Acetylcholinesterase | Not specified | IC50 | 12.8 µM | Ellman method | [10] |
| Monoamine Oxidase B | Human | Ki | 1.0 µM | Reversible, competitive inhibition | [6] |
| Carnitine/Acylcarnitine Carrier | Not specified | EC50 | 28 µM | Activation of CACT | [6] |
Key Molecular Targets and Signaling Pathways
Ryanodine Receptor Isoforms (RyR2 and RyR3)
While dantrolene's affinity for RyR1 is well-established, it also interacts with other RyR isoforms, albeit with different sensitivities and under specific conditions.
-
RyR3: Found in various tissues including the brain and smooth muscle, RyR3 is also inhibited by dantrolene.[7][11] The extent of this inhibition is comparable to that of RyR1, suggesting that RyR3 may be a significant target for dantrolene's actions in non-skeletal muscle tissues.[7] This interaction is dependent on the presence of adenine nucleotide and calmodulin.[7]
-
RyR2: The cardiac isoform, RyR2, is generally considered to be insensitive to dantrolene at therapeutic concentrations.[7][11] This selectivity is crucial as it avoids significant cardiodepressant effects.[11] However, under pathological conditions such as heart failure, RyR2 appears to become sensitive to dantrolene.[1][12] Studies on failing cardiomyocytes have shown that dantrolene can inhibit spontaneous Ca2+ leak from the sarcoplasmic reticulum with an IC50 of 0.3 µM.[1] This inhibition is dependent on the presence of calmodulin and the accessory protein FKBP12.6.[8][13]
This protocol is adapted from studies investigating dantrolene's effect on RyR2 in lipid bilayers.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles containing RyR2.
-
Artificial lipid bilayer setup (phosphatidylethanolamine and phosphatidylcholine in n-decane).
-
Cytoplasmic (cis) and luminal (trans) solutions (e.g., 250 mM Cs+).
-
ATP, Ca2+, and Calmodulin.
-
Dantrolene stock solution.
Procedure:
-
Form a lipid bilayer separating the cis and trans chambers.
-
Add SR vesicles to the cis chamber and stir until a single RyR2 channel incorporates into the bilayer.
-
Establish single-channel recording in the presence of cytoplasmic ATP (e.g., 2 mM), Ca2+ (e.g., 100 nM), and Calmodulin (e.g., 100 nM).
-
Record baseline channel activity (open probability, P_o).
-
Add dantrolene to the cis chamber at desired concentrations.
-
Record changes in channel activity to determine the inhibitory effect and calculate the IC50.[8]
L-type Ca2+ Channels (CaV1.1)
Dantrolene has been found to inhibit L-type Ca2+ currents in developing myotubes.[14] However, this effect is not due to a direct interaction with the CaV1.1 channel itself. Experiments using myotubes lacking RyR1 (dyspedic myotubes) showed that dantrolene failed to alter L-type currents.[14][15] This indicates that the inhibition of CaV1.1 is an indirect consequence of dantrolene's action on RyR1, likely through the disruption of the physical and functional coupling between RyR1 and CaV1.1.[14][15]
References
- 1. sketchviz.com [sketchviz.com]
- 2. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RyR2 inhibition with dantrolene is antiarrhythmic, prevents further pathological remodeling, and improves cardiac function in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-apoptotic Protein BCL2 Down-regulates DNA End Joining in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of ryanodine-sensitive calcium store drives pseudo-allergic dermatitis via Mas-related G protein-coupled receptor X2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Dantrolene Sodium for Research Use
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1] It is a postsynaptic muscle relaxant that reduces the excitation-contraction coupling in muscle cells.[2] Clinically, it is the primary therapeutic agent for malignant hyperthermia (MH), a rare and life-threatening hypermetabolic disorder triggered by certain general anesthetics or succinylcholine.[1][2][3] Its unique mechanism of action, which involves the modulation of intracellular calcium release, has established it as an invaluable tool in research for investigating cellular processes governed by intracellular calcium dynamics.[1][4] This guide provides a comprehensive overview of the pharmacological profile of dantrolene sodium, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and applications in a research context.
Core Mechanism of Action: Inhibition of Ryanodine Receptors
Dantrolene exerts its therapeutic effect by directly interfering with excitation-contraction coupling in skeletal muscle.[1] The primary molecular target of dantrolene is the ryanodine receptor (RyR), a calcium channel on the sarcoplasmic reticulum (SR) membrane.[5] By binding to the RyR, dantrolene inhibits the release of calcium ions (Ca²⁺) from the SR into the cytosol, thereby reducing the availability of calcium necessary for muscle contraction.[2][3][5] This inhibition leads to a decrease in muscle contractions.[5]
There are three main isoforms of the RyR channel:
-
RyR1: Predominantly found in skeletal muscle, RyR1 is the primary target for dantrolene in its clinical application for malignant hyperthermia.[4][5]
-
RyR2: The main isoform in cardiac muscle. RyR2 is less sensitive to dantrolene under normal physiological conditions, which explains the drug's minimal impact on cardiac muscle function at therapeutic doses.[4][5]
-
RyR3: Expressed at lower levels in various tissues, including the brain.[4][6]
Dantrolene acts on RyR1 and RyR3 to inhibit channel activation by calmodulin and decrease the Ca²⁺ sensitivity of channel activation.[6][7]
Caption: Mechanism of Dantrolene Action on Ryanodine Receptors.
Pharmacodynamics
The pharmacodynamic effects of dantrolene are centered on its ability to modulate intracellular calcium levels. In skeletal muscle, this leads to muscle relaxation. However, its effects are not limited to muscle tissue. In the central nervous system, where all three RyR isoforms are expressed, dantrolene can protect neurons from calcium dyshomeostasis.[6] For instance, in vitro studies have shown that dantrolene can reduce glutamate-induced increases in intracellular Ca²⁺ concentrations in mouse cerebral cortical neurons by 70%.[7]
Pharmacokinetics
The pharmacokinetic profile of dantrolene is characterized by slow and incomplete oral absorption, with a bioavailability of about 70%.[2] It is extensively metabolized in the liver, primarily through nitro-reduction and hydroxylation.[1] The metabolites are then excreted in the urine.[1] The elimination half-life of dantrolene can vary depending on the species.
| Parameter | Species | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | Horses | 129 ± 8 min | Intravenous (2 mg/kg) | [8][9][10] |
| Dogs | 1.26 hrs | Oral (5 mg/kg) | [11] | |
| Dogs | 1.21 hrs | Oral (10 mg/kg) | [11] | |
| Bioavailability | Horses | 39 ± 10% | Intragastric (4 mg/kg) | [8][9][10] |
| Time to Peak Concentration (Tmax) | Horses | 1.5 hrs | Intragastric (4 mg/kg) | [8][9][10] |
| Peak Plasma Concentration (Cmax) | Dogs | 0.43 µg/mL | Oral (5 mg/kg) | [11] |
| Dogs | 0.65 µg/mL | Oral (10 mg/kg) | [11] | |
| Area Under the Curve (AUC) | Dogs | 3.87 µg·hr/mL | Oral (5 mg/kg) | [11] |
| Dogs | 5.94 µg·hr/mL | Oral (10 mg/kg) | [11] |
Research Applications
The unique pharmacological profile of dantrolene makes it a valuable tool for investigating a variety of pathological conditions involving calcium dyshomeostasis.[1]
-
Malignant Hyperthermia: Dantrolene is the primary drug used for the treatment of MH, a pharmacogenetic disorder of skeletal muscle.[6]
-
Muscular Dystrophies: It is used to study the role of "leaky" RyR channels in the pathology of certain muscular dystrophies.[1]
-
Neurodegenerative Diseases: Research has shown that dantrolene may have neuroprotective effects in conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) by preventing excessive calcium release in neurons.[12][13]
-
Ischemia and Reperfusion Injury: Dantrolene is investigated for its potential to mitigate cell damage caused by calcium overload during ischemic events and subsequent reperfusion.[7]
Experimental Protocols
In Vitro Dissolution of Dantrolene Sodium for Assays
Due to its low aqueous solubility, preparing dantrolene sodium for in vitro experiments requires specific protocols.
Protocol 1: Dissolution in Organic Solvent (for stock solutions)
-
Materials: Dantrolene sodium powder, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), light-protecting tubes.
-
Procedure:
-
Add a minimal amount of DMF or DMSO to the dantrolene sodium powder to completely dissolve it. For a 10 mg/mL stock solution, dissolve 10 mg of dantrolene sodium in 1 mL of solvent.
-
Vortex gently until the solution is clear.
-
Aliquot the stock solution into small, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[14]
-
Protocol 2: Reconstitution in Sterile Water (for direct use)
This protocol is suitable for experiments requiring an aqueous solution and is based on clinical formulations.
-
Materials: Lyophilized dantrolene sodium (e.g., a commercial vial containing 20 mg), sterile water for injection (without bacteriostatic agents), sterile syringe, and needle.
-
Procedure:
-
Use a commercial vial of lyophilized dantrolene sodium, which typically includes mannitol and sodium hydroxide to aid in dissolution.
-
Reconstitute the vial with sterile water as per the manufacturer's instructions.
-
Caption: Workflow for Preparing Dantrolene Sodium Solutions.
Assessment of Intracellular Calcium Mobilization
This protocol outlines a general method for assessing the effect of dantrolene on intracellular calcium mobilization in cultured cells, such as myotubes or neurons.[1]
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.
-
Compound Addition: Add dantrolene at various concentrations to the appropriate wells. Include vehicle controls (the solvent used to dissolve dantrolene).
-
Stimulation: After a pre-incubation period with dantrolene, stimulate the cells with an agonist known to induce calcium release (e.g., caffeine for myotubes, glutamate for neurons).[1]
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator using a plate reader or fluorescence microscope.
Quantitative Data from In Vitro Studies
| Experimental Model | Dantrolene Concentration | Effect | Reference |
| Rat Papillary Muscles | 50 µM | Decreased peak systolic [Ca²⁺]i from 0.81 µM to 0.67 µM. | [15] |
| Rat Papillary Muscles (Ca²⁺ overloaded) | 50 µM | Reduced amplitude of Ca²⁺ oscillations and aftercontractions. | [15] |
| Isolated Cardiac Sarcoplasmic Reticulum | 50 µM | Increased initial Ca²⁺ uptake rate by 23%. | [15] |
| Cultured Rat Frontal Cortical Neurons | 10 µM | Reduced spontaneous oscillation of [Ca²⁺]i in both amplitude and baseline. | [16] |
| Cultured Rat Frontal Cortical Neurons | 30 µM | Partially inhibited caffeine-induced increase in [Ca²⁺]i. | [16] |
| Linoleic Acid Emulsion | 50 µg | 55% inhibition of peroxidation. | [17] |
| Linoleic Acid Emulsion | 100 µg | 70% inhibition of peroxidation. | [17] |
| Linoleic Acid Emulsion | 250 µg | 82% inhibition of peroxidation. | [17] |
Conclusion
Dantrolene sodium remains a critical tool for both clinical applications and fundamental research. Its well-defined mechanism of action as a ryanodine receptor antagonist allows for the specific investigation of the role of intracellular calcium stores in a multitude of physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate the effective use of dantrolene sodium in a research setting, ultimately contributing to a deeper understanding of calcium signaling and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Pharmacokinetics of dantrolene sodium in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Dantrolene Sodium: A Technical Guide to its Role in Mitigating Cellular Calcium Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene sodium is a post-synaptic muscle relaxant renowned for its critical role in treating malignant hyperthermia, a life-threatening condition of uncontrolled skeletal muscle hypermetabolism.[1][2] Its therapeutic efficacy is rooted in its ability to mitigate cellular calcium dysregulation by directly interacting with and inhibiting ryanodine receptors (RyRs), the primary calcium release channels of the sarcoplasmic and endoplasmic reticulum.[3][4] This technical guide provides an in-depth exploration of dantrolene sodium's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ryanodine Receptors
Dantrolene exerts its pharmacological effects by directly binding to ryanodine receptors, large intracellular calcium channels responsible for the release of calcium from intracellular stores.[2][4] There are three main isoforms of RyRs in mammals:
-
RyR1: Predominantly found in skeletal muscle, RyR1 is the primary target of dantrolene in its clinical application for malignant hyperthermia.[1][5]
-
RyR2: The main isoform in cardiac muscle, RyR2 is significantly less sensitive to dantrolene under normal physiological conditions, which accounts for the drug's minimal cardiotoxicity at therapeutic doses.[5][6]
-
RyR3: Expressed at lower levels in various tissues, including the brain and smooth muscle, RyR3 is also inhibited by dantrolene.[5][7]
Dantrolene's interaction with RyR1 stabilizes the channel in a closed state, thereby reducing the probability of channel opening and subsequent calcium release from the sarcoplasmic reticulum (SR).[6][8] This action is particularly crucial in conditions of RyR1 hypersensitivity, such as in malignant hyperthermia, where trigger agents like volatile anesthetics can induce a massive and uncontrolled release of calcium.[2][4] By inhibiting this aberrant calcium release, dantrolene effectively uncouples muscle excitation from contraction, leading to muscle relaxation and the cessation of the hypermetabolic state.[9]
Quantitative Data on Dantrolene Sodium's Efficacy
The inhibitory potency of dantrolene sodium has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its effects across different experimental models and conditions.
Table 1: Inhibitory Potency of Dantrolene Sodium on Ryanodine Receptors
| Receptor Type | Preparation | Assay | Species | Inhibitory Constant (Ki) / IC50 | Reference |
| RyR1 | Isolated SR Vesicles | [³H]ryanodine Binding | Pig | ~150 nM (Ki) | [10] |
| RyR1 (Wild-Type) | Skeletal Muscle SR Vesicles | [³H]ryanodine Binding | Not Specified | ~1.0 µM (IC50) | [11] |
| RyR1 (Y522S Mutant) | HEK293 Cell Microsomes | [³H]ryanodine Binding | Human | >10 µM (IC50) | [11] |
| RyR2 | Single Channel Recordings | Electrophysiology | Sheep | 0.16 ± 0.03 µM (IC50) (Requires Calmodulin) | [3] |
| RyR2 | Mouse Cardiomyocytes | Ca²⁺ Wave Frequency | Mouse | 0.42 ± 0.18 µM (IC50) (Requires Calmodulin) | [3] |
Table 2: Effects of Dantrolene Sodium on Intracellular Calcium and Muscle Function
| Cell/Tissue Type | Experimental Condition | Dantrolene Concentration | Measured Parameter | Effect | Reference |
| Malignant Hyperthermia Susceptible (MHS) and Normal Pig Skeletal Muscle Vesicles | Media simulating resting myoplasm | Not Specified | Half-time for ⁴⁵Ca²⁺ release | ~3.5-fold increase | [10] |
| Failing Rabbit Heart Cardiomyocytes | In vitro | 1 µM | Sarcoplasmic Reticulum Ca²⁺ Load | Significantly increased | [6] |
| Failing Rabbit Heart Cardiomyocytes | In vitro | 1 µM | Ca²⁺ Spark Frequency | Significantly decreased | [6] |
| Rat Papillary Muscles | Isometrically contracting | 50 µM | Peak Systolic [Ca²⁺]i | Decreased from 0.81 ± 0.04 to 0.67 ± 0.04 µM | [12] |
| Rat Papillary Muscles | Ca²⁺ overload induced by isoproterenol | 50 µM | Mean Diastolic [Ca²⁺]i | Decreased from 0.56 ± 0.1 to 0.44 ± 0.1 µM | [12] |
| Cultured Rat Frontal Cortical Neurons | NMDA or KCl stimulation | 10 µM | Spontaneous [Ca²⁺]i oscillation | Reduced amplitude and baseline | [13] |
| Human Patients with Malignant Hyperthermia | In vivo | 2.5 mg/kg (mean dose) | Clinical and biochemical parameters | Significant changes suggesting decreased cellular metabolism | [14] |
Experimental Protocols
[³H]Ryanodine Binding Assay for RyR1 Inhibition
This assay is a standard method to quantify the activity of the RyR1 channel, as [³H]ryanodine preferentially binds to the open state of the channel. A decrease in [³H]ryanodine binding in the presence of a test compound is indicative of channel inhibition.[11]
Materials:
-
Isolated skeletal muscle sarcoplasmic reticulum (SR) vesicles
-
[³H]ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 100 µM CaCl₂, 5 mM glutathione, 1 mM AMP)
-
Test compound (Dantrolene sodium)
-
Unlabeled ryanodine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare SR vesicles from skeletal muscle tissue.
-
Incubate the SR vesicles with varying concentrations of dantrolene sodium and a fixed concentration of [³H]ryanodine in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine.
-
Incubate the mixture at 37°C for a specified time (e.g., 2-3 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]ryanodine using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the dantrolene sodium concentration.
-
Determine the IC50 value, which is the concentration of dantrolene that inhibits 50% of the specific [³H]ryanodine binding, by fitting the data to a dose-response curve.[11]
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM
This protocol details the measurement of intracellular calcium levels in cultured cells in response to a stimulus and the effect of dantrolene. Fluorescent calcium indicators like Fura-2 AM are widely used for this purpose.[15][16]
Materials:
-
Cultured cells (e.g., primary neurons, cardiomyocytes) on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Stimulating agonist (e.g., glutamate, caffeine)
-
Dantrolene sodium
-
Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at 510 nm.
Procedure:
-
Cell Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Dantrolene Application:
-
To assess the effect of dantrolene, perfuse the cells with a solution containing the desired concentration of dantrolene (e.g., 10 µM) for 5-10 minutes.
-
-
Stimulation:
-
Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of dantrolene.
-
-
Data Recording:
-
Continuously record the fluorescence changes throughout the experiment.
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in this ratio to determine the effect of dantrolene on the agonist-induced calcium increase.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: Excitation-Contraction Coupling and the inhibitory action of Dantrolene on RyR1.
Caption: Workflow for the [³H]Ryanodine Binding Assay to determine Dantrolene's IC50.
Caption: Workflow for measuring changes in intracellular calcium using Fura-2 AM.
Conclusion
Dantrolene sodium remains a cornerstone in the management of conditions characterized by excessive sarcoplasmic reticulum calcium release. Its well-defined mechanism of action, centered on the direct inhibition of ryanodine receptors, provides a clear rationale for its therapeutic efficacy. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the intricate role of dantrolene in modulating cellular calcium homeostasis and to explore its potential in other calcium-related pathologies. The continued study of dantrolene's interactions with ryanodine receptors will undoubtedly pave the way for the development of novel and more targeted therapies for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Dantrolene - Wikipedia [en.wikipedia.org]
- 10. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of dantrolene on KCl- or NMDA-induced intracellular Ca2+ changes and spontaneous Ca2+ oscillation in cultured rat frontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dantrolene in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. berthold.com [berthold.com]
A Technical Guide to the In Vitro Antioxidant Properties of Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of dantrolene sodium, a skeletal muscle relaxant. The document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for these methods, and includes visualizations of the experimental workflows to facilitate understanding and replication.
Core Quantitative Data on Antioxidant Activity
The antioxidant capacity of dantrolene sodium has been evaluated using several in vitro assays. The primary findings are summarized below, highlighting its efficacy in inhibiting lipid peroxidation and its reducing power.
Inhibition of Linoleic Acid Peroxidation
Dantrolene sodium has demonstrated significant, dose-dependent inhibition of linoleic acid peroxidation.[1][2][3] In a comparative study, its efficacy at a concentration of 250 µg surpassed that of α-tocopherol at the same concentration.[1][2][3]
| Compound | Amount (µg) | Inhibition of Linoleic Acid Peroxidation (%) |
| Dantrolene Sodium | 50 | 55 |
| Dantrolene Sodium | 100 | 70 |
| Dantrolene Sodium | 250 | 82 |
| α-tocopherol | 250 | 62 |
Reducing Power and Free Radical Scavenging
Dantrolene sodium exhibits reducing power, which increases with concentration.[1][2][3] This activity was found to be statistically significant when compared to a control group.[1][2][3] However, its reducing power is less potent than that of the well-known antioxidants butylated hydroxytoluene (BHT) and quercetin.[1][2][3]
In terms of direct free radical scavenging, the activity of dantrolene sodium was not statistically significant.[1][2][3] In contrast, quercetin and butylated hydroxyanisole (BHA) demonstrated highly potent free radical scavenging capabilities.[1][2][3] This suggests that the antioxidant effect of dantrolene sodium is more closely related to its ability to inhibit lipid peroxidation and its reducing power rather than direct free radical scavenging.[1][2][3]
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays used to evaluate dantrolene sodium are provided below.
Thiocyanate Method for Linoleic Acid Peroxidation
This method assesses the inhibition of lipid peroxidation in a linoleic acid emulsion system.
Materials:
-
Linoleic acid emulsion
-
Phosphate buffer (pH 7.0)
-
Dantrolene sodium and standard antioxidants (e.g., α-tocopherol)
-
Ethanol
-
Ammonium thiocyanate solution
-
Ferrous chloride solution
Procedure:
-
Prepare a stock solution of the sample (dantrolene sodium or standard) in ethanol.
-
Mix the sample solution with the linoleic acid emulsion and phosphate buffer.
-
Incubate the mixture at a specified temperature in the dark to allow for peroxidation.
-
At regular intervals, take an aliquot of the reaction mixture.
-
Add ethanol, followed by ammonium thiocyanate solution and ferrous chloride solution.
-
After a short incubation period, measure the absorbance of the resulting red-colored complex at 500 nm.
-
The inhibition of lipid peroxidation is calculated as a percentage relative to the control.
Reducing Power Assay
This assay determines the ability of a compound to reduce iron (III) to iron (II).
Materials:
-
Phosphate buffer (pH 6.6)
-
Potassium ferricyanide solution
-
Trichloroacetic acid (TCA)
-
Ferric chloride solution
-
Dantrolene sodium and standard antioxidants (e.g., BHT, quercetin)
Procedure:
-
Mix the sample solution with phosphate buffer and potassium ferricyanide.
-
Incubate the mixture at 50°C.
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to separate the precipitate.
-
Take the supernatant and mix it with distilled water and ferric chloride solution.
-
Measure the absorbance at 700 nm. Higher absorbance indicates greater reducing power.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol or ethanol
-
Dantrolene sodium and standard antioxidants
-
Methanol or ethanol
Procedure:
-
Prepare different concentrations of the sample solution.
-
Mix the sample solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the scavenging of the ABTS radical cation.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Phosphate-buffered saline (PBS) or ethanol
-
Dantrolene sodium and standard antioxidants (e.g., Trolox)
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.
-
Dilute the ABTS•+ solution with PBS or ethanol to a specific absorbance at 734 nm.
-
Add the sample solution to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The scavenging capacity is determined by the decrease in absorbance.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the Thiocyanate Method.
Caption: Workflow for the Reducing Power Assay.
Caption: Workflows for Radical Scavenging Assays.
Concluding Remarks
The available in vitro data indicates that dantrolene sodium possesses notable antioxidant properties, primarily through the inhibition of lipid peroxidation and by its reducing power. While its direct free radical scavenging activity appears to be limited, its ability to mitigate oxidative processes is significant. Further research is warranted to fully elucidate the mechanisms underlying these antioxidant effects and to explore their potential therapeutic implications in conditions associated with oxidative stress. The provided protocols and workflows serve as a guide for researchers aiming to investigate these properties further.
References
The Uncoupling Agent: A Technical Guide to Dantrolene Sodium in Skeletal Muscle Excitation-Contraction Coupling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a hydantoin derivative that acts as a direct-acting skeletal muscle relaxant.[1] Unlike many other muscle relaxants that target the central nervous system, dantrolene exerts its effects peripherally, directly on the muscle fiber.[2] This unique mechanism of action has made it an invaluable tool for investigating the intricate processes of excitation-contraction (E-C) coupling in skeletal muscle.[3] Furthermore, it is the primary therapeutic agent for malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by uncontrolled calcium release from the sarcoplasmic reticulum (SR).[1][4]
This in-depth technical guide provides a comprehensive overview of the use of dantrolene sodium in studying skeletal muscle E-C coupling. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental endeavors. The guide details dantrolene's mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows through diagrams.
Mechanism of Action: Unraveling the Inhibition of Calcium Release
Excitation-contraction coupling is the physiological process that links the electrical stimulus of a motor neuron to the mechanical contraction of a muscle fiber. A critical step in this cascade is the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, an event primarily mediated by the ryanodine receptor 1 (RyR1), the main Ca²⁺ release channel on the SR membrane.[5]
Dantrolene's primary mechanism of action is the direct inhibition of RyR1.[5] By binding to the RyR1 channel, dantrolene modulates its function, leading to a reduction in the amount of Ca²⁺ released into the myoplasm during muscle excitation.[1] This effectively uncouples the electrical excitation from the mechanical contraction. While the precise binding site has been a subject of investigation, evidence suggests that dantrolene interacts with a specific domain of the RyR1 protein.[6] It is important to note that dantrolene exhibits selectivity for the skeletal muscle isoform (RyR1) and the less abundant RyR3 over the cardiac isoform (RyR2), which explains its minimal effects on cardiac muscle function.[7]
Quantitative Data on Dantrolene's Efficacy
The inhibitory effects of dantrolene on RyR1 have been quantified through various in vitro and in situ experiments. The following tables summarize key quantitative data, providing a reference for experimental design and data interpretation.
| Parameter | Preparation | Assay | Value | Species |
| Inhibitory Constant (Ki) | Isolated SR Vesicles | [³H]ryanodine Binding | ~150 nM | Pig |
| Half-maximal Inhibitory Concentration (IC50) | Single RyR1 Channels | Electrophysiology | Varies (µM range) | Rabbit |
| IC50 for Ca²⁺ Release Inhibition | Skinned Muscle Fibers | Force Measurement | ~1 µM | Frog |
| Effective Concentration for Twitch Inhibition | Intact Muscle | Tension Recording | 1-10 µM | Rat |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide step-by-step protocols for key experiments used to study the effects of dantrolene on skeletal muscle.
Protocol 1: Measurement of Intracellular Calcium Transients with Fura-2
This protocol describes how to measure changes in intracellular calcium concentration in isolated skeletal muscle fibers using the ratiometric fluorescent indicator Fura-2.
Materials:
-
Isolated single skeletal muscle fibers
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered Ringer's solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Dantrolene sodium stock solution (in DMSO)
-
Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Procedure:
-
Fiber Preparation: Isolate single muscle fibers from a suitable skeletal muscle (e.g., flexor digitorum brevis of a mouse) by enzymatic digestion.
-
Dye Loading:
-
Prepare a loading solution containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Ringer's solution.
-
Incubate the isolated fibers in the loading solution for 30-45 minutes at room temperature in the dark.
-
Wash the fibers with Ringer's solution for 15-30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the loaded fibers in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the fibers alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.
-
Establish a stable baseline recording in Ringer's solution.
-
-
Dantrolene Application:
-
Perfuse the chamber with Ringer's solution containing the desired concentration of dantrolene (e.g., 10 µM).
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Calibrate the ratio to absolute calcium concentrations using the Grynkiewicz equation, if required.
-
Analyze the effect of dantrolene on baseline calcium levels and on calcium transients elicited by electrical stimulation or agonist application.
-
Protocol 2: Skinned Fiber Preparation and Force Measurement
This protocol allows for the direct assessment of dantrolene's effect on the contractile machinery and SR calcium release in a preparation where the sarcolemma has been permeabilized.
Materials:
-
Small bundles of skeletal muscle fibers
-
Skinning solution (e.g., containing relaxing solution with 1% Triton X-100)
-
Relaxing solution (high EGTA, low Ca²⁺)
-
Activating solution (high Ca²⁺)
-
Force transducer and length controller apparatus
-
Dantrolene sodium
Procedure:
-
Fiber Bundles Preparation: Dissect small bundles of muscle fibers and tie them to glass capillary tubes.
-
Skinning:
-
Incubate the fiber bundles in skinning solution for 30-60 minutes on ice to permeabilize the sarcolemma.
-
Transfer the skinned fibers to a relaxing solution.
-
-
Mounting:
-
Isolate a single skinned fiber segment and mount it between a force transducer and a length controller.
-
Adjust the sarcomere length to an optimal value (e.g., 2.5 µm).
-
-
Force Measurement:
-
Measure the maximal Ca²⁺-activated force by transferring the fiber from the relaxing solution to the activating solution.
-
To test the effect of dantrolene, pre-incubate the fiber in a relaxing or sub-maximal activating solution containing dantrolene before measuring the force in an activating solution with the same dantrolene concentration.
-
-
Data Analysis:
-
Record the force generated by the fiber.
-
Compare the maximal force and the sensitivity to Ca²⁺ (pCa-force relationship) in the presence and absence of dantrolene.
-
Protocol 3: [³H]Ryanodine Binding Assay
This biochemical assay is used to directly investigate the interaction of dantrolene with the RyR1 channel in isolated SR vesicles.[8]
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle
-
[³H]ryanodine (radiolabeled ryanodine)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
Varying concentrations of dantrolene sodium
-
Unlabeled ryanodine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine SR vesicles (50-100 µg of protein), a fixed concentration of [³H]ryanodine (e.g., 5 nM), and varying concentrations of dantrolene.
-
Prepare control tubes without dantrolene (total binding) and with an excess of unlabeled ryanodine (non-specific binding).
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow binding to reach equilibrium.[8]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.
-
Wash the filters with ice-cold wash buffer to remove unbound [³H]ryanodine.[8]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific [³H]ryanodine binding as a function of dantrolene concentration.
-
Determine the IC50 value of dantrolene for inhibiting [³H]ryanodine binding.
-
Visualizing the Science: Diagrams and Workflows
To facilitate a deeper understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Excitation-Contraction Coupling and Dantrolene's Site of Action
Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release.
Experimental Workflow for Studying Dantrolene's Effect on Intracellular Calcium
Caption: Workflow for calcium imaging with dantrolene.
Logical Relationship of Dantrolene's Action
Caption: Logical cascade of dantrolene's muscle relaxant effect.
Conclusion
Dantrolene sodium remains a cornerstone in the study of skeletal muscle physiology, particularly in dissecting the mechanisms of excitation-contraction coupling. Its specific action on the ryanodine receptor provides a powerful tool to modulate and understand the critical role of sarcoplasmic reticulum calcium release in muscle function. By providing a comprehensive overview of its mechanism, quantitative effects, and detailed experimental protocols, this guide aims to empower researchers to confidently and effectively utilize dantrolene sodium in their pursuit of advancing our understanding of skeletal muscle biology and pathology. The continued investigation into the nuances of dantrolene's interactions will undoubtedly shed further light on the complexities of muscle function and provide avenues for the development of novel therapeutic strategies for muscle disorders.
References
- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for measuring force in skinned diaphragm muscle fibers of myopathic SEPN1 knockout mice following chronic tauroursodeoxycholic acid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Dantrolene's Modulation of Intracellular Calcium Homeostasis in Neuronal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of dantrolene, a skeletal muscle relaxant, on intracellular calcium homeostasis in various neuronal models. Dantrolene's primary mechanism of action involves the antagonism of ryanodine receptors (RyRs), which are crucial intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][2][3] By inhibiting these receptors, dantrolene effectively mitigates the excessive release of calcium from the ER into the cytoplasm, a pathological hallmark in numerous neurodegenerative diseases and neuronal injury models.[1][3][4] This document consolidates quantitative data from a range of studies, details key experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Stabilization of Intracellular Calcium
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[5][6][7] The concentration of cytosolic Ca²⁺ is tightly regulated, with resting levels maintained at approximately 100 nM, a stark contrast to the 1.2 mM found in the extracellular space.[8] This steep electrochemical gradient is essential for transient Ca²⁺ signals that trigger downstream cellular events.[8]
Disruption of this delicate homeostasis, often characterized by sustained elevations in intracellular Ca²⁺, can lead to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death.[2][8] A key player in this dysregulation is the over-activation of RyRs, which mediate calcium-induced calcium release (CICR), a process that can amplify initial Ca²⁺ signals.[2][9]
Dantrolene exerts its neuroprotective effects by binding to RyRs, specifically isoforms RyR1 and RyR3, and reducing their open probability.[1][2] This action dampens the release of Ca²⁺ from the ER, thereby preventing the cytotoxic cascade initiated by calcium overload.[2][4] Notably, dantrolene shows selectivity for RyR1 and RyR3 over the cardiac isoform RyR2, which explains its minimal cardiac side effects.[1]
Quantitative Data on Dantrolene's Efficacy
The following tables summarize the quantitative effects of dantrolene across various neuronal models and neurotoxic insults.
Table 1: Effect of Dantrolene on Intracellular Calcium Levels
| Neuronal Model | Insult | Dantrolene Concentration (µM) | Observed Effect on [Ca²⁺]i | Reference |
| Cultured rat hippocampal neurons | Amyloid-β₁₋₄₂ | Not Specified | Significantly reduced basal cytosolic calcium levels and attenuated stimulus-induced calcium transients.[10] | [10] |
| Hippocampal neuronal culture | In vitro Status Epilepticus (low Mg²⁺) | 50 | Maintained intracellular Ca²⁺ at baseline levels 24 and 48 hours post-insult.[9] | [9] |
| GT1-7 hypothalamic neurosecretory cells | Thapsigargin (50 nM) | Not Specified (dose-dependent) | Significantly inhibited the elevation of cytosolic Ca²⁺ levels (which increased to 230% over basal in controls).[11] | [11] |
| Cortical neuron culture | NMDA | 30 | Reduced intracellular Ca²⁺ by 30% with extracellular Ca²⁺ present, and by 100% in its absence.[3] | [3] |
| Cultured rat cerebellar granule neurons | NMDA | Micromolar concentrations (dose-dependent) | Inhibited NMDA-evoked ⁴⁵Ca uptake.[12] | [12] |
Table 2: Neuroprotective Effects of Dantrolene
| Neuronal Model | Insult | Dantrolene Concentration | Observed Effect on Neuronal Viability/Function | Reference |
| Cultured rat hippocampal neurons | Amyloid-β₁₋₄₂ | Not Specified | Increased neuronal survival from 26% to 76% and significantly reduced apoptosis and necrosis.[10] | [10] |
| Gerbil global cerebral ischemia model | 5-min global cerebral ischemia | 10-50 mg/kg (i.v.) | Significantly increased the number of intact hippocampal CA1 pyramidal neurons from 40% to 67-83% of sham controls.[11] | [11] |
| 3xTg-AD and 5XFAD mouse models | Alzheimer's Disease pathology | Not Specified (long-term treatment) | Ameliorated cognitive dysfunction and reduced amyloid accumulation by up to 76%.[13] | [13] |
| Hippocampal neuronal culture | In vitro Status Epilepticus (low Mg²⁺) | 50 µM | Decreased fraction of cell death.[9] | [9] |
| Cortical neuron culture | Glutamate, NMDA, QA | 30 µM | Completely prevented glutamate's toxic effect and blocked LDH release induced by NMDA and glutamate.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the effects of dantrolene on neuronal calcium homeostasis.
Measurement of Intracellular Calcium ([Ca²⁺]i)
A widely used technique for monitoring [Ca²⁺]i is calcium imaging with fluorescent indicators .[14][15][16]
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips.[14]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[14][17] This is typically done by incubating the cells with the dye in a physiological solution for a specific period (e.g., 1 hour at 37°C).[15]
-
Experimental Setup: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope.[14]
-
Stimulation and Recording: A baseline fluorescence is recorded before the application of a stimulus (e.g., NMDA, high potassium, or electrical field stimulation).[10][17] Following stimulation, changes in fluorescence intensity are recorded in real-time. For ratiometric dyes like Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to calculate the intracellular calcium concentration.[14]
-
Dantrolene Application: Dantrolene is typically pre-incubated with the neurons for a period (e.g., 30 minutes) before the application of the neurotoxic stimulus.[11]
Assessment of Neuronal Viability
Several assays are employed to quantify the neuroprotective effects of dantrolene.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Non-viable cells with compromised membranes take up the blue dye.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an index of cytotoxicity.[3]
-
Fluorescent Viability Stains: A combination of fluorescent dyes is often used. For example, Hoechst 33342 can be used to stain the nuclei of all cells, while propidium iodide (PI) only enters and stains the nuclei of necrotic cells with compromised membranes.[18] Apoptotic cells can be identified by condensed or fragmented chromatin visualized with Hoechst staining.[18]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis, and can be used in both in vitro and in vivo models.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: Dantrolene's mechanism of action in neuronal cells.
Caption: Experimental workflow for calcium imaging studies.
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the Neuron's Calcium Signaling Repertoire: Intracellular Calcium Release via Voltage-Induced PLC and IP3R Activation | PLOS Biology [journals.plos.org]
- 6. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 8. Neuronal Calcium Homeostasis and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene inhibits the calcium plateau and prevents the development of spontaneous recurrent epileptiform discharges following in vitro status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. youtube.com [youtube.com]
- 17. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Foundational research on dantrolene's impact on mitochondrial function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant clinically used in the management of malignant hyperthermia and spasticity.[1] Its primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (ER).[2] By inhibiting RyR1 and RyR3 isoforms, dantrolene effectively attenuates the release of calcium (Ca²⁺) from intracellular stores, thereby preventing the sustained elevation of cytosolic Ca²⁺ that triggers a cascade of detrimental cellular events.[3][4] Emerging research has highlighted the significant role of dantrolene in modulating mitochondrial function, primarily through its influence on intracellular Ca²⁺ homeostasis. This technical guide provides an in-depth overview of the foundational research on dantrolene's impact on mitochondria, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism: Attenuation of Mitochondrial Calcium Overload
Under physiological conditions, the endoplasmic reticulum and mitochondria are intricately linked, forming specialized microdomains that facilitate efficient Ca²⁺ signaling.[5] However, under pathological conditions such as excitotoxicity or ischemia, excessive Ca²⁺ release from the ER can lead to mitochondrial Ca²⁺ overload.[6] This overload is a critical event that triggers mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[3]
Dantrolene, by blocking RyRs, directly mitigates the initial surge of Ca²⁺ from the ER, thereby preventing the subsequent mitochondrial Ca²⁺ uptake and its deleterious consequences.[7] This protective effect forms the basis of its neuroprotective properties observed in various preclinical models of neurological disorders.[6][8]
Quantitative Data on Dantrolene's Effects on Mitochondrial Parameters
The following tables summarize quantitative data from various studies investigating the impact of dantrolene on key mitochondrial functions.
| Parameter | Cell/Tissue Type | Experimental Condition | Dantrolene Concentration | Observed Effect | Reference |
| Intracellular Ca²⁺ Concentration | Mouse Cerebral Cortex Neurons | Glutamate-induced excitotoxicity | 10 µM | Reduced glutamate-induced increase by 70% | [6] |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly increased ΔΨm | [9] |
| Reactive Oxygen Species (ROS) | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly reduced intracellular ROS | [9] |
| ATP Production | Gaucher Disease Mouse Brain | In vivo treatment | Not Specified | Improved mitochondrial ATP production | [10] |
| Neuronal Survival | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly increased neuronal survival | [9] |
| Apoptosis | Rat Fetal Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 40 µM | Significantly reduced apoptosis | [9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of dantrolene on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to assess ΔΨm. TMRE accumulates in polarized mitochondria and its fluorescence intensity is proportional to the ΔΨm.
Protocol:
-
Cell Culture: Plate primary neurons or other relevant cell types in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dantrolene Treatment: Pre-incubate the cells with the desired concentrations of dantrolene (e.g., 10-40 µM) or vehicle control for 30 minutes to 2 hours.
-
Induction of Mitochondrial Depolarization: Introduce an insult to induce mitochondrial depolarization, such as glutamate (100 µM) for excitotoxicity studies or oxygen-glucose deprivation for ischemia models. Co-incubate with dantrolene for the desired duration (e.g., 12-24 hours).
-
TMRE Staining: In the final 30 minutes of the incubation period, add TMRE solution to each well to a final concentration of 100-200 nM.
-
Fluorescence Measurement: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Assessment of Reactive Oxygen Species (ROS) Production
Principle: Increased ROS production is a hallmark of mitochondrial dysfunction. Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps for cell culture and dantrolene treatment as described in the ΔΨm protocol.
-
DCFH-DA Loading: After the treatment period, wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in the dark for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the fluorescence intensity, which is directly proportional to the level of intracellular ROS.
Measurement of Mitochondrial ATP Production
Principle: ATP levels are a direct measure of mitochondrial respiratory function. Luciferase-based assays are commonly used to quantify ATP.
Protocol:
-
Mitochondria Isolation (Optional): For more direct measurements, mitochondria can be isolated from tissues or cells by differential centrifugation.
-
Cell Lysis: Following experimental treatments, lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
ATP Assay: Use a commercial ATP bioluminescence assay kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is proportional to the ATP concentration.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dantrolene's primary mechanism of action on mitochondrial function.
Caption: General experimental workflow for assessing dantrolene's mitochondrial effects.
Conclusion
The foundational research on dantrolene's impact on mitochondrial function strongly indicates its protective role, primarily mediated through the inhibition of RyR-dependent Ca²⁺ release from the endoplasmic reticulum. By preventing mitochondrial Ca²⁺ overload, dantrolene preserves mitochondrial integrity and function, leading to reduced oxidative stress, maintenance of ATP production, and inhibition of apoptotic pathways. This body of evidence provides a solid rationale for the continued investigation of dantrolene as a potential therapeutic agent for a range of disorders where mitochondrial dysfunction is a key pathological feature. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of dantrolene in this context.
References
- 1. assaygenie.com [assaygenie.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene corrects cellular disease features of Darier disease and may be a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Dantrolene Sodium Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant recognized for its function in reducing excitation-contraction coupling in muscle cells.[1][2] Its primary mechanism involves inhibiting the release of calcium (Ca²⁺) ions from the sarcoplasmic reticulum (SR) by antagonizing ryanodine receptors (RyR).[1][3][4][5] It shows a preference for RyR1 and RyR3 isoforms over RyR2.[1][6] This specific action makes dantrolene a valuable tool in cell culture experiments for investigating calcium signaling, neuroprotection, and muscle spasticity.[1] The proper preparation of stock solutions is essential for ensuring experimental accuracy and reproducibility.
Quantitative Data Summary
The physical and chemical properties of dantrolene sodium are critical for preparing accurate and stable solutions. The data presented below has been compiled from various suppliers and research articles.
Table 1: Solubility of Dantrolene Sodium
| Solvent | Maximum Concentration | Notes | Citations |
| DMSO | 2 - 14 mg/mL | Solubility can vary. It is recommended to use fresh, anhydrous DMSO as moisture may reduce solubility. | [1][7][8] |
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [1][7][8] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble (~0.5 mg/mL) | For aqueous solutions, it is best to first dissolve in DMF and then dilute with the buffer. These solutions are not recommended for long-term storage. | [1][7][8] |
Table 2: Stability and Storage of Dantrolene Sodium
| Form | Storage Temperature | Stability | Notes | Citations |
| Solid Powder | -20°C | ≥ 2 years | Store protected from light. | [7] |
| Stock Solution in DMSO/DMF | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [4] |
| Working Solution (in Media) | 2-8°C | Not recommended for storage > 24 hours | Prepare fresh before each experiment. Maximum stability is observed at pH 7.4. | [7][8][9][10][11][12] |
Experimental Protocols
Protocol 1: Preparation of Dantrolene Sodium Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of dantrolene sodium in DMSO, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
Dantrolene sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Analytical balance
-
0.22 µm syringe filter
-
Sterile syringes
Safety Precautions:
-
Dantrolene sodium should be handled as a hazardous material.[1][7]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
Procedure:
-
Equilibration: Before opening, allow the vial of dantrolene sodium powder to reach room temperature to prevent condensation.[1]
-
Calculation: Determine the mass of dantrolene sodium required to prepare the desired stock concentration. (Molecular Weight of Dantrolene Sodium: 336.23 g/mol )
-
For 1 mL of a 10 mM stock solution: 0.01 mol/L * 1 L/1000 mL * 336.23 g/mol * 1000 mg/g = 3.36 mg
-
-
Weighing: Carefully weigh the calculated amount of dantrolene sodium powder using an analytical balance.[1]
-
Dissolution:
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[1]
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solution
This protocol describes the dilution of the stock solution into cell culture medium to achieve the final working concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the frozen dantrolene sodium stock solution at room temperature.[1]
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration.[1][13]
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution).[1]
-
Important: The final concentration of DMSO in the cell culture medium should be non-toxic, typically ≤ 0.1%.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[14]
-
-
Mixing: Mix the final working solution gently but thoroughly by swirling or pipetting before adding it to the cells.[1]
-
Application: Replace the existing medium in the cell culture plates with the freshly prepared medium containing dantrolene sodium.
Visualizations
Signaling Pathway of Dantrolene Sodium
Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release from the sarcoplasmic reticulum.
Experimental Workflow
Caption: Workflow for preparing and using dantrolene sodium stock solution in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Effective Concentration of Dantrolene Sodium in Neuroprotection Studies
Introduction
Dantrolene sodium is a postsynaptic muscle relaxant recognized for its neuroprotective potential in various preclinical studies.[1] Its primary mechanism involves the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels on the endoplasmic reticulum (ER).[1][2] By blocking RyR1 and RyR3 isoforms, dantrolene mitigates the dysregulation of intracellular calcium (Ca²⁺) homeostasis, a central pathological event in neurological disorders like ischemic stroke, Alzheimer's disease, and traumatic brain injury.[1][3][4] Pathological conditions such as excitotoxicity lead to a massive influx of Ca²⁺, triggering further release from the ER in a process called calcium-induced calcium release (CICR).[1][5] This sustained elevation in cytosolic Ca²⁺ activates destructive cascades, including mitochondrial dysfunction, apoptosis, and neuroinflammation, culminating in neuronal death.[1][6] Dantrolene stabilizes these intracellular calcium levels, offering a promising therapeutic strategy.[1]
These application notes provide a comprehensive guide for researchers, summarizing effective concentrations from preclinical studies and detailing protocols for key experiments to evaluate dantrolene's efficacy.
Data Presentation: Effective Concentrations of Dantrolene
The effective concentration of dantrolene varies significantly depending on the experimental model and the nature of the neuronal insult. The following tables consolidate quantitative data from a range of in vitro and in vivo studies.
Table 1: Effective Concentrations of Dantrolene in In Vitro Models
| Model System | Neuronal Insult | Effective Dantrolene Concentration | Key Outcome(s) | Reference(s) |
| Primary Mouse Cortical Neurons | Glutamate Excitotoxicity | 100 nM and above | Protection from excitotoxicity; 70% reduction in glutamate-induced Ca²⁺ increase. | [1][7][8] |
| YAC128 Medium Spiny Neurons (HD Model) | Glutamate Excitotoxicity | 100 nM - 50 µM | Protection from apoptosis (TUNEL assay). | [7] |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 - 100 µM | Reduced OGD-induced cell death. | [1] |
| GT1-7 Hypothalamic Cells | Thapsigargin (ER Stress) | Dose-dependent | Inhibition of Ca²⁺ elevation, DNA fragmentation, and cell death. | [9] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 - 100 µM | Neuroprotection. | [1] |
| Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation | 40 µM | Increased neuronal survival when combined with hypothermia. | [10] |
Table 2: Effective Doses of Dantrolene in In Vivo Animal Models
| Animal Model | Neurological Disease/Injury Model | Dose | Route of Administration | Key Outcome(s) | Reference(s) |
| Gerbils | Global Cerebral Ischemia | 10 - 50 mg/kg | Intravenous (IV) | Dose-dependent increase in intact CA1 pyramidal neurons. | [9] |
| Rats | Ischemic Stroke | Not specified | Not specified | 98% prevention of cortical necrosis when given 1 hr pre-insult. | [11] |
| 3xTg-AD Mice | Alzheimer's Disease | 5 mg/kg | Subcutaneous (SQ) | Improved memory; decreased amyloid plaque levels. | [5] |
| 5XFAD Mice | Alzheimer's Disease | 5 mg/kg | Intranasal (IN) | Ameliorated memory loss, even after disease onset. | [5] |
| YAC128 Mice | Huntington's Disease | 5 mg/kg | Oral (feeding) | Improved motor performance; reduced loss of striatal neurons. | [5] |
| Neonatal Mice | Hypoxic-Ischemic (HI) Brain Injury | Not specified | Intraperitoneal (IP) | Reduced infarction volume and morphological damage. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and protocols is crucial for understanding and replicating experiments. The following diagrams were generated using Graphviz to illustrate key concepts.
Dantrolene's Neuroprotective Signaling Pathway
// Invisible edge for positioning edge [style=invis]; "Excitotoxic Stimulus" -> NMDAR; }
Caption: Dantrolene inhibits RyR-mediated calcium-induced calcium release (CICR).
General Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical workflow for assessing dantrolene's neuroprotective effects in vitro.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments based on methodologies cited in the literature.[13][14] Researchers should optimize concentrations and incubation times for their specific cell lines and neurotoxins.
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Neurons
This protocol details how to induce excitotoxicity in primary neuronal cultures and assess the protective effect of dantrolene.[6]
1. Cell Culture and Plating:
- Culture primary cortical or hippocampal neurons using standard protocols.
- Plate cells in multi-well plates (e.g., 96-well for viability assays, or on coverslips in 24-well plates for imaging).
- Allow neurons to mature in vitro for at least 7-10 days before experimentation.[6]
2. Dantrolene Pre-treatment:
- Prepare a stock solution of dantrolene sodium in DMSO.[14] Note: Dantrolene is poorly soluble in water and light-sensitive.[4]
- Dilute the stock solution in the culture medium to final desired concentrations (e.g., 1, 10, 50 µM).
- Replace the existing culture medium with the dantrolene-containing medium. Include a vehicle-only (DMSO) control group.
- Pre-incubate the cultures for 30 minutes to 2 hours at 37°C and 5% CO₂.[6][14]
3. Induction of Excitotoxicity:
- Following pre-incubation, add L-glutamic acid to the wells to a final concentration known to induce toxicity (e.g., 250 µM for some models).[7]
- Incubate for the desired period (e.g., 7 to 24 hours).[1][7]
4. Assessment of Neuroprotection (Cell Viability):
- MTT Assay: This assay measures the metabolic activity of viable cells.[14]
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Read absorbance on a microplate reader (e.g., at 570 nm).[14]
- Express viability as a percentage of the untreated control.
- LDH Assay: This assay measures lactate dehydrogenase released from damaged cells.[14]
- Collect the culture medium from each well.
- Use a commercial LDH cytotoxicity kit according to the manufacturer's instructions.
- Read absorbance on a microplate reader.
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular Ca²⁺ levels in response to a neurotoxic stimulus and the effect of dantrolene.[12]
1. Cell Preparation and Dye Loading:
- Culture primary neurons on glass coverslips.
- Prepare a loading solution with a calcium-sensitive dye like Fura-2 AM (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS).[1]
- Incubate neurons with the loading solution for 30-45 minutes at 37°C.
- Wash cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye (approx. 20 minutes).[1]
2. Fluorescence Microscopy:
- Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
- Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission (e.g., at 510 nm).
3. Dantrolene Treatment and Agonist Stimulation:
- To assess dantrolene's effect, perfuse the cells with a solution containing dantrolene (e.g., 10 µM) for 5-10 minutes.[1]
- While continuing to record, stimulate the cells by perfusing with a solution containing both dantrolene and a neurotoxic agonist (e.g., glutamate or NMDA).
- Monitor the changes in fluorescence ratio, which corresponds to changes in intracellular Ca²⁺ concentration.
The evidence from numerous in vitro and in vivo models strongly supports the neuroprotective potential of dantrolene sodium.[14] Its mechanism of stabilizing intracellular calcium homeostasis by inhibiting ryanodine receptors makes it a compelling candidate for mitigating neuronal damage in a variety of neurological conditions.[3][8] The effective concentrations typically range from 100 nM to 100 µM in cell culture models and 5 to 50 mg/kg in animal models, though these are highly dependent on the specific context of the study. The protocols and data provided herein offer a foundational resource for researchers and drug development professionals to design and execute robust studies evaluating the therapeutic applications of dantrolene.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Intracellular Calcium Reduction by Dantrolene on Prevention/Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ryanodine receptor inhibitor dantrolene reduces hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Administering Dantrolene Sodium in Animal Models of Neurological Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene sodium is a post-synaptic muscle relaxant that has demonstrated significant neuroprotective potential in various preclinical models of neurological injury.[1][2] Its primary mechanism of action is the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum.[3][4] In the central nervous system, all three RyR isoforms (RyR1, RyR2, and RyR3) are present, with dantrolene showing inhibitory effects on RyR1 and RyR3.[2][3]
Dysregulation of intracellular calcium homeostasis is a critical pathological feature in numerous neurological disorders and injuries, including traumatic brain injury (TBI), spinal cord injury (SCI), and stroke. This dysregulation can lead to excitotoxicity, mitochondrial dysfunction, apoptosis, and neuroinflammation.[2][3][4] By stabilizing intracellular calcium levels, dantrolene has emerged as a promising therapeutic agent, with demonstrated efficacy in various animal models of neurological damage.[3][4] These application notes provide a comprehensive summary of administration protocols and key findings from preclinical studies of dantrolene sodium in prominent neurological injury models.
Mechanism of Action: Inhibition of Ryanodine Receptor-Mediated Calcium Release
Neurological insults, such as ischemia or trauma, can trigger an excessive release of the excitatory neurotransmitter glutamate.[1] This leads to a massive influx of calcium (Ca²⁺) into neurons through glutamate receptors.[1][2] This initial influx triggers further Ca²⁺ release from intracellular stores in the endoplasmic reticulum via ryanodine receptors, a process known as calcium-induced calcium release (CICR).[3][5] The resulting Ca²⁺ overload activates downstream pathological cascades, including apoptosis and neuroinflammation, ultimately leading to neuronal cell death.[1][3] Dantrolene acts as a ryanodine receptor antagonist, binding to RyR1 and RyR3 to reduce their sensitivity to activating ligands like calcium, thereby inhibiting excessive Ca²⁺ release from the ER and mitigating downstream neurotoxic effects.[3]
Caption: Dantrolene inhibits RyR-mediated calcium release, preventing neurotoxicity.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies administering dantrolene sodium in animal models of Traumatic Brain Injury, Spinal Cord Injury, and Stroke/Ischemia.
Table 1: Traumatic Brain Injury (TBI)
| Animal Model | Dantrolene Dose | Route of Administration | Timing of Administration | Key Findings | Reference |
| Wistar Rat | 10 mg/kg | Intraperitoneal (i.p.) | 1h and 12h post-TBI | Reversed neurobehavioral impairments, inhibited mitochondria-mediated apoptosis, reduced oxidative stress, and alleviated neuroinflammation. | [6] |
Table 2: Spinal Cord Injury (SCI)
| Animal Model | Dantrolene Dose | Route of Administration | Timing of Administration | Key Findings | Reference |
| New Zealand Rabbit | 10 mg/kg | Intraperitoneal (i.p.) | Single dose immediately after injury | Significant motor function improvement at 24h, prevented lipid peroxidation, augmented endogenous antioxidant systems, and decreased apoptotic cell number. | [7][8] |
| Wistar Rat | Not specified | Not specified | 15 minutes and 1 hour after laminectomy | Combined with riluzole, showed a larger number of NeuN-positive neurons and reduced TUNEL staining. | [9] |
| Rat | Not specified | Not specified | Not specified | Did not reduce neuronal and glial loss, apoptosis, or promote functional recovery in this specific study. | [10][11] |
Table 3: Stroke / Cerebral Ischemia
| Animal Model | Dantrolene Dose | Route of Administration | Timing of Administration | Key Findings | Reference |
| Gerbil | 10, 25, 50 mg/kg | Intravenous (i.v.) | Immediately following 5-min global cerebral ischemia | Dose-dependently increased the number of intact hippocampal CA1 pyramidal neurons at 7 days. | [12][13] |
| Neonatal Mouse | Not specified | Intraperitoneal (i.p.) | Postnatal day 7 | Reduced infarction volume and morphological damage, improved functional recovery. | [14] |
Experimental Protocols
A. Preparation of Dantrolene Sodium Solution
-
Materials:
-
Procedure:
-
Under sterile conditions, accurately weigh the required amount of dantrolene sodium powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired stock concentration. Gentle warming or vortexing may be necessary to aid dissolution.[3] The intravenous formulation of dantrolene contains mannitol and sodium hydroxide (to a pH of 9.5) to improve solubility.[1]
-
Ensure the solution is completely clear and free of particulates.
-
Filter-sterilize the solution using a 0.22 µm filter into a sterile vial.[3]
-
Store the solution as recommended by the manufacturer, typically protected from light.
-
B. Administration Routes
-
Intraperitoneal (IP) Injection:
-
Properly restrain the animal, exposing the abdomen.
-
Tilt the animal slightly with its head down.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[3]
-
Inject the calculated volume of the dantrolene solution.
-
-
Intravenous (IV) Injection:
-
For bolus injections, administer the dantrolene solution via a tail vein or other appropriate vessel. The intravenous solution can be irritating to veins and is preferably administered via a central venous catheter or a large-bore peripheral IV catheter.[1]
-
For continuous infusion, a catheter should be surgically implanted.
-
-
Oral Gavage:
C. General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of dantrolene in a neurological injury model.
Caption: A typical workflow for an in vivo study evaluating dantrolene's efficacy.
D. Assessment of Neuroprotective Efficacy
-
Behavioral and Functional Tests:
-
Motor Function (SCI/Stroke):
-
Neurological Deficit Scoring (TBI/Stroke): Standardized scoring systems to evaluate sensory and motor deficits.
-
-
Histological and Immunohistochemical Analysis:
-
Infarct Volume Measurement: Following ischemic injury, brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Neuronal Viability and Loss: Staining with markers like NeuN (for mature neurons) or Fluoro-Jade (for degenerating neurons) allows for the quantification of neuronal survival in the injured area.[9]
-
Apoptosis Assessment: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can be used to identify apoptotic cells.[7][9] Immunohistochemistry for caspase-3 and other apoptotic markers can also be performed.[14]
-
-
Biochemical Assays:
-
Measurement of Intracellular Calcium: In vitro, fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM can be used to measure changes in intracellular calcium concentrations in response to injury and dantrolene treatment.[2][4]
-
Markers of Oxidative Stress: Assays for lipid peroxidation (e.g., malondialdehyde levels) and antioxidant enzyme activity can be performed on tissue homogenates.[7]
-
Inflammatory Markers: Western blotting or ELISA can be used to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators.
-
Conclusion
The evidence from animal models strongly supports the neuroprotective potential of dantrolene sodium. Its ability to mitigate excitotoxicity, oxidative stress, and apoptosis by stabilizing intracellular calcium levels makes it a compelling candidate for further investigation in the context of various acute neurological injuries.[4][6][7] The protocols and data presented here provide a foundation for designing and conducting robust preclinical studies to further evaluate the therapeutic efficacy of dantrolene. However, it is important to note that some studies have shown no significant beneficial effects, highlighting the need for further research to optimize dosage, timing of administration, and to identify the specific injury conditions under which dantrolene is most effective.[10][11]
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene can reduce secondary damage after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene can reduce secondary damage after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of riluzole and dantrolene improves significant recovery after acute spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methylprednisolone, dantrolene, and their combination on experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of methylprednisolone, dantrolene, and their combination on experimental spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene Is Cytoprotective in Two Models of Neuronal Cell Death | Semantic Scholar [semanticscholar.org]
- 14. Ryanodine receptor inhibitor dantrolene reduces hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Dantrolene to Interrogate Calcium-Induced Calcium Release (CICR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dantrolene, a selective ryanodine receptor (RyR) antagonist, to investigate the mechanisms of calcium-induced calcium release (CICR). Detailed protocols for key experiments are provided, along with tabulated quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction to Dantrolene and CICR
Calcium-induced calcium release is a fundamental signaling process in many cell types, including neurons, and muscle cells. This process involves the release of calcium ions (Ca²⁺) from intracellular stores, primarily the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER), triggered by an initial influx of Ca²⁺ into the cytosol. The primary channels mediating this release are the ryanodine receptors (RyRs).
Dantrolene is a hydantoin derivative that acts as a skeletal muscle relaxant.[1] Its primary mechanism of action is the inhibition of Ca²⁺ release from the SR by binding to the RyR1 isoform.[1] Dantrolene has been shown to dissociate the excitation-contraction coupling in muscle by specifically inhibiting this release, without affecting the electrical excitability of the muscle or the neuromuscular junction.[2] While its effect is most pronounced on RyR1, it also inhibits RyR3, but not RyR2, the predominant isoform in cardiac muscle.[2][3][4] This isoform specificity makes dantrolene a valuable pharmacological tool to dissect the role of RyR1- and RyR3-mediated CICR in various physiological and pathological processes. The inhibitory action of dantrolene on RyR channels is dependent on the presence of calmodulin (CaM).[5]
Data Presentation
The following tables summarize the quantitative effects of dantrolene on various parameters of CICR from published studies.
Table 1: Inhibitory Effects of Dantrolene on Ryanodine Receptor (RyR) Activity
| RyR Isoform | Preparation | Parameter Measured | Dantrolene Concentration | % Inhibition / IC₅₀ | Reference |
| RyR1 | Rabbit Skeletal Muscle (Single Channel Recordings) | Open Probability (Pₒ) | 10 µM | ~48% | [5] |
| RyR2 | Sheep Cardiac Muscle (Single Channel Recordings) | Open Probability (Pₒ) | 50 µM | ~48% (in the presence of 100 nM CaM) | [5] |
| RyR2 | Sheep Cardiac Muscle (Single Channel Recordings) | Open Probability (Pₒ) | - | IC₅₀ = 0.16 ± 0.03 µM (in the presence of 100 nM CaM) | [5] |
| RyR2 | Mouse Cardiomyocytes | Ca²⁺ Wave Frequency | - | IC₅₀ = 0.42 ± 0.18 µM (in the presence of 100 nM CaM) | [5] |
| RyR2 | Mouse Cardiomyocytes | Ca²⁺ Wave Amplitude | - | IC₅₀ = 0.19 ± 0.04 µM (in the presence of 100 nM CaM) | [5] |
| RyR1 | Pig Skeletal Muscle SR Vesicles | [³H]ryanodine Binding | 10 µM | 3-fold increase in Kₐ | [3] |
Table 2: Effects of Dantrolene on Intracellular Calcium Transients
| Cell Type | Experimental Condition | Parameter Measured | Dantrolene Concentration | Effect | Reference |
| Rodent Fast Twitch Muscle Fibers | Voltage Clamp | Depolarization-induced [Ca²⁺]ᵢ increase | 25 µM | 53 ± 8% attenuation | [6][7] |
| Rodent Fast Twitch Muscle Fibers | Voltage Clamp | SR Ca²⁺ Release (steady component) | 25 µM | 53 ± 8% suppression | [6][7] |
| Rodent Fast Twitch Muscle Fibers | Voltage Clamp | SR Ca²⁺ Release (early peak component) | 25 µM | 46 ± 6% suppression | [6][7] |
| Rat Papillary Muscles | Isometrically Contracting | Peak Systolic [Ca²⁺]ᵢ | 50 µM | Decrease from 0.81 to 0.67 µM | [8] |
| Rat Papillary Muscles | Ca²⁺ Overload | Diastolic [Ca²⁺]ᵢ | 50 µM | Decrease from 0.56 to 0.44 µM | [8] |
| Cultured Rat Dorsal Root Ganglion Neurons | Current Clamp | Action Potential-induced After-depolarizations | 10 µM | Abolished | [9] |
Experimental Protocols
Protocol 1: Calcium Imaging to Measure the Effect of Dantrolene on CICR in Cultured Neurons
This protocol describes how to use the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium concentration in response to a stimulus that induces CICR, and how to assess the inhibitory effect of dantrolene.
Materials:
-
Cultured neurons on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Dantrolene sodium salt
-
Agonist to induce CICR (e.g., caffeine, glutamate)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation, 510 nm emission)
-
Perfusion system
Procedure:
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution in physiological buffer. A typical final concentration is 2-5 µM Fura-2 AM.
-
To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding it to the buffer.
-
Remove the culture medium from the neurons and wash once with physiological buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with physiological buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Baseline Measurement:
-
Place the coverslip with Fura-2 loaded cells in an imaging chamber on the microscope stage.
-
Perfuse the cells with physiological buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Record a stable baseline for 1-2 minutes.
-
-
Dantrolene Treatment:
-
Prepare the desired concentration of dantrolene in the physiological buffer. A common starting concentration for in vitro studies is 10-50 µM.
-
Perfuse the cells with the dantrolene-containing buffer for 15-30 minutes to allow the drug to take effect.
-
Continue recording the fluorescence ratio to observe any direct effects of dantrolene on basal calcium levels.
-
-
Agonist Stimulation:
-
While continuing to perfuse with the dantrolene solution, apply the CICR-inducing agonist (e.g., a brief pulse of caffeine or glutamate).
-
Record the change in the Fura-2 fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Compare the amplitude and kinetics of the Ca²⁺ transient in the presence and absence of dantrolene to quantify its inhibitory effect on CICR.
-
Protocol 2: Investigating Dantrolene's Effect on RyR Channels Using Planar Lipid Bilayers
This protocol provides a general framework for studying the effect of dantrolene on the activity of single RyR channels incorporated into an artificial lipid bilayer. This technique allows for direct observation of channel gating.
Materials:
-
Planar lipid bilayer setup (including chamber, electrodes, and amplifier)
-
Phospholipids for bilayer formation (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)
-
SR vesicles containing RyR channels (e.g., from skeletal or cardiac muscle)
-
Solutions for the cis (cytosolic) and trans (luminal) chambers.
-
Cis solution: Typically contains a buffer (e.g., HEPES), a salt (e.g., KCl), and a defined free Ca²⁺ concentration, plus ATP and calmodulin.
-
Trans solution: Typically contains a buffer and a higher Ca²⁺ concentration.
-
-
Dantrolene sodium salt
-
Ryanodine (to confirm channel identity)
Procedure:
-
Bilayer Formation:
-
Form a stable planar lipid bilayer across an aperture separating the cis and trans chambers of the setup.
-
-
Channel Incorporation:
-
Add a small amount of SR vesicles to the cis chamber.
-
Fusion of the vesicles with the bilayer will incorporate RyR channels. Successful incorporation is observed as discrete, voltage-dependent current steps.
-
-
Baseline Channel Activity Recording:
-
Once a single channel is incorporated, record its baseline activity at a fixed holding potential.
-
The cis solution should contain physiological concentrations of Ca²⁺, ATP, and crucially for dantrolene studies, calmodulin (e.g., 100 nM).[5]
-
-
Dantrolene Application:
-
Add dantrolene to the cis chamber to achieve the desired final concentration.
-
Record channel activity for a sufficient period to observe any changes in gating behavior (e.g., open probability, mean open time, mean closed time).
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Pₒ) and other gating parameters before and after the addition of dantrolene.
-
A dose-response curve can be generated by applying a range of dantrolene concentrations to determine the IC₅₀.
-
Mandatory Visualizations
References
- 1. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene suppresses spontaneous Ca2+ release without altering excitation-contraction coupling in cardiomyocytes of aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dantrolene sodium on intracellular Ca2(+)-handling in normal and Ca2(+)-overloaded cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibitory effects of dantrolene on action potential-induced calcium transients in cultured rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neonatal Rat Cardiomyocytes Isolation, Culture, and Determination of MicroRNAs’ Effects in Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
Intranasal administration of dantrolene for increased brain concentration
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Dantrolene, a ryanodine receptor (RyR) antagonist, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, and in cases of cerebral ischemia.[1][2] Its therapeutic potential, however, has been historically limited by poor penetration of the blood-brain barrier (BBB) when administered orally or intravenously.[1] Recent advancements in drug delivery have highlighted intranasal administration as a promising, non-invasive method to bypass the BBB and achieve higher therapeutic concentrations of drugs directly in the central nervous system (CNS).[3][4] This document provides detailed application notes and experimental protocols for the intranasal administration of dantrolene to increase its concentration in the brain, based on findings from recent studies.
Mechanism of Action
Dantrolene exerts its therapeutic effect by inhibiting the release of calcium (Ca2+) from intracellular stores within the endoplasmic reticulum (ER) of neurons.[5] It specifically acts as an antagonist for ryanodine receptors, with a notable selectivity for RyR1 and RyR3 isoforms, both of which are expressed in the brain.[5][6][7] By modulating intracellular calcium homeostasis, dantrolene can mitigate excitotoxicity and other calcium-dependent neurodegenerative pathways.[6][8]
Data Presentation
The following tables summarize the quantitative data from studies comparing the brain and plasma concentrations of dantrolene following intranasal versus oral administration in mice.
Table 1: Peak Plasma and Brain Concentrations of Dantrolene (5 mg/kg) in Mice [9][10]
| Administration Route | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Peak Brain Concentration (Cmax) | Time to Peak Brain Concentration (Tmax) |
| Intranasal | Significantly higher than oral | 20 minutes | Significantly higher than oral | 20 minutes |
| Oral | Lower than intranasal | 50 minutes | Lower than intranasal | 50 minutes |
Table 2: Dantrolene Concentration Over Time in Brain and Plasma (5 mg/kg) in Mice [1][2][9]
| Time (minutes) | Intranasal Brain Concentration | Oral Brain Concentration | Intranasal Plasma Concentration | Oral Plasma Concentration |
| 10 | Present | Present | Present | Present |
| 20 | Peak Concentration | Increasing | Peak Concentration | Increasing |
| 30 | Decreasing | Increasing | Decreasing | Increasing |
| 50 | Decreasing | Peak Concentration | Decreasing | Peak Concentration |
| 70 | Decreasing | Decreasing | Decreasing | Decreasing |
| 120 | Sustained | Undetectable | Decreasing | Decreasing |
| 150 | Sustained | Undetectable | Decreasing | Undetectable |
| 180 | Sustained | Undetectable | Undetectable | Undetectable |
Experimental Protocols
Animal Model and Dantrolene Formulation
-
Animal Model: C57BL/6 mice (2-4 months old) are commonly used.[1] Transgenic models such as PS19 tau transgenic mice have also been utilized.[11][12]
-
Dantrolene Formulation:
Intranasal Administration Protocol
This protocol is adapted from established methods for intranasal drug delivery to awake mice.[13]
-
Acclimation: For chronic studies, acclimate the mice to handling for 2-3 days prior to the experiment to minimize stress.[13]
-
Animal Restraint: Gently restrain the mouse using a modified scruff grip to immobilize the head and ensure the nasal passages are accessible.[13]
-
Dose Administration:
-
Post-Administration: Return the mouse to its home cage and monitor for any adverse effects.[13] For chronic studies, intranasal dantrolene can be administered 3 times per week.[2]
Sample Collection and Analysis
-
Time Points: Collect brain and plasma samples at various time points post-administration (e.g., 10, 20, 30, 50, 70, 120, 150, and 180 minutes).[1][2]
-
Sample Collection:
-
Euthanize the mice at the designated time points.
-
Collect blood samples via cardiac puncture.
-
Perfuse the brain with saline to remove any remaining blood.
-
Harvest the brain tissue.
-
-
Dantrolene Quantification:
-
Homogenize the brain tissue.
-
Process both plasma and brain homogenates for analysis.
-
Measure dantrolene concentrations using High-Performance Liquid Chromatography (HPLC).[12]
-
Visualizations
Conclusion
Intranasal administration of dantrolene represents a significant advancement in delivering this neuroprotective agent to the brain.[10] Studies have consistently shown that this route of administration leads to higher and more sustained brain concentrations compared to oral delivery, without causing significant adverse side effects on motor function or olfaction.[1][2] These findings strongly support the further investigation of intranasal dantrolene as a viable therapeutic strategy for a range of neurodegenerative and neurological disorders. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore this promising application.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. Intranasal dantrolene effective treatment of neurodegenerative disease. [medicaldialogues.in]
- 3. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]
- 10. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of intranasal dantrolene nanoparticles on brain concentration and behavior in PS19 tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Studies of Malignant Hyperthermia Susceptible Muscle Using Dantrolene Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dantrolene sodium in in vitro studies of malignant hyperthermia (MH) susceptible muscle. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate research into the pathophysiology of MH and the mechanism of action of dantrolene.
Introduction
Malignant hyperthermia is a pharmacogenetic disorder of skeletal muscle characterized by a hypermetabolic response to certain volatile anesthetics (e.g., halothane) and depolarizing muscle relaxants (e.g., succinylcholine).[1][2][3] This life-threatening condition is primarily associated with mutations in the ryanodine receptor type 1 (RyR1), the calcium release channel of the sarcoplasmic reticulum.[1][2] These mutations lead to an uncontrolled release of calcium from the sarcoplasmic reticulum, triggering sustained muscle contraction, accelerated metabolism, and a rapid rise in body temperature.[3][4]
Dantrolene sodium is the only specific and effective treatment for MH.[1][5] It is a postsynaptic muscle relaxant that acts by inhibiting the RyR1 channel, thereby preventing the excessive release of calcium.[1][5] In vitro studies using muscle biopsies from MH-susceptible (MHS) individuals are crucial for diagnosing susceptibility and for investigating the molecular mechanisms of the disorder and the therapeutic effects of dantrolene. The gold standard for MH diagnosis is the in vitro contracture test (IVCT), also known as the caffeine-halothane contracture test (CHCT).[6]
Data Presentation
The following tables summarize quantitative data on the effects of dantrolene sodium in in vitro studies of MH-susceptible muscle.
| Parameter | Muscle Type | Condition | Dantrolene Concentration | Observed Effect | Reference |
| Contracture Force | Engineered Human Muscle | Electrically Stimulated | 12.5 µM | No significant change in contractile force | [7] |
| 25.0 µM | Significant decrease in contractile force | [7] | |||
| 50.0 µM | Significant decrease in contractile force | [7] | |||
| 100.0 µM | Decrease in contractile force to ~50% of control | [7] | |||
| MHS Swine Muscle | Halothane-induced contracture | 6.2 µM | Significant reduction in contracture | [8] | |
| Ryanodine Receptor (RyR) Inhibition | RyR1 (Rabbit Skeletal Muscle) | Single channel recordings with 100 nM CaM | - | Maximal inhibition of open probability to 52 ± 4% of control | [9] |
| RyR2 (Sheep Cardiac Muscle) | Single channel recordings with 100 nM CaM | IC50 = 0.16 ± 0.03 µM | - | [9][10][11] | |
| RyR1 | [3H]ryanodine binding | IC50 = 0.15 ± 0.02 µM | - | [9] | |
| Calcium Release Inhibition | Failing Dog Heart SR Vesicles | - | IC50 = 0.3 ± 0.07 µM | - | [9] |
| Mouse Cardiomyocytes with 100 nM CaM | Ca2+ wave frequency | IC50 = 0.42 ± 0.18 µM | 47 ± 4% maximal reduction | [9][10] | |
| Ca2+ wave amplitude | IC50 = 0.19 ± 0.04 µM | 66 ± 4% maximal reduction | [9][10] | ||
| Rat Skinned Muscle Fibers in 3 mM Mg2+ | Peak Ca2+ transient | IC50 = 0.4 µM | - | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in malignant hyperthermia and the experimental workflow for in vitro studies.
Experimental Protocols
Muscle Biopsy Preparation for In Vitro Studies
This protocol is adapted from guidelines provided by the European Malignant Hyperthermia Group.[13]
Materials:
-
Krebs-Ringer solution (Composition: 118.1 mM NaCl, 3.4 mM KCl, 0.8 mM MgSO4, 1.2 mM KH2PO4, 11.1 mM Glucose, 25.0 mM NaHCO3, 2.5 mM CaCl2; pH 7.4)[6]
-
Carbogen gas (95% O2, 5% CO2)
-
Dissecting microscope
-
Fine forceps and scissors
-
Suture material (e.g., silk)
Procedure:
-
Obtain a muscle biopsy from the vastus lateralis or vastus medialis muscle under a trigger-free anesthetic. The sample should be approximately 2.5-3.0 cm in length and 1.0 cm in diameter.[6]
-
Immediately place the excised muscle into pre-carboxygenated Krebs-Ringer solution at room temperature.[6]
-
Transport the muscle to the laboratory within 15 minutes of excision.[13]
-
In the laboratory, maintain the muscle in carboxygenated Krebs-Ringer solution at room temperature. The entire experiment should be completed within 5 hours of biopsy.[13]
-
Under a dissecting microscope, carefully dissect the muscle into small bundles (fascicles) of approximately 20-25 mm in length and 2-3 mm in thickness.[6]
-
Tie sutures securely at both ends of each muscle bundle for mounting in the experimental apparatus.
Caffeine-Halothane Contracture Test (CHCT) with Dantrolene Sodium
This protocol integrates the use of dantrolene into the standard CHCT to assess its inhibitory effects.
Materials:
-
Prepared muscle bundles
-
Tissue bath system with force transducer, temperature control (37°C), and carbogen supply
-
Krebs-Ringer solution
-
Caffeine stock solution
-
Halothane vaporizer
-
Dantrolene sodium stock solution (dissolved in sterile water)
Procedure:
-
Mount a muscle bundle in the tissue bath containing Krebs-Ringer solution at 37°C, continuously bubbled with carbogen.
-
Allow the muscle to equilibrate for at least 15-20 minutes.
-
Baseline Contracture Test (CHCT):
-
Caffeine Challenge: Incrementally add caffeine to the bath to achieve final concentrations of 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, and 32.0 mM. Record the isometric force generated at each concentration. A contracture of ≥0.2 g (1.96 mN) at ≤2.0 mM caffeine is considered a positive response for MHS.
-
Halothane Challenge: After a washout period, expose a fresh muscle bundle to 3% halothane delivered via the carbogen supply. A sustained contracture of ≥0.7 g (6.86 mN) is indicative of MHS.
-
-
Dantrolene Inhibition Study:
-
Use fresh muscle bundles for each dantrolene concentration to be tested.
-
Pre-incubate the muscle bundle with a specific concentration of dantrolene sodium (e.g., 1 µM, 5 µM, 10 µM) for 20-30 minutes.
-
Repeat the caffeine and halothane challenges as described in step 3 in the presence of dantrolene.
-
Record the force of contraction and compare it to the baseline CHCT results to determine the inhibitory effect of dantrolene.
-
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in isolated muscle fibers.
Materials:
-
Isolated single muscle fibers
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
-
Triggering agents (caffeine or halothane)
-
Dantrolene sodium stock solution
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Incubate the isolated muscle fibers in the Fura-2 AM loading solution at room temperature for 30-60 minutes in the dark.
-
Wash the fibers with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Calcium Imaging:
-
Place the Fura-2-loaded muscle fibers in a chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternately exciting the fibers at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
To study the effect of dantrolene, pre-incubate the fibers with the desired concentration of dantrolene for 20-30 minutes.
-
Introduce a triggering agent (e.g., caffeine or halothane) into the chamber while continuously recording the fluorescence ratio.
-
Observe the change in the F340/F380 ratio, which reflects the increase in intracellular calcium concentration.
-
Compare the calcium transients in the presence and absence of dantrolene to quantify its inhibitory effect on calcium release.
-
References
- 1. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsyndromic Malignant Hyperthermia Susceptibility - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
- 7. researchgate.net [researchgate.net]
- 8. Porcine malignant hyperthermia: effect of dantrolene sodium on in-vitro halothane-induced contraction of susceptible muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mind the magnesium, in dantrolene suppression of malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
Assessing the Neuroprotective Efficacy of Dantrolene: An Experimental Workflow
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene, a post-synaptic muscle relaxant, has emerged as a promising neuroprotective agent.[1][2] Its primary mechanism of action is the inhibition of ryanodene receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[1][3][4] Dysregulation of intracellular calcium homeostasis is a critical pathological event in a multitude of neurological disorders, including ischemic stroke, Alzheimer's disease, and Huntington's disease, leading to excitotoxicity, apoptosis, and neuroinflammation.[1][2] By stabilizing intracellular calcium levels, dantrolene offers a potential therapeutic strategy to mitigate neuronal damage and promote cell survival.[1][5]
These application notes provide a detailed experimental workflow for assessing the neuroprotective efficacy of dantrolene in both in vitro and in vivo models.
Mechanism of Action: Inhibition of Ryanodine Receptor-Mediated Calcium Release
Under pathological conditions such as excitotoxicity or ischemia, excessive stimulation of glutamate receptors leads to a massive influx of calcium (Ca²⁺) into the neuron.[1][6] This initial rise in intracellular calcium triggers further calcium release from the ER through RyRs, a process known as calcium-induced calcium release (CICR). The resulting sustained elevation of cytosolic calcium activates downstream pathological cascades, including mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation, ultimately culminating in neuronal cell death.[1][2][6]
Dantrolene exerts its neuroprotective effects by binding to and inhibiting RyR1 and RyR3 isoforms, which are present in the central nervous system.[1][2][3] This inhibition reduces the release of calcium from the ER, thereby preventing the toxic downstream effects of calcium overload.[1][6]
Experimental Workflow for Assessing Neuroprotection
A generalized workflow for evaluating the neuroprotective effects of dantrolene is depicted below. This workflow can be adapted for both in vitro and in vivo studies.
Quantitative Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of Dantrolene
| Injury Model | Cell Type | Dantrolene Conc. (µM) | Key Findings |
| NMDA-induced Excitotoxicity | Cortical neuron culture | 30 | Reduced intracellular Ca²⁺ by 30% with extracellular Ca²⁺ present, and by 100% in its absence; completely prevented glutamate's toxic effect.[7] |
| Glutamate, NMDA, QA, KA, AMPA | Cortical neuron culture | 30 | Blocked LDH and calcium release induced by NMDA, QA, and glutamate. No effect on KA.[7] |
| Oxygen-Glucose Deprivation (OGD) | Primary Cortical Neurons (Rat) | 40 | Synergistically increased neuronal survival when combined with hypothermia.[8] |
| Amyloid-β₁₋₄₂ | Cultured Rat Hippocampal Neurons | Not specified | Increased neuronal survival from 26% to 76%.[8][9] |
| Thapsigargin-Induced Neurotoxicity | GT1-7 Hypothalamic Neurosecretory Cells | Dose-dependent | Inhibited the reduction in cell viability from 41% (Thapsigargin alone) to 94%.[8] |
| Hydrogen Peroxide (H₂O₂)-induced apoptosis | Neuron-like PC12 cells | Not specified | Protected PC12 cells from H₂O₂-induced apoptosis.[7] |
Table 2: In Vivo Neuroprotective Efficacy of Dantrolene
| Animal Model | Dantrolene Dosage | Duration of Treatment | Key Findings |
| YAC128 HD Mouse (Huntington's Disease Model) | 5 mg/kg (Oral), twice a week | 2 to 11.5 months of age | Improved motor performance, reduced loss of striatal neurons.[1][2] |
| Rat Epilepsy Model | Up to 2mM (Intraperitoneal) | Pre- and post-treatment up to 30 minutes | Neuroprotective.[1] |
| Mouse Model of Alzheimer's Disease | 5 mg/kg (Intranasal), three times a week | Early and late treatment | Improved hippocampal-dependent and -independent memory. |
Experimental Protocols
In Vitro Protocols
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary neuronal cells or neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well culture plates
-
Dantrolene sodium
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of dantrolene for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent to the designated wells.
-
Include control groups: vehicle control, dantrolene alone, and neurotoxin alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
This protocol allows for the ratiometric measurement of intracellular calcium concentrations.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Dantrolene sodium
-
Agonist (e.g., glutamate)
-
Fluorescence microscope with an imaging system capable of dual-wavelength excitation
Procedure:
-
Dye Loading: Incubate cultured neurons with Fura-2 AM loading solution for 30-45 minutes at 37°C.[1]
-
Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of Fura-2 AM for at least 20 minutes.[1]
-
Baseline Recording: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[1]
-
Dantrolene Application: To assess the effect of dantrolene, perfuse the cells with a solution containing dantrolene (e.g., 10 µM) for 5-10 minutes.[1]
-
Agonist Challenge: Challenge the cells with an agonist (e.g., 100 µM glutamate) in the continued presence or absence of dantrolene and continuously record the fluorescence changes.[1]
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio to determine the effect of dantrolene on the agonist-induced calcium increase.[1]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or brain sections from in vivo models
-
TUNEL assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells or tissue sections and permeabilize them according to the kit manufacturer's instructions.
-
TUNEL Reaction: Add the TUNEL reaction mixture to the samples to label the 3'-OH ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce (typically green), and all nuclei will be stained blue by DAPI.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
In Vivo Protocols
Materials:
-
Rodent model of a neurological disease (e.g., transgenic mouse model of Alzheimer's or Huntington's disease).[2][10][11]
-
Dantrolene sodium
-
Appropriate vehicle for dissolution (e.g., sterile water, saline with adjusted pH).[5]
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes, intranasal pipette).[5]
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dantrolene Preparation: Prepare a stock solution of dantrolene in the chosen vehicle. Ensure complete dissolution and sterilize if necessary.[5]
-
Dosing:
-
Divide animals into treatment groups (e.g., vehicle control, dantrolene low dose, dantrolene high dose).
-
Administer dantrolene via the chosen route (e.g., oral gavage, intraperitoneal injection, intranasal).[5] The administration schedule will depend on the specific disease model and experimental design.[1][2]
-
This test assesses motor coordination and balance.[12][13]
Materials:
-
Elevated narrow beam
-
Start platform and a dark, enclosed goal box
-
Video recording equipment
Procedure:
-
Training: Acclimate and train the animals to traverse the beam for 2-3 days prior to testing.[5]
-
Testing:
-
Place the animal on the start platform and record the time it takes to traverse the beam to the goal box.
-
Record the number of foot slips off the beam.
-
Perform multiple trials for each animal.
-
-
Data Analysis: Compare the traverse time and number of foot slips between the dantrolene-treated and vehicle control groups.
Conclusion
The experimental workflow and protocols outlined in these application notes provide a comprehensive framework for evaluating the neuroprotective efficacy of dantrolene. By systematically applying these in vitro and in vivo methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of dantrolene for a range of neurodegenerative disorders. The presented quantitative data underscores the promise of dantrolene as a neuroprotective agent and should encourage further investigation into its clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Dantrolene Sodium in Spinal Cord Injury (SCI) Models
Introduction
Traumatic spinal cord injury (SCI) initiates a complex cascade of secondary injury events that exacerbate the initial mechanical damage, leading to further cell death and functional loss. A critical component of this secondary cascade is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[1] Excessive Ca²⁺ influx and subsequent overload in neurons and glia trigger neurotoxic pathways, including mitochondrial dysfunction, activation of apoptotic enzymes, and oxidative stress.[2] Dantrolene sodium, a skeletal muscle relaxant, has emerged as a promising neuroprotective agent in this context.[3][4][5] It functions as a direct antagonist of ryanodine receptors (RyRs), intracellular channels that mediate Ca²⁺ release from the endoplasmic reticulum, thereby mitigating Ca²⁺-induced cytotoxicity.[1][3][6] These notes provide detailed protocols for the application of dantrolene sodium in preclinical animal models of SCI.
Mechanism of Action: Inhibition of Ryanodine Receptor-Mediated Calcium Release
Following the primary trauma in SCI, damaged cells release excessive glutamate, leading to the overactivation of postsynaptic receptors (e.g., NMDA, AMPA). This causes a massive influx of extracellular Ca²⁺. The initial rise in cytosolic Ca²⁺ triggers a secondary, pathological release of Ca²⁺ from the endoplasmic reticulum (ER) through ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR).[2] This sustained elevation of intracellular Ca²⁺ is a key driver of secondary injury, activating apoptotic pathways and leading to neuronal and glial cell death.
Dantrolene exerts its neuroprotective effects by binding to and stabilizing RyR channels (specifically isoforms RyR1 and RyR3), reducing their sensitivity to Ca²⁺ and inhibiting this massive release from the ER.[3][7] This action helps to restore Ca²⁺ homeostasis, thereby preventing the activation of downstream neurotoxic cascades.[2][3]
Experimental Protocols
Animal Models and Injury Induction
-
Species: Wistar rats and New Zealand rabbits are commonly used.[8][9][10]
-
Injury Models:
-
Contusion/Compression: A weight-drop or impactor device is used to create a standardized contusion injury. Alternatively, a compressive trauma can be induced, for instance, by applying a vascular clip to the dura or using an inflatable balloon catheter.[8][9]
-
Surgical Procedure: Laminectomy is performed at the desired spinal level (e.g., T10-T12) to expose the spinal cord for injury induction.[8][9]
-
Dantrolene Sodium Preparation and Administration
-
Preparation:
-
Under sterile conditions, weigh the required amount of dantrolene sodium powder.
-
Dissolve in a sterile vehicle, such as 0.9% saline, to the desired concentration (e.g., 10 mg/mL).[9][11]
-
Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before administration.
-
-
Dosage and Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route.[9][11] Intravenous (i.v.) administration has also been used.[12]
-
Dosage: A dose of 10 mg/kg has shown efficacy in rabbit and rat SCI models.[9][12]
-
Timing: Administration should occur as soon as possible following the injury. A single dose administered immediately or within one hour post-trauma has been shown to be effective.[8][9][11]
-
Key Experiments and Outcome Measures
-
Locomotor Function Assessment:
-
Histological and Cellular Analysis:
-
Neuronal Preservation: Immunohistochemistry using anti-NeuN antibodies to quantify the number of surviving neurons in the spinal cord tissue surrounding the lesion epicenter.[8][10]
-
Apoptosis Quantification: Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) staining is used to identify and count apoptotic cells, providing a measure of cell death.[8][9][10]
-
Lesion Volume: Histological stains (e.g., H&E, Luxol Fast Blue) can be used on serial spinal cord sections to quantify the size of the lesion cavity and the extent of spared white matter.
-
-
Biochemical Analysis:
-
Oxidative Stress: Measurement of lipid peroxidation products (e.g., malondialdehyde) in blood, cerebrospinal fluid, or spinal cord tissue to assess oxidative damage.[9][11]
-
Antioxidant Defense: Assays to measure the activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) to evaluate the protective effects of the treatment.[9]
-
Data Presentation: Summary of Preclinical Studies
The following table summarizes quantitative outcomes from key studies investigating dantrolene in SCI models.
| Study / Reference | Animal Model & Injury | Dosing Regimen | Key Outcome Measures | Results (Control vs. Dantrolene) |
| Aslan et al., 2009[9][11] | New Zealand Rabbits; T10 balloon compression | Single 10 mg/kg i.p. dose post-injury | Tarlov Motor Score (24h); Apoptotic Cell Count; Lipid Peroxidation | Improved Motor Function: Significant improvement in Tarlov score vs. saline control.[9][11]Reduced Apoptosis: Significantly decreased number of apoptotic cells.[9][11]Antioxidant Effect: Prevented the increase in lipid peroxidation.[9][11] |
| Martins et al., 2017[8] | Wistar Rats; T12 compression | Dantrolene + Riluzole (1 hr post-laminectomy) | Neuronal Survival (NeuN+ cells); Apoptosis (TUNEL staining) | Synergistic Neuroprotection: Combination treatment led to a significantly larger number of NeuN-positive neurons.[8]Reduced Apoptosis: TUNEL staining in the combination group was similar to non-injured animals.[8] |
| Martins et al., 2014[10][12] | Wistar Rats; Spinal cord clip compression | Single 10 mg/kg i.p. dose (alone or with methylprednisolone) | BBB Score (8 days); Neuronal Count (NeuN); Apoptosis (TUNEL, Bax) | No Functional Improvement: No significant difference in BBB scores between dantrolene-treated and untreated groups at 8 days.[10][12]No Reduction in Cell Loss: Did not reduce neuronal death or apoptosis compared to the untreated injury group.[10][12] |
Dantrolene sodium demonstrates potential as a neuroprotective agent in experimental models of spinal cord injury by targeting ryanodine receptors to attenuate cytotoxic calcium overload.[3][9] Studies have shown its efficacy in reducing apoptosis and oxidative stress, leading to improved functional outcomes in certain models.[9][11] However, results can vary depending on the animal model, injury severity, and time of assessment.[10][12] The provided protocols offer a framework for researchers to further investigate the therapeutic window, optimal dosage, and long-term efficacy of dantrolene for treating the devastating secondary injury cascade in SCI.
References
- 1. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irispublishers.com [irispublishers.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of riluzole and dantrolene improves significant recovery after acute spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene can reduce secondary damage after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of methylprednisolone, dantrolene, and their combination on experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene can reduce secondary damage after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of methylprednisolone, dantrolene, and their combination on experimental spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications [frontiersin.org]
- 14. Experimental Treatments for Spinal Cord Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A statistical method for analyzing rating scale data: the BBB locomotor score - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing dantrolene sodium lot-to-lot variability in experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing dantrolene sodium in their experiments and may be encountering challenges related to lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is dantrolene sodium and its primary mechanism of action in a research context?
A1: Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR).[1][2][3] It achieves this by acting as an antagonist to the ryanodine receptor (RyR), primarily the RyR1 and RyR3 isoforms, which are crucial for excitation-contraction coupling in skeletal muscle.[4][5][6] This specific action makes dantrolene an invaluable tool for studying calcium signaling, muscle physiology, and various pathological conditions.[7][8]
Q2: What does "lot-to-lot variability" of dantrolene sodium entail, and why is it a significant concern for researchers?
Q3: What are the common impurities that might be present in dantrolene sodium?
A3: Impurities in dantrolene sodium can arise from the manufacturing process or from degradation. A frequently cited process-related impurity, which is also a known degradation product, is 5-(4-nitrophenyl)-2-furaldehyde.[7][11][12] Other potential impurities can include unreacted intermediates and by-products from the synthesis process.[7]
Q4: How can I assess the quality and consistency of a new lot of dantrolene sodium before starting my experiments?
A4: It is highly recommended to perform in-house quality control on new lots of dantrolene sodium. A common and effective method is High-Performance Liquid Chromatography (HPLC) to verify the purity and identify any unexpected impurities.[7][13] Comparing the HPLC profile of a new lot to a previously used lot that yielded reliable results can help ensure consistency.[7] Additionally, for applications sensitive to dissolution rates, a simple dissolution test can be informative.[7]
Q5: Can different formulations of dantrolene sodium contribute to experimental variability?
A5: Yes, different formulations can contribute to variability. For instance, the solubility of dantrolene sodium is a critical factor, and formulations may use different excipients to improve this. The intravenous clinical formulation, for example, contains mannitol and has a high pH of approximately 9.5 to enhance dissolution.[5][14] A novel nanocrystalline suspension of dantrolene sodium has also been developed, which is 150 times more concentrated than the standard solution.[15] Researchers should be aware of the specific formulation they are using and how it might impact their experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Calcium Imaging Assays
-
Symptom: You observe a different magnitude of inhibition of calcium release or a shift in the IC50 value for dantrolene sodium between experiments using different lots.
-
Possible Cause: Lot-to-lot variability in the purity or potency of the dantrolene sodium.[7] Impurities may interfere with the assay, or the active compound concentration may be lower than stated.[7]
-
Troubleshooting Steps:
-
Qualify New Lots: Before use in critical experiments, run a simple dose-response curve with each new lot against a known positive control to determine its relative potency.[7]
-
HPLC Analysis: If significant discrepancies are observed, consider performing an HPLC analysis to compare the purity and impurity profiles of the different lots.[7]
-
Solubility Check: Ensure complete dissolution of the dantrolene sodium powder. Poorly soluble lots will result in a lower effective concentration. You may need to adjust your solvent or sonicate the solution.[7]
-
Standardize Stock Solution Preparation: Prepare and aliquot stock solutions from a single, qualified lot for an entire series of experiments to minimize variability.[7][8]
-
Issue 2: Poor Reproducibility in In Vitro Muscle Contractility Studies
-
Symptom: The degree of muscle relaxation induced by a specific concentration of dantrolene sodium varies significantly between experimental runs.
-
Possible Cause: Differences in the dissolution rate or particle size of the dantrolene sodium between lots can affect its bioavailability in the experimental buffer.[7]
-
Troubleshooting Steps:
-
Visual Inspection of Dissolution: When preparing your working solutions, visually inspect for any undissolved particles. Consistent and complete dissolution is crucial.[7]
-
Standardize Dissolution Time: Allow the same amount of time for the dantrolene sodium to dissolve for each experiment.[7]
-
Consider Filtration: If you suspect insoluble material, you may consider filtering your stock solution through a 0.22 µm filter.[7]
-
Issue 3: Dantrolene Sodium Solution Precipitates Upon Dilution
-
Symptom: Your dantrolene sodium stock solution or working solution becomes cloudy or forms a precipitate.
-
Possible Cause: Dantrolene has poor aqueous solubility, which is highly pH-dependent.[5][16][17] Precipitation can occur if the pH is not optimal or if the concentration exceeds its solubility limit in the aqueous buffer.[16][17]
-
Troubleshooting Steps:
-
Use an Organic Solvent for Stock Solution: First, dissolve dantrolene sodium in an organic solvent like DMSO or DMF to create a concentrated stock solution.[8][17]
-
pH of Aqueous Buffer: Ensure the pH of your aqueous buffer is at or near 7.4, where dantrolene exhibits maximum stability.[16][18][19]
-
Final Concentration: Be mindful of the final concentration in your aqueous medium to ensure it does not exceed the solubility limit.[17]
-
Quantitative Data Summary
| Property | Value | Notes | Citations |
| Purity (Research Grade) | ≥98% | Purity should be confirmed by a Certificate of Analysis. | [13] |
| Solubility in DMSO | 2 - 14 mg/mL | Solubility can vary between batches. Using fresh, anhydrous DMSO is recommended. | [8] |
| Solubility in DMF | ~10 - 12.5 mg/mL | An alternative organic solvent for initial dissolution. | [8] |
| Aqueous Solubility | Poor | Highly pH-dependent. | [5][16] |
| Optimal pH for Stability | 7.4 | Degradation occurs in both acidic (pH < 7) and alkaline (pH > 8) conditions. | [5][16][18][19] |
| Storage of Stock Solution (in DMSO/DMF) | -20°C for up to 3 months or -80°C for up to one year. | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| Storage of Powder | -20°C for long-term stability (≥4 years). | [17] |
Experimental Protocols
Protocol 1: Qualification of a New Lot of Dantrolene Sodium Using a Cell-Based Calcium Imaging Assay
-
Objective: To determine the relative potency of a new lot of dantrolene sodium compared to a previously validated lot.
-
Materials:
-
Previously validated lot of dantrolene sodium ("Reference Lot")
-
New lot of dantrolene sodium ("Test Lot")
-
Appropriate cell line expressing RyR1 (e.g., C2C12 myotubes)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Cell culture medium and supplements
-
Agonist to induce calcium release (e.g., caffeine or 4-chloro-m-cresol)
-
Fluorescence plate reader or microscope
-
-
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the Reference Lot and the Test Lot in anhydrous DMSO.
-
Cell Plating: Plate the cells at an appropriate density in a 96-well plate and allow them to differentiate (if necessary).
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Dose-Response Preparation: Prepare a series of dilutions for both the Reference Lot and the Test Lot in the assay buffer. A typical concentration range would be from 10 nM to 100 µM.
-
Treatment: Incubate the cells with the different concentrations of dantrolene (both lots) or vehicle control for a predetermined time.
-
Agonist Stimulation: Add the agonist to induce calcium release and immediately begin recording the fluorescence signal.
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of intracellular calcium concentration.
-
Normalize the response to the vehicle control.
-
Plot the dose-response curves for both the Reference Lot and the Test Lot.
-
Calculate the IC50 values for both lots.
-
Acceptance Criteria: The IC50 of the Test Lot should be within a predefined range of the Reference Lot (e.g., ± 20%).
-
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a dantrolene sodium lot and identify any major impurities.
-
Materials:
-
Dantrolene sodium sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
HPLC column (e.g., C18 reversed-phase)
-
HPLC system with UV detector
-
Reference standards for dantrolene and known impurities (if available)
-
-
Methodology:
-
Standard Preparation: Prepare a standard solution of dantrolene with a known concentration in a suitable solvent mixture (e.g., methanol and water).
-
Sample Preparation: Accurately weigh and dissolve the dantrolene sodium sample from the lot to be tested to the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Detection: UV detection at 365 nm.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the dantrolene peak based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area of the main peak as a percentage of the total area of all peaks.
-
Quantify any impurities by comparing their peak areas to the standard curve of dantrolene (assuming a similar response factor) or to their own reference standards if available.
-
-
Visualizations
Caption: Dantrolene's mechanism of action on excitation-contraction coupling.
Caption: Workflow for qualifying a new lot of dantrolene sodium.
Caption: Logical troubleshooting flow for dantrolene-related issues.
References
- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 2. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectrometric Analysis of Dantrolene Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrometric Analysis of Dantrolene Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 13. benchchem.com [benchchem.com]
- 14. Dantrolene Sodium for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 15. Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 19. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
Troubleshooting poor solubility and precipitation of dantrolene in aqueous media
Dantrolene Solubility and Precipitation: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility and precipitation of dantrolene in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my dantrolene sodium precipitating when added to my aqueous buffer or cell culture medium?
A1: Dantrolene sodium has very poor aqueous solubility, especially at physiological pH.[1] Precipitation, often seen as cloudiness or solid particles, is a common issue and can occur for several reasons:
-
Low pH: Dantrolene is significantly less soluble in acidic solutions.[1] Common buffers and cell culture media, which can become slightly acidic in a CO₂ incubator, may not be optimal for keeping dantrolene dissolved.[1][2]
-
High Concentration: You may be exceeding the solubility limit of dantrolene in your final working solution.[1]
-
Improper Dissolution: Directly adding dantrolene powder to aqueous media is often unsuccessful.[1][3] The standard and most effective method is to first create a concentrated stock solution in an organic solvent.[1][3]
-
Temperature: The solubility of dantrolene is dependent on temperature.[1][4]
Q2: What is the recommended solvent for preparing a dantrolene stock solution?
A2: For laboratory research, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the recommended solvents for preparing concentrated stock solutions.[1][3] Dantrolene is much more soluble in these organic solvents than in aqueous buffers.[5][6][7] DMF is often considered superior, dissolving dantrolene up to approximately 10-12.5 mg/mL, while DMSO dissolves it up to about 2-14 mg/mL.[3][5][6][7]
Q3: How does pH affect the solubility and stability of dantrolene?
A3: Dantrolene's solubility and stability are highly pH-dependent. While its solubility increases in alkaline conditions (pH > 9), its chemical stability decreases at both high and low pH.[3] Studies show that dantrolene has maximum stability in a neutral environment, around pH 7.4.[3][8][9][10] Under acidic (pH 1.2-4.6) and strongly alkaline (pH 9.5 and above) conditions, it is prone to hydrolysis and degradation.[3][8] Therefore, for experiments where stability is critical, maintaining a pH of approximately 7.4 is recommended.[3][8]
Q4: Can I store aqueous working solutions of dantrolene?
A4: It is strongly recommended to prepare aqueous working solutions of dantrolene fresh for each experiment and use them immediately.[3] Aqueous solutions are not recommended for storage for more than one day.[6][7] Stock solutions prepared in anhydrous DMSO or DMF can be stored in aliquots at -20°C for up to three months.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues with dantrolene solubility.
Issue 1: The dantrolene powder is not dissolving in my aqueous buffer.
-
Cause: This is expected. Dantrolene sodium has extremely low intrinsic solubility in neutral aqueous solutions (approximately 18.4 µg/mL at pH 7.4).[3] Direct addition of the powder to a buffer is an ineffective method.[3]
-
Recommended Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first, such as DMSO or DMF.[1][3] This stock can then be diluted into your aqueous experimental medium.
Issue 2: My solution becomes cloudy or forms a precipitate after diluting the organic stock solution into my aqueous medium.
-
Cause: This phenomenon, known as "crashing out," occurs when the concentration of dantrolene in the final solution exceeds its solubility limit in the aqueous medium.[3] This can be due to an insufficient final concentration of the co-solvent or an incompatible, acidic pH of the final buffer.[3]
-
Recommended Actions:
-
Verify Final Concentration: Ensure the final concentration of dantrolene is within its known solubility limits for the specific medium you are using.
-
Increase Co-solvent Ratio: The final percentage of the organic co-solvent (e.g., DMSO) must be high enough to maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells; a final concentration of <0.1% is often recommended for cell culture experiments.[2]
-
Check pH: Ensure the pH of your final aqueous medium is compatible, ideally around 7.4, for optimal stability.[3][8] Avoid acidic diluents like 5% Dextrose Injection or 0.9% Sodium Chloride Injection, which are known to be incompatible and can cause precipitation.[2][3]
-
Filter the Solution: If cloudiness or minimal precipitation persists, you can try filtering the final working solution through a 0.22 µm sterile syringe filter before use.[1][3]
-
Consider an Alternative Method: If your experimental system cannot tolerate organic solvents, using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative.[3]
-
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for dantrolene precipitation.
Quantitative Data Summary
The solubility of dantrolene sodium varies significantly depending on the solvent and conditions. The following table summarizes key solubility data for laboratory use.
| Solvent | Maximum Concentration | Notes | Citations |
| Organic Solvents (for Stock Solutions) | |||
| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | Recommended for high-concentration stock solutions. | [5][6][7] |
| Dimethyl Sulfoxide (DMSO) | ~2 - 14 mg/mL | Solubility can vary. Use fresh, anhydrous grade. | [1][3][5][6] |
| Aqueous Media | |||
| Aqueous Buffer (pH 7.4) | ~18.4 µg/mL | Demonstrates very low intrinsic solubility. | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMF, then diluting with buffer. | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dantrolene Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in experimental buffers or media for cell culture applications.[1][5]
Materials:
-
Dantrolene sodium hydrate powder (MW: ~336.2 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Equilibration: Allow the vial of dantrolene powder to come to room temperature before opening to prevent moisture condensation.[5]
-
Weighing: In a sterile tube, carefully weigh the required amount of dantrolene powder. For 1 mL of a 10 mM stock solution, weigh 3.36 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution vigorously until all the powder is completely dissolved.[1] The solution should be clear. Gentle warming in a water bath can aid dissolution, but avoid high temperatures.[1]
-
Sterilization (Optional): For cell culture use, you can filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[1][5] Store the aliquots protected from light at -20°C.[11] Stock solutions are reported to be stable for up to 3 months under these conditions.[11]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing dantrolene sodium stock solution.
Protocol 2: Preparation of Dantrolene-HP-β-CD Inclusion Complex
This protocol, based on a freeze-drying method, is ideal for applications where organic solvents are not tolerated and enhanced aqueous solubility is required.[3]
Materials:
-
Dantrolene sodium hydrate powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
Mortar and pestle
Procedure:
-
Molar Calculation: Determine the masses of dantrolene and HP-β-CD needed. A molar ratio of approximately 1:2 (Dantrolene:HP-β-CD) is a good starting point.
-
Dissolution: Dissolve the weighed HP-β-CD in high-purity water in a suitable flask with magnetic stirring.
-
Complexation: Slowly add the weighed dantrolene powder to the HP-β-CD solution. Continue stirring the mixture, protected from light, for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
Freezing: Freeze the resulting aqueous solution completely.
-
Lyophilization: Lyophilize the frozen sample for at least 48 hours or until all the water has sublimated, leaving a dry, fluffy powder.[3]
-
Processing and Storage: Gently grind the resulting powder with a mortar and pestle to ensure homogeneity.[3] Store the complex protected from light and moisture at room temperature.[3]
-
Reconstitution: The resulting complex can now be dissolved directly in your aqueous buffer of choice to the desired final concentration.[3]
Mechanism of Action
Dantrolene is a postsynaptic muscle relaxant that uncouples excitation-contraction coupling in skeletal muscle.[2][12] It acts by binding to the ryanodine receptor (RyR1), a calcium channel on the sarcoplasmic reticulum membrane, thereby inhibiting the release of calcium ions (Ca²⁺) into the cytosol.[2][13] This reduction in intracellular calcium prevents the muscle contraction process.[13]
Dantrolene Signaling Pathway
Caption: Dantrolene's inhibition of RyR1-mediated Ca²⁺ release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Warmed diluent speeds dantrolene reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
Technical Support Center: Optimizing Dantrolene Sodium Dosage In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of dantrolene sodium in in vitro experiments, with a focus on avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dantrolene sodium?
A1: Dantrolene sodium is a postsynaptic muscle relaxant that functions by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER).[1][2][3] It specifically antagonizes ryanodine receptors (RyR), primarily isoforms RyR1 and RyR3, which uncouples the excitation-contraction process in muscle cells and mitigates intracellular calcium overload in various cell types.[1][4][5][6]
Q2: Why is dantrolene sodium used in in vitro research?
A2: In a research context, dantrolene is valued for its cytoprotective properties.[1][2] By preventing dysregulated calcium release, it can shield cells from damage in models of ischemia, neurotoxicity, and other conditions where intracellular calcium homeostasis is disrupted.[1][2][7] This makes it a crucial tool for investigating the role of calcium signaling in apoptosis and cell injury.[1][2]
Q3: Which ryanodine receptor (RyR) isoforms does dantrolene target?
A3: Mammalian tissues contain three RyR isoforms. Dantrolene primarily inhibits RyR1, which is predominant in skeletal muscle, and RyR3, found at lower levels in various tissues, including the brain.[1][4][6] It has a less pronounced effect on RyR2, the isoform prevalent in cardiac muscle, explaining its minimal impact on heart muscle contraction.[1][4]
Q4: Are there known hepatotoxicity risks with dantrolene that I should consider for in vitro studies?
A4: Yes, the clinical use of oral dantrolene has a black box warning for hepatotoxicity.[1][8] While this is mainly a concern for long-term, systemic administration in patients, researchers using liver-derived cell lines (e.g., HepG2) or conducting experiments with long durations (>72 hours) should be aware of potential dose-dependent toxicity.[1]
Q5: What is a typical starting concentration range for in vitro experiments?
A5: The effective and non-toxic concentration of dantrolene can differ significantly between cell types.[1] Based on published studies, a common range is 10 µM to 60 µM.[1] For sensitive cell lines or initial screening, it is advisable to start with a lower concentration (e.g., 1-10 µM) and perform a dose-response curve.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity or low cell viability after treatment. | Solvent Toxicity: Dantrolene sodium has poor water solubility and is often dissolved in solvents like DMSO.[1][9] The final concentration of the solvent in the cell culture medium may be toxic (typically should be ≤ 0.1%).[1] | Always include a vehicle-only control in your experimental design to assess the effect of the solvent.[1] |
| Cell Line Sensitivity: Different cell lines have varied sensitivity to chemical compounds and perturbations in calcium signaling.[1] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration range (e.g., 1-10 µM).[1] | |
| Prolonged Exposure: Continuous exposure over several days may lead to cytotoxicity that is not apparent in short-term assays.[1] | Consider varying the incubation time of your experiment to assess time-dependent cytotoxicity. | |
| Compound Purity and Stability: The purity of the dantrolene sodium and the stability of the stock solution can affect results. | Verify the purity of your compound. Ensure stock solutions are stored correctly (protected from light, appropriate temperature) and have not undergone multiple freeze-thaw cycles.[1][9] Prepare fresh stock solutions regularly.[9] | |
| Difficulty dissolving dantrolene sodium powder. | Poor Water Solubility: Dantrolene sodium is poorly soluble in water.[1][9] | Dissolve dantrolene sodium in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Warming the solvent to 37°C can aid dissolution.[1] |
| Variability in experimental results between batches. | Lot-to-Lot Variability: There can be variability in the purity or potency of dantrolene sodium between different lots.[10] | Before use in critical experiments, qualify new lots by running a dose-response curve to determine their relative potency.[10] Standardize stock solution preparation and use a single, qualified lot for an entire series of experiments.[10] |
Data Presentation
Table 1: Effective Concentrations of Dantrolene Sodium in Various In Vitro Models
| Cell Type | Injury Model | Dantrolene Concentration (µM) | Key Findings |
| Cortical neuron culture | NMDA-induced Excitotoxicity | 30 | Reduced intracellular Ca2+ by 30% with extracellular Ca2+ present, and by 100% in its absence; completely prevented glutamate's toxic effect.[11] |
| Cortical neuron culture | Glutamate, NMDA, QA, KA, AMPA | 30 | Blocked LDH and calcium release induced by NMDA, QA, and glutamate. No effect on KA.[11] |
| iPSCs from Alzheimer's patients | - | 30 | Promoted cell viability.[1] |
| Primary neuronal cultures | Glutamate-induced excitotoxicity | 1, 5, 10, 20, 30 | Neuroprotective effects assessed.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells plated in a 96-well plate
-
Dantrolene sodium
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[1]
-
Preparation of Dantrolene Dilutions: Prepare a 2X concentrated serial dilution of dantrolene sodium in your complete cell culture medium. Also, prepare a 2X vehicle control (containing the same concentration of solvent as your highest dantrolene dose).[1]
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X dantrolene dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include "untreated" and "vehicle control" wells.[1]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.[1]
Protocol 2: Apoptosis Assessment using Caspase-3/7 Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells plated in a 96-well plate
-
Dantrolene sodium
-
Complete cell culture medium
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminescent caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol. It is crucial to include a positive control for apoptosis and a vehicle control.[1]
-
Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions.[1]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.[1]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[1]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Analyze the data according to the manufacturer's protocol, typically by comparing the luminescent signal of treated cells to control cells.
Visualizations
Caption: Mechanism of Dantrolene Sodium's Cytoprotective Action.
Caption: Experimental Workflow for Optimizing Dantrolene Dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dantrolene Sodium Stability and Activity in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of dantrolene sodium in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Troubleshooting and FAQs
This section addresses common issues encountered during the handling and use of dantrolene sodium in a research setting.
Q1: My dantrolene sodium solution is cloudy and has formed a precipitate. What is causing this and how can I fix it?
A1: Dantrolene sodium has poor aqueous solubility, which is highly dependent on the pH of the solution.[1][2] Precipitation is a common issue if the pH is not optimal. Commercial intravenous formulations are reconstituted to a high pH (around 9.5 to 10.3) to increase solubility.[1] For experimental purposes, it is recommended to first dissolve dantrolene sodium in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it with the aqueous buffer of your choice.[1][3][4] For instance, a 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[3][4]
Q2: I'm observing a decrease in the activity of my dantrolene solution over time. What is the likely cause?
A2: The loss of activity is likely due to the chemical degradation of dantrolene, which is significantly influenced by pH.[1] Dantrolene is most stable at a physiological pH of 7.4.[5][6][7][8] Under both acidic (pH 1.2-4.6) and alkaline (pH > 8.0) conditions, the rate of degradation increases.[1] It is highly recommended to prepare aqueous solutions of dantrolene fresh for each experiment and avoid storing them for more than a day.[2][3][4]
Q3: At what pH should I conduct my experiments to ensure maximum stability and activity of dantrolene?
A3: Kinetic studies have demonstrated that dantrolene exhibits maximum stability in an aqueous solution at pH 7.4 and 37°C.[1][5][6][7][8] Therefore, for experiments where the stability and activity of the compound are critical, it is highly recommended to maintain the pH of your solutions at or near 7.4.[1][2] Significant deviations from this pH will lead to degradation and a subsequent reduction in the effective concentration of the active compound.[1]
Q4: What are the degradation products of dantrolene and are they active?
A4: Dantrolene degrades via hydrolysis into two primary products, particularly in acidic and alkaline conditions.[1][5] These are identified as compound B (resulting from the hydrolysis of the hydantoin ring) and compound C (from the hydrolysis of the imine linkage).[1][5] The available literature does not indicate that these degradation products retain the muscle relaxant activity of the parent dantrolene molecule.[1] Consequently, the formation of these impurities leads to a decrease in the effective concentration of dantrolene and a corresponding loss of pharmacological activity.[1]
Q5: How does pH affect the activity of dantrolene at its target, the ryanodine receptor?
A5: While the direct impact of pH on the binding affinity of dantrolene to the ryanodine receptor (RyR) is not extensively detailed, the stability of the molecule is a critical prerequisite for its activity.[1] Dantrolene functions by inhibiting the release of calcium from the sarcoplasmic reticulum by binding to the RyR1 channel.[9][10][11][12] Since dantrolene is most stable at pH 7.4, it is inferred that its optimal activity in a physiological context would be observed at this pH due to the higher concentration of the intact, active molecule.[1]
Data Presentation
The stability of dantrolene in aqueous solutions has been investigated across a range of pH values. The degradation follows pseudo-first-order kinetics, with the rate of degradation being pH-dependent.[5][6][7]
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Dantrolene at 37°C
| pH | Rate Constant (k) (min⁻¹) | Relative Stability |
| 1.2 | 0.0018 | Low |
| 2.2 | 0.0009 | Moderate |
| 4.6 | 0.0004 | High |
| 7.4 | 0.0002 | Maximum |
| 9.5 | 0.0012 | Low |
Data derived from studies on the kinetics of dantrolene degradation. The V-shaped pH-rate profile indicates that the degradation rate is lowest at pH 7.4 and increases as the pH becomes more acidic or alkaline.[1][5]
Experimental Protocols
Protocol for Assessing Dantrolene Stability in Aqueous Solutions
This protocol is based on the methodology described by Khan et al. for studying the degradation kinetics of dantrolene.[1][5][6][7][8]
1. Materials:
-
Dantrolene reference standard
-
Dimethylformamide (DMF)[1]
-
Buffer solutions of various pH values (e.g., 1.2, 2.2, 4.6, 7.4, 9.5) with constant ionic strength[6]
-
Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column and a photodiode array (PDA) detector[5][7][8]
2. Preparation of Solutions:
-
Prepare a stock solution of dantrolene in DMF (e.g., 100 µg/mL).[1]
-
Dilute the stock solution with the respective pH buffer solutions to a final concentration of approximately 2 µg/mL.[1]
3. Kinetic Study:
-
Incubate the prepared dantrolene solutions at a constant temperature (e.g., 25°C, 37°C, 45°C, 60°C, 75°C).[1]
-
At various time intervals, withdraw aliquots of the samples.[1]
-
Analyze the concentration of the remaining dantrolene and the formation of degradation products using a validated UPLC method.[1]
4. UPLC Analysis Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 2.0 mM sodium acetate, pH 4.5)[5][7][8]
5. Data Analysis:
-
Plot the natural logarithm of the dantrolene concentration versus time to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.[1][5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 10. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dantrolene - Wikipedia [en.wikipedia.org]
- 12. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Identifying and minimizing off-target effects of dantrolene sodium in research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of dantrolene sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of dantrolene sodium?
A1: Dantrolene sodium is a postsynaptic muscle relaxant.[1] Its primary mechanism is the inhibition of ryanodine receptors (RyRs), which are calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3][4] By binding to RyRs, dantrolene reduces the release of calcium (Ca²⁺) from intracellular stores, thereby uncoupling excitation-contraction coupling in skeletal muscle.[2][4]
Q2: Which ryanodine receptor isoforms does dantrolene primarily target?
A2: Dantrolene exhibits selectivity for different RyR isoforms. It primarily acts on RyR1 (the skeletal muscle isoform) and RyR3, while its effect on RyR2 (the cardiac isoform) is significantly less pronounced under normal physiological conditions.[1][5] This selectivity is the reason it does not typically have a negative inotropic effect on the heart.[5]
Q3: What are the known off-target effects of dantrolene that I should be aware of in my research?
A3: Beyond its action on RyRs, dantrolene has been reported to have several off-target effects, including:
-
Neuroprotection: Dantrolene has demonstrated neuroprotective properties in various models of neurological disease by mitigating excitotoxicity, oxidative stress, and apoptosis.[4] This is largely attributed to the stabilization of intracellular calcium homeostasis in neurons.[4]
-
Anti-inflammatory Effects: Dantrolene can exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[6] This is thought to be mediated, in part, through the modulation of signaling pathways such as NF-κB.[1]
-
Mitochondrial Function: Dantrolene can impact mitochondrial function. It has been shown to alleviate mitochondrial dysfunction in some pathological conditions by reducing mitochondrial Ca²⁺ overload and inhibiting mitochondria-mediated apoptosis.[1]
-
L-type Calcium Channels: Some studies suggest that dantrolene can indirectly inhibit L-type calcium channels, an effect that appears to be dependent on the presence of RyR1.[7]
Q4: I am observing inconsistent results in my cell-based assays with dantrolene. What are the common causes?
A4: Inconsistent results with dantrolene are often related to its challenging physicochemical properties. Key factors include:
-
Poor Aqueous Solubility: Dantrolene is poorly soluble in water and aqueous buffers at neutral pH.[2] This can lead to precipitation and a lower effective concentration in your experiments.
-
pH and Light Sensitivity: Dantrolene's stability is pH-dependent, with maximum stability around pH 7.4.[1][2] It degrades in acidic and strongly alkaline conditions and is also sensitive to light.[1][2]
-
Lot-to-Lot Variability: Different manufacturing batches of dantrolene sodium can have variations in purity, particle size, and dissolution rates, leading to inconsistent results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dantrolene sodium.
Issue 1: Dantrolene Precipitation in Solution
-
Symptom: Your dantrolene solution appears cloudy or contains visible particles after preparation or upon dilution in cell culture media.
-
Cause: Dantrolene has low solubility in aqueous solutions at physiological pH.[2]
-
Solution:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]
-
Working Dilution: When preparing your working solution, dilute the stock solution into your aqueous buffer or media immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.[1]
-
Filtration: Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.[9]
-
pH Consideration: While solubility is higher at an alkaline pH, stability is compromised. For most cell-based assays, maintaining a pH of ~7.4 is recommended for optimal stability.[2]
-
Issue 2: Loss of Dantrolene Activity Over Time
-
Symptom: You observe a diminishing effect of your dantrolene solution in experiments conducted over several hours or days.
-
Cause: Dantrolene is susceptible to degradation, especially when exposed to light and non-optimal pH.[1][2]
-
Solution:
-
Fresh Preparations: Prepare fresh working solutions of dantrolene for each experiment. Avoid using stock solutions that have been stored for extended periods at room temperature.[8]
-
Light Protection: Protect all dantrolene-containing solutions from light by using amber vials or wrapping containers in aluminum foil.[2]
-
Storage: Store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Under these conditions, stock solutions in DMSO are generally stable for up to 3 months.[8]
-
Issue 3: High Variability in Experimental Replicates
-
Symptom: You observe significant variation in the measured response to dantrolene across different wells or experimental runs.
-
Cause: This can be due to inconsistent dosing from precipitated drug, degradation, or inherent biological variability.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there is no precipitate before adding it to your experimental system.
-
Consistent Cell Conditions: Use cells within a consistent and low passage number range. Ensure cell health and confluency are uniform across all experimental conditions.
-
Vehicle Controls: Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) to account for any effects of the solvent.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for dantrolene's interactions with its primary targets and selected off-targets. Note that IC₅₀ and Kᵢ values can vary depending on the experimental conditions.
| Target | Parameter | Value | Species/System | Citation |
| On-Target Interactions | ||||
| Ryanodine Receptor 1 (RyR1) | Kᵢ | ~150 nM | Pig Skeletal Muscle | [10] |
| Ryanodine Receptor 2 (RyR2) | IC₅₀ | 0.16 ± 0.03 µM | Sheep (in the presence of Calmodulin) | [11] |
| Ryanodine Receptor 2 (RyR2) | IC₅₀ | 0.3 µmol/L | Dog Failing Heart SR | [12] |
| Ryanodine Receptor | Binding Affinity | 0.277 ± 0.025 µM | Skeletal Muscle SR Vesicles | [6] |
| Off-Target Effects (Effective Concentrations) | ||||
| Neuroprotection (NMDA-induced excitotoxicity) | Effective Concentration | 30 µM | Cortical Neuron Culture | [4] |
| Neuroprotection (Glutamate-induced excitotoxicity) | Effective Concentration | 30 µM | Cortical Neuron Culture | [4] |
| L-type Ca²⁺ Current Inhibition | Effective Concentration | 25 µM | Rodent Fast Twitch Muscle | [13] |
Detailed Experimental Protocols
Protocol 1: Preparation of Dantrolene Sodium Stock Solution for In Vitro Assays
This protocol outlines the recommended procedure for preparing a dantrolene stock solution for use in cell-based assays.
Materials:
-
Dantrolene sodium hydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
0.22 µm syringe filter
Procedure:
-
Equilibrate: Allow the dantrolene sodium powder vial to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of dantrolene sodium powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex gently until the powder is completely dissolved and the solution is clear.[2]
-
-
Sterilization: For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[8]
-
Aliquoting and Storage:
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm) in response to dantrolene treatment using the fluorescent probe JC-1.
Materials:
-
Cultured cells of interest
-
Dantrolene sodium stock solution
-
JC-1 dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well black, clear-bottom plate for microscopy or plate reader) and allow them to adhere overnight.
-
Dantrolene Treatment: Treat cells with the desired concentrations of dantrolene (and a vehicle control) for the specified duration.
-
Positive Control: In a separate set of wells, treat cells with CCCP (e.g., 10-50 µM) for 15-30 minutes before JC-1 staining to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium or PBS (typically 1-10 µg/mL).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium.
-
Analysis:
-
Microscopy/Plate Reader: Immediately acquire images or read fluorescence. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Protocol 3: Ex Vivo Muscle Contractility Assay
This protocol provides a general framework for assessing the effect of dantrolene on the contractility of isolated skeletal muscle.
Materials:
-
Isolated skeletal muscle (e.g., soleus or extensor digitorum longus (EDL) from a rodent)
-
Organ bath system with force transducer
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O₂ / 5% CO₂
-
Field stimulator
-
Dantrolene sodium
Procedure:
-
Muscle Preparation: Carefully dissect the muscle of interest, leaving the tendons intact for mounting.
-
Mounting: Mount the isolated muscle in the organ bath containing oxygenated Krebs-Ringer buffer maintained at a physiological temperature (e.g., 37°C). Attach one tendon to a fixed point and the other to a force transducer.
-
Equilibration: Allow the muscle to equilibrate for a set period (e.g., 30-60 minutes), periodically adjusting the resting tension.
-
Baseline Contractility:
-
Determine the optimal muscle length (L₀) that produces the maximal twitch force.
-
Record baseline contractile properties, including twitch force and tetanic force at various stimulation frequencies.
-
-
Dantrolene Incubation: Introduce dantrolene into the organ bath at the desired final concentration. Allow the muscle to incubate with the drug for a sufficient duration (e.g., 30 minutes) for it to exert its effect.
-
Post-Dantrolene Contractility: Repeat the contractility measurements (twitch and tetanic force) in the presence of dantrolene.
-
Data Analysis: Compare the contractile forces before and after dantrolene administration to determine the extent of muscle relaxation.
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This protocol describes a method to evaluate the anti-inflammatory effects of dantrolene by measuring cytokine release from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
Dantrolene sodium stock solution
-
Cell culture medium and supplements
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment with Dantrolene: Pre-treat the cells with various concentrations of dantrolene (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL). Include a control group of cells that are not stimulated with LPS.
-
Incubation: Incubate the plate for a period sufficient for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Measurement:
-
Perform an ELISA for each cytokine of interest according to the manufacturer's instructions.[14]
-
Briefly, coat an ELISA plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve. Compare the cytokine levels in the LPS-stimulated group with those in the groups pre-treated with dantrolene to determine the inhibitory effect of the drug.
Signaling Pathways and Experimental Workflows
Dantrolene's On-Target and Neuroprotective Signaling Pathway
Experimental Workflow for Assessing Dantrolene's Effects
References
- 1. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation – Revonto [revonto.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Dantrolene on Steps of Excitation-Contraction Coupling in Mammalian Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
How to prevent dantrolene degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of dantrolene in experimental solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to assist in your experimental design and execution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the dantrolene solution. | Use of an incompatible acidic diluent (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection).[1][2][3] The pH of the buffer is too low.[4] Exceeding the solubility limit in the chosen solvent.[5][6] Transferring the reconstituted solution to certain glass bottles.[3][7] | Always reconstitute with sterile water for injection (without a bacteriostatic agent).[3][8][9] For infusions, transfer the contents of reconstituted vials to a sterile intravenous plastic bag.[3][7][8] First dissolve dantrolene in an organic solvent like DMSO or DMF before diluting with an aqueous buffer.[4][5][10] Ensure the final pH of the aqueous solution is optimal for solubility and stability. |
| Unexpectedly rapid degradation of dantrolene in an experimental buffer. | The pH of the buffer is too acidic or too alkaline.[2][4][11] Elevated storage temperature.[12][13] Exposure to direct light.[1][8][12] | Maintain the pH of the solution at or near 7.4 for maximum stability.[1][4][6][11][12][13][14][15][16] Store solutions at controlled room temperature (20-25°C or 68-77°F) unless otherwise specified.[3][7][8] Protect solutions from direct light at all times.[1][8][12][17] |
| Variability in experimental results. | Degradation of the dantrolene stock solution.[11] Inconsistent sample preparation.[11] Precipitation of dantrolene in the experimental media.[1] | Prepare fresh stock solutions regularly and store them protected from light.[1][11] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11] Prepare working dilutions immediately before use.[1] Visually inspect all solutions for precipitate before use.[1] |
| Powder discoloration or caking. | Exposure to moisture or high humidity.[11] Improper storage container.[11] | Store dantrolene powder in well-closed, light-resistant containers in a dry environment.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dantrolene stability in aqueous solutions?
A1: Dantrolene exhibits maximum stability in an aqueous solution at a pH of 7.4.[1][4][6][11][12][13][14][15][16] Degradation increases in both acidic (pH < 7) and alkaline (pH > 8) conditions.[1][4][11]
Q2: How should I prepare a dantrolene stock solution for in vitro experiments?
A2: Due to its poor aqueous solubility, it is recommended to first dissolve dantrolene sodium in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][10] This stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS at pH 7.2) to the final working concentration.[4][5][10] For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[5][10]
Q3: How long are reconstituted dantrolene solutions stable?
A3: For commercial intravenous formulations reconstituted with sterile water, the solution should be used within 6 hours and stored at a controlled room temperature (15°C to 30°C or 59°F to 86°F), protected from direct light.[3][7][8][17] For research solutions, it is best practice to prepare them fresh for each experiment to minimize degradation.[11] Storing aqueous solutions for more than one day is not recommended.[5][10]
Q4: What are the primary degradation products of dantrolene?
A4: Dantrolene degrades via hydrolysis into two primary products. In acidic conditions, cleavage of the imine linkage leads to the formation of 5-(4-nitrophenyl)-2-furaldehyde (referred to as "compound C").[2][12][18] In alkaline conditions, hydrolysis of the hydantoin ring occurs, forming "compound B".[2][4][12]
Q5: Is dantrolene sensitive to light?
A5: Yes, dantrolene is sensitive to light.[1][12] Solutions should be protected from direct light to prevent photolytic degradation.[1][8][12][17] One of the identified photolytic degradation products is the same as the product of acidic hydrolysis, 5-(4-nitrophenyl)-2-furaldehyde ("compound C").[12]
Quantitative Data Summary
The degradation of dantrolene in aqueous solutions follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by pH and temperature.
Table 1: Observed Pseudo-First-Order Degradation Rate Constants (k_obs) for Dantrolene at Various pH Values and Temperatures
| pH | Temperature (°C) | k_obs (min⁻¹) |
| 1.2 | 25 | 0.00035 |
| 37 | 0.00068 | |
| 50 | 0.00112 | |
| 7.4 | 25 | 0.00001 |
| 37 | 0.00002 | |
| 50 | 0.00005 | |
| 9.5 | 25 | 0.00012 |
| 37 | 0.00024 | |
| 50 | 0.00047 |
Data sourced from Khan et al. (2012).[12]
Experimental Protocols
Protocol 1: Preparation of Dantrolene Stock and Working Solutions
This protocol describes the preparation of a dantrolene stock solution in an organic solvent and subsequent dilution into an aqueous buffer for experimental use.
-
Preparation of Stock Solution:
-
Weigh out the desired amount of dantrolene sodium powder.
-
Dissolve the powder in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Purge the solvent with an inert gas before use.[10]
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with your experimental aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
It is crucial to add the stock solution to the buffer and not the other way around to prevent precipitation.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it should be discarded and remade.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Stability-Indicating UPLC Method for Dantrolene
This protocol is adapted from published methods to assess the stability of dantrolene in aqueous solutions by quantifying the parent compound and its degradation products.[11][13][15][16]
-
Instrumentation and Conditions:
-
Methodology:
-
Standard Preparation: Prepare a stock solution of dantrolene reference standard in a suitable solvent (e.g., DMF) and dilute to known concentrations with the mobile phase to generate a calibration curve.[11]
-
Sample Preparation: Prepare dantrolene solutions in the aqueous buffers of interest at various pH values (e.g., 1.2, 7.4, 9.5).[2]
-
Kinetic Study: Incubate the prepared dantrolene solutions at a constant temperature. At various time intervals, withdraw aliquots of the samples for analysis.[4]
-
-
Data Acquisition and Analysis:
-
Inject the standard and sample solutions into the UPLC system.
-
Monitor the chromatograms at 375 nm.
-
Identify and quantify the dantrolene peak and its degradation products (Compound B and Compound C) by comparing their retention times and spectra with those of reference standards.[2]
-
Visualizations
Caption: Dantrolene degradation pathways under different pH conditions and light exposure.
Caption: Workflow for assessing the stability of dantrolene in experimental solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation – Revonto [revonto.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalrph.com [globalrph.com]
- 8. Dantrolene Sodium for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 9. revonto.com [revonto.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. paperso.journal7publish.com [paperso.journal7publish.com]
- 14. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 15. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholar.cu.edu.eg [scholar.cu.edu.eg]
Best practices for storing and handling dantrolene sodium in the lab
Technical Support Center: Dantrolene Sodium
Welcome to the technical support center for dantrolene sodium. This guide provides best practices for the storage and handling of dantrolene sodium in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened dantrolene sodium powder?
A1: For long-term storage, dantrolene sodium as a crystalline solid should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least two years.[1] The powder should be kept in a tightly sealed container to protect it from moisture.[2]
Q2: What are the recommended solvents for preparing dantrolene sodium stock solutions?
A2: Due to its poor solubility in water, organic solvents are recommended for preparing concentrated stock solutions.[1][3] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[1][3] It is advisable to purge the solvent with an inert gas before use.[1][4]
Q3: How do I prepare a stock solution of dantrolene sodium?
A3: To prepare a stock solution, dissolve the dantrolene sodium powder in the chosen organic solvent (DMF or DMSO) to your desired concentration.[3] For instance, to make a 10 mg/mL stock solution, dissolve 10 mg of dantrolene sodium in 1 mL of the solvent.[3] Gentle vortexing can help ensure the powder is completely dissolved.[3]
Q4: How should I store dantrolene sodium stock solutions?
A4: Stock solutions prepared in DMF or DMSO should be aliquoted into small, light-protecting tubes to minimize freeze-thaw cycles and exposure to light.[3] These aliquots should be stored at -20°C and are reported to be stable for up to three months under these conditions.[3]
Q5: What is the stability of dantrolene sodium in aqueous solutions?
A5: Aqueous solutions of dantrolene sodium are significantly less stable than stock solutions in organic solvents. They are typically stable for about 6 hours when stored at a controlled room temperature (20-25°C) and protected from light.[3][5][6] It is strongly recommended to prepare aqueous solutions fresh for each experiment.[2] We do not recommend storing aqueous solutions for more than one day.[1][4]
Q6: How does pH affect the stability and solubility of dantrolene sodium?
A6: The stability of dantrolene sodium in aqueous solutions is pH-dependent. It exhibits maximum stability at a pH of 7.4.[7][8][9][10] The degradation rate increases in both acidic and alkaline conditions.[8][9] While solubility is poor in neutral aqueous solutions, it increases in alkaline conditions (pH > 9.5); however, this also accelerates degradation.[3][5][11]
Q7: What safety precautions should I take when handling dantrolene sodium powder?
A7: When handling dantrolene sodium powder, it is important to avoid all personal contact, including inhalation.[12] You should wear protective clothing, gloves, and safety glasses.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation.[12][13] Always wash your hands thoroughly after handling the compound.[12]
Data Presentation
Table 1: Storage Conditions for Dantrolene Sodium
| Form | Storage Temperature | Container | Duration |
| Crystalline Solid | -20°C | Tightly sealed | ≥ 2 years[1][4] |
| Stock Solution (in DMSO/DMF) | -20°C | Light-protecting, airtight aliquots | Up to 3 months[3] |
| Reconstituted Aqueous Solution | 20-25°C (68-77°F) | Protected from direct light | Up to 6 hours[3][5][6] |
Table 2: Solubility of Dantrolene Sodium
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~12.5 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~2.5 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Water | Sparingly soluble[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Materials:
-
Dantrolene sodium hydrate powder
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), purged with an inert gas
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of dantrolene sodium powder in a suitable container.
-
Add the appropriate volume of DMF or DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of powder).[3]
-
Vortex the mixture gently until the powder is completely dissolved and the solution is clear.[3]
-
Aliquot the stock solution into small volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of an Aqueous Working Solution from a Stock Solution
-
Materials:
-
Dantrolene sodium stock solution in DMF or DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
-
Procedure:
-
Thaw an aliquot of the dantrolene sodium stock solution.
-
Dilute the stock solution with the aqueous buffer to the desired final concentration. For maximum solubility, it is recommended to first dissolve the dantrolene sodium in DMF and then dilute with the aqueous buffer.[1]
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity.
-
Use the freshly prepared aqueous solution immediately, and within 6 hours, ensuring it is protected from light.[3]
-
Troubleshooting Guides
Issue: The dantrolene sodium powder is not dissolving in my aqueous buffer.
-
Possible Cause: Dantrolene sodium has very low solubility in neutral aqueous solutions.[11]
-
Recommended Action: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF first, and then dilute it into your aqueous buffer. This is the most common and effective method for laboratory settings.[11]
Issue: A precipitate formed after diluting the stock solution into my aqueous buffer.
-
Possible Cause: The concentration of dantrolene has exceeded its solubility limit in the final aqueous buffer, a phenomenon known as "crashing out." This can be due to an insufficient amount of co-solvent in the final solution or mixing with an incompatible acidic solution.[11]
-
Recommended Actions:
-
Increase the proportion of the organic co-solvent in the final solution.
-
Ensure your final buffer is not acidic. A pH of 7.4 is ideal for stability.[11]
-
Consider preparing a fresh, more dilute stock solution and then adding it to your buffer.
-
Issue: I am observing variability in my experimental results.
-
Possible Cause: This could be due to the degradation of the dantrolene stock solution or inconsistent sample preparation.[2]
-
Recommended Actions:
Mandatory Visualizations
Caption: A workflow for the proper storage, preparation, and handling of dantrolene sodium in a laboratory setting.
Caption: A decision tree for troubleshooting precipitation when preparing aqueous solutions of dantrolene sodium.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dantrolene Sodium for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 6. Preparation – Revonto [revonto.com]
- 7. paperso.journal7publish.com [paperso.journal7publish.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. documents.tocris.com [documents.tocris.com]
Technical Support Center: Overcoming Challenges with Dantrolene Delivery to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of dantrolene in the CNS?
Dantrolene is a postsynaptic muscle relaxant that functions as an antagonist of ryanodine receptors (RyRs).[1][2][3] In the CNS, it primarily inhibits RyR1 and RyR3 isoforms, which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum.[1][4] By blocking these receptors, dantrolene inhibits the release of calcium from intracellular stores, thereby mitigating the downstream neurotoxic effects of calcium overload, such as excitotoxicity, mitochondrial dysfunction, and apoptosis.[1][4]
2. Does dantrolene cross the blood-brain barrier (BBB)?
There has been historical debate on this topic. While older studies suggested poor BBB permeability, more recent evidence from microdialysis and HPLC analysis indicates that dantrolene does penetrate the BBB.[4] Despite its high lipid solubility and low molecular weight, which are favorable for crossing the BBB, its practical application has been hampered by its limited penetration into the CNS.[5][6]
3. What are the major challenges in delivering dantrolene to the CNS?
The primary challenges include:
-
Poor Water Solubility: Dantrolene sodium is poorly soluble in water, making it difficult to formulate for intravenous and oral administration, which can affect its bioavailability.[7][8]
-
Limited BBB Penetration: While it can cross the BBB, its penetration is often insufficient to achieve optimal therapeutic concentrations for neuroprotection in a dose-dependent manner.[5][6]
-
Systemic Side Effects: High doses required for CNS efficacy can lead to systemic side effects such as muscle weakness, dizziness, and potential hepatotoxicity with chronic oral use.[4][7][9]
4. What are the known isoforms of ryanodine receptors in the brain, and which ones does dantrolene target?
All three major isoforms of ryanodine receptors (RyR1, RyR2, and RyR3) are expressed in the brain.[4][10][11][12][13][14] Dantrolene selectively inhibits RyR1 and RyR3, while RyR2, the predominant isoform in cardiac muscle, is not inhibited by the drug.[4] This selectivity is advantageous as it avoids negative inotropic effects on the heart.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Dantrolene Concentration in Brain Tissue
Possible Causes:
-
Poor drug formulation and solubility: Dantrolene's low water solubility can lead to precipitation and inconsistent dosing.
-
Inefficient route of administration: Standard oral or intravenous routes may not yield sufficient CNS concentrations.
-
Rapid metabolism: Dantrolene is metabolized in the liver, which can reduce the amount of drug reaching the brain.[4][15]
Solutions:
-
Optimize Formulation:
-
For intravenous administration, ensure complete dissolution. The commercially available formulation for injection contains mannitol and sodium hydroxide to achieve a pH of approximately 9.5, which increases solubility.[7]
-
Consider novel formulations such as nanocrystal suspensions or cyclodextrin-based formulations to improve solubility and bioavailability.[8][16][17]
-
-
Alternative Administration Routes:
-
Pharmacokinetic Analysis:
-
Perform pilot pharmacokinetic studies to determine the optimal dosing regimen and timing for your specific animal model and administration route.
-
Issue 2: Lack of Neuroprotective Effect in Experimental Models
Possible Causes:
-
Sub-therapeutic dose: The concentration of dantrolene at the target site in the CNS may be too low. Neuroprotection has been shown to be dose-dependent.[4]
-
Inappropriate timing of administration: The therapeutic window for dantrolene's neuroprotective effects can be narrow. In models of acute injury like ischemia or seizures, pre- and early post-treatment (within 30 minutes) are often effective, while delayed administration may show little to no benefit.[4]
-
Experimental model limitations: The specific pathological mechanisms in a given model may not be primarily driven by dysregulated calcium release from RyR1/RyR3.
Solutions:
-
Dose-Response Study: Conduct a dose-escalation study to identify the effective dose range for your model. Doses of 10-100 µM in cell culture and 5-10 mg/kg in vivo have been reported to be effective in some models.[1][4]
-
Optimize Treatment Window: Empirically determine the optimal time for dantrolene administration relative to the induced injury in your model.
-
Confirm Mechanism of Action: Ensure that the neuronal injury in your model involves pathological calcium release through ryanodine receptors.
Issue 3: Adverse Effects Observed in Animal Models
Possible Causes:
-
Systemic drug exposure: High doses can lead to muscle weakness, sedation, and dizziness.[4][9]
-
Vehicle-related toxicity: The vehicle used to dissolve dantrolene may have its own toxic effects.
-
Chronic administration issues: Long-term oral administration has been associated with hepatotoxicity.[4]
Solutions:
-
Behavioral Monitoring: Carefully monitor animals for signs of muscle weakness (e.g., using grip strength or rotarod tests) and sedation.[1]
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between drug- and vehicle-induced effects.
-
Targeted Delivery: Employ strategies like intranasal delivery to maximize CNS concentrations while potentially reducing systemic exposure and associated side effects.[6]
-
Liver Function Monitoring: For chronic studies, periodically monitor liver function markers.
Data Presentation
Table 1: Physicochemical Properties of Dantrolene
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₄O₅ | [20][21] |
| Molecular Weight | 314.25 g/mol | [20][21] |
| pKa | 7.49 | [22] |
| Solubility | Slightly soluble in water; more soluble in alkaline solutions. | [7][21][23] |
| LogP | 1.7 | [20] |
Table 2: Comparison of Dantrolene Administration Routes for CNS Delivery in Mice
| Route of Administration | Dose | Peak Plasma Concentration (Cmax) Time | Peak Brain Concentration | Duration in Brain | Source |
| Oral | 5 mg/kg | 50 minutes | Lower | Falls to zero at 120 minutes | [5] |
| Intranasal | 5 mg/kg | 20 minutes | Significantly Higher | Sustained for at least 180 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation and Intranasal Administration of Dantrolene in Mice
-
Preparation of Dantrolene Solution:
-
Under sterile conditions, weigh the required amount of dantrolene sodium powder.
-
Dissolve in a suitable vehicle (e.g., saline or a specialized formulation like Ryanodex®) to the desired concentration (e.g., for a 5 mg/kg dose).
-
Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm filter.[1]
-
-
Animal Preparation and Administration:
-
Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing.
-
Position the animal in a supine position.
-
Using a micropipette, administer a small volume (e.g., 2-3 µL) of the dantrolene solution into one nostril.
-
Alternate between nostrils every 2-3 minutes to allow for absorption and prevent fluid from entering the lungs.[1]
-
Protocol 2: Quantification of Dantrolene in Brain Tissue using HPLC
-
Tissue Collection and Homogenization:
-
At the desired time point after administration, euthanize the animal and rapidly dissect the brain.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate dantrolene and its metabolites from the brain homogenate. Chloroform has been used for extraction.[22]
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase suitable for separating dantrolene and its metabolites.
-
Use UV or fluorescence detection for quantification.
-
Generate a standard curve with known concentrations of dantrolene to quantify the amount in the brain samples.
-
Visualizations
Caption: Dantrolene's neuroprotective signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 4. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel rapid formulation of intravenous dantrolene: Preclinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical effects of intravenously administered dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. Neuronal Ryanodine Receptors in Development and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Dantrolene [drugfuture.com]
- 22. Study of the physicochemical properties of aqueous dantrolene solutions by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Dantrolene's Hepatotoxicity in Long-Term In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for dantrolene's hepatotoxicity in long-term in vitro studies. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dantrolene and why is its hepatotoxicity a concern in long-term studies?
A1: Dantrolene is a muscle relaxant used to treat malignant hyperthermia and spasticity.[1] Its clinical use is associated with a risk of idiosyncratic drug-induced liver injury (DILI), which can range from asymptomatic elevation of liver enzymes to severe hepatitis and liver failure.[1][2] This hepatotoxicity is a significant concern for long-term in vitro studies as it can confound experimental results and lead to misinterpretation of data. The mechanism is thought to involve the formation of reactive metabolites.[2][3]
Q2: What are the main challenges in studying dantrolene's hepatotoxicity in vitro?
A2: The primary challenges stem from the idiosyncratic nature of dantrolene's hepatotoxicity, which makes it difficult to replicate in simple in vitro models. Standard 2D cell cultures often fail to maintain the metabolic competence of primary hepatocytes for extended periods, which is crucial for studying long-term and metabolism-dependent toxicity.[4]
Q3: Which in vitro models are recommended for long-term studies of dantrolene's hepatotoxicity?
A3: For long-term assessment of dantrolene-induced liver injury, advanced 3D culture models are recommended over traditional 2D monolayers. These include:
-
Hepatocyte Spheroids: These self-assembled 3D aggregates of hepatocytes more closely mimic the architecture and function of the liver tissue, maintaining viability and metabolic activity for several weeks.[5][6][7]
-
Co-culture Models: Combining hepatocytes with other liver cell types, such as Kupffer cells and stellate cells, can provide a more comprehensive in vitro system that recapitulates the cellular interactions involved in DILI.
-
Organ-on-a-Chip Platforms: These microfluidic devices allow for the perfusion of culture medium, mimicking blood flow and creating a more physiologically relevant microenvironment for long-term studies.
Q4: What are the key metabolic pathways involved in dantrolene's hepatotoxicity?
A4: Dantrolene is metabolized in the liver primarily by aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2).[3] The reduction of dantrolene by AOX1 can lead to the formation of reactive metabolites, including hydroxylamine, which can cause cellular damage.[3]
Troubleshooting Guides
Issue: High variability in cytotoxicity data between experiments.
-
Possible Cause: Inconsistent spheroid size and density.
-
Recommendation: Optimize the cell seeding density and aggregation time to ensure the formation of uniform spheroids. Use imaging techniques to measure spheroid diameter and normalize toxicity data to spheroid size or protein content.[5][6]
Issue: Loss of hepatocyte viability and function over time.
-
Possible Cause: Inadequate culture conditions for long-term maintenance.
-
Recommendation: Utilize specialized culture media formulated for long-term hepatocyte culture. For spheroid cultures, ensure gentle medium exchange to avoid disrupting the 3D structures. Consider using a bioreactor system for better control of the culture environment.[8]
Issue: Difficulty in detecting dantrolene-induced toxicity.
-
Possible Cause: The chosen endpoint may not be sensitive enough to detect idiosyncratic toxicity.
-
Recommendation: Employ a multi-parametric approach to assess toxicity. In addition to standard cytotoxicity assays (e.g., ATP content), measure markers of oxidative stress (e.g., reactive oxygen species generation), mitochondrial dysfunction (e.g., mitochondrial membrane potential), and specific markers of liver injury (e.g., albumin and urea secretion).
Issue: Unexpected cytotoxicity at low dantrolene concentrations.
-
Possible Cause: Solvent toxicity. Dantrolene has poor water solubility and is often dissolved in solvents like DMSO.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell model (typically ≤ 0.1% for DMSO).[4]
Data Presentation
Table 1: Comparative Cytotoxicity of Various Compounds in 2D vs. 3D Hepatocyte Models
| Compound | Cell Model | Exposure Time | IC50 / LD50 | Reference |
| Acetaminophen | HepaRG Spheroids | 24 hours (repeated exposure) | ~2.9 mM | [9] |
| Acetaminophen | Primary Human Hepatocytes | 24 hours | ~5.8 mM | [9] |
| Aflatoxin B1 | HepaRG Spheroids | - | ~1.6 µM | [9] |
| Diclofenac | HepaRG Spheroids | 24 hours (repeated exposure) | ~261.8 µM | [9] |
| Amiodarone | C3A Spheroids | - | 47 µg/mL (LD50) | [7] |
| Metformin | C3A Spheroids | - | 1900 µg/mL (LD50) | [7] |
| Phenformin | C3A Spheroids | - | 31 µg/mL (LD50) | [7] |
| Valproic Acid | C3A Spheroids | - | 260 µg/mL (LD50) | [7] |
Experimental Protocols
Protocol 1: Long-Term Dantrolene Exposure and Cytotoxicity Assessment in HepaRG Spheroids
This protocol is adapted from methodologies for long-term culture and toxicity testing in HepaRG spheroids.[8][9]
1. Spheroid Formation: a. Culture undifferentiated HepaRG cells in appropriate growth medium. b. To induce differentiation, culture the cells for two weeks in a medium supplemented with 2% DMSO. c. Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at a density of 5,000 cells/well in a serum-free medium. d. Centrifuge the plates at low speed to facilitate cell aggregation at the bottom of the wells. e. Incubate the plates at 37°C and 5% CO2 for 5-7 days to allow for spheroid formation.
2. Dantrolene Exposure: a. Prepare a stock solution of dantrolene in DMSO. b. Serially dilute the dantrolene stock solution in a serum-free hepatocyte culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. c. After spheroid formation, carefully replace half of the medium in each well with the dantrolene-containing medium. d. For long-term studies, perform a 50% medium change with fresh dantrolene-containing medium every 2-3 days for up to 14 days or longer.
3. Cytotoxicity Assessment (ATP Assay): a. At the end of the exposure period, allow the plates to equilibrate to room temperature. b. Add a volume of a 3D cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of the medium in each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plates at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader. f. Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative metabolic pathway of dantrolene leading to hepatotoxicity.
Caption: Experimental workflow for long-term dantrolene hepatotoxicity studies.
References
- 1. Dantrolene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of drug toxicity using 3D spheroids constructed from an immortal human hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. celvivo.com [celvivo.com]
- 8. Mutation accumulation following extended exposure of human HepaRG cells to a genotoxic carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From the Cover: Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Dantrolene's Neuroprotective Effects: A Comparative Guide for Researchers
Dantrolene, a clinically utilized muscle relaxant, has emerged as a significant subject of investigation for its neuroprotective capabilities. Its primary mechanism involves the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum (ER).[1][2] By inhibiting these receptors, specifically the RyR1 and RyR3 isoforms prevalent in the central nervous system, dantrolene prevents the excessive release of calcium from the ER into the cytoplasm.[3][4][5] This stabilization of intracellular calcium is crucial for mitigating the cytotoxic cascades triggered by various neurological insults, including excitotoxicity, oxidative stress, and apoptosis.[1][3]
This guide offers a comparative analysis of dantrolene's neuroprotective efficacy across a range of neuronal cell lines subjected to diverse neurotoxic challenges. The compiled experimental data, detailed protocols, and pathway visualizations aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating dantrolene's therapeutic potential.
Quantitative Comparison of Dantrolene's Neuroprotective Efficacy
The following tables summarize key quantitative data from multiple studies, offering a clear comparison of dantrolene's effects in different in vitro models of neuronal injury.
Table 1: Excitotoxicity and Ischemia Models
| Cell Line | Neurotoxic Insult | Dantrolene Conc. (µM) | Key Quantitative Findings | Reference(s) |
| Primary Cortical Neurons | Glutamate | 30 | Reduced glutamate-induced increase in intracellular Ca²⁺ by 70%.[6] | [6][7] |
| Primary Cortical Neurons | NMDA | 30 | Reduced intracellular Ca²⁺ by 30% (with extracellular Ca²⁺) and 100% (without extracellular Ca²⁺); completely prevented glutamate's toxic effect.[7] | [1][7] |
| Cerebellar Granule Neurons | NMDA | 5-30 | Dose-dependently decreased intracellular Ca²⁺ in response to NMDA.[7] Inhibited NMDA-evoked ⁴⁵Ca uptake in a dose-dependent manner.[3] | [3][7] |
| Cerebellar Granule Cells | Kainic Acid (200 µM) | Not Specified | Reduced percentage of cells with condensed nuclei from 33.87% to 21.25%.[8] | [8] |
| Primary Cortical Neurons (Rat) | Oxygen-Glucose Deprivation (OGD) | 40 | Synergistically increased neuronal survival when combined with hypothermia.[4] | [4][9] |
Table 2: Neurodegenerative Disease and Cellular Stress Models
| Cell Line | Neurotoxic Insult | Dantrolene Conc. (µM) | Key Quantitative Findings | Reference(s) |
| GT1-7 Hypothalamic Cells | Thapsigargin (50 nM) | Dose-dependent | Inhibited the reduction in cell viability from 41% (Thapsigargin alone) back towards control levels (94%).[4][10] Prevented elevation of cytosolic Ca²⁺.[10] | [4][10] |
| PC12 & GT1-7 Cells | 3-Hydroxykynurenine (3-HK) | 120 | Robustly suppressed 3-HK-induced apoptosis.[7] Associated with upregulation of anti-apoptotic protein Bcl-2.[6][7] | [1][6][7] |
| Cells with Presenilin-1 (PS-1) Mutation | Amyloid-β (Aβ) | Not Specified | Significantly prevented Aβ-induced apoptosis and lowered cellular peroxide levels.[1][7] | [1][3][7] |
| iPSCs from AD Patients | Aβ-induced | Not Specified | Increased cell viability by 15.1% in sporadic AD cells and 67.6% in familial AD cells.[1] | [1] |
| SH-SY5Y Human Neuroblastoma | 1-methyl-4-phenylpyridinium (MPP+) | Not Specified | Provided neuroprotection against MPP+-induced toxicity.[4] | [4] |
| Neuron-like PC12 cells | Hydrogen Peroxide (H₂O₂) | Not Specified | Protected cells from H₂O₂-induced apoptosis.[1] | [1] |
Signaling Pathways and Experimental Workflows
The diagrams below, created using Graphviz, illustrate the key signaling pathways influenced by dantrolene and a typical experimental workflow for assessing its neuroprotective effects.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the literature. Specific concentrations, incubation times, and reagents may vary depending on the cell line and neurotoxin used.
1. Cell Culture and Treatment
-
Cell Lines: Commonly used lines include primary cortical or hippocampal neurons, cerebellar granule neurons, or immortalized cell lines such as SH-SY5Y and PC12.[1]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM) supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[1][4]
-
Dantrolene Preparation: Dantrolene sodium is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentration for the experiment.[1]
-
Treatment Paradigm: Cells are seeded in multi-well plates. After reaching the desired confluency, the medium is replaced with fresh medium containing various concentrations of dantrolene or a vehicle control (DMSO). A pre-incubation period, often ranging from 30 minutes to 2 hours, is typically employed before the addition of the neurotoxic agent. The cells are then incubated for a further period (e.g., 24 to 48 hours) before assessment.[1]
2. Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the mitochondrial metabolic activity, which serves as an indicator of cell viability.[4] The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[1]
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1]
-
Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[4]
3. Assessment of Apoptosis
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1] Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP to label the 3'-hydroxyl ends of fragmented DNA. Apoptotic nuclei are then visualized and quantified using fluorescence microscopy.[1][11]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade. Cell lysates are incubated with a specific caspase substrate conjugated to a fluorophore or chromophore. The cleavage of the substrate by active caspases generates a detectable signal proportional to the enzyme's activity.[1]
4. Measurement of Intracellular Calcium
-
Calcium Imaging: This technique uses fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[1] Cells are loaded with the indicator dye, which becomes fluorescent upon binding to free intracellular calcium. A fluorescence microscope or plate reader is used to record baseline fluorescence. Upon addition of a neurotoxin, changes in fluorescence intensity are monitored over time to quantify changes in intracellular calcium concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The cytoprotective effects of dantrolene: a ryanodine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dantrolene on apoptosis and immunohistochemical expression of NeuN in the spinal cord after traumatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dantrolene Sodium and its Nanocrystalline Suspension for Enhanced Therapeutic Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of standard dantrolene sodium and its nanocrystalline suspension. Dantrolene sodium, a skeletal muscle relaxant, is the only specific treatment for malignant hyperthermia, a life-threatening pharmacogenetic disorder.[1] However, its low aqueous solubility presents significant challenges in its clinical application, particularly in emergency situations.[2] The development of a nanocrystalline suspension of dantrolene sodium aims to overcome these limitations. This document delves into a side-by-side comparison of their physicochemical properties, pharmacokinetic profiles, and therapeutic efficacy, supported by experimental data and detailed protocols.
Executive Summary
The transformation of dantrolene sodium into a nanocrystalline suspension offers significant advantages, primarily centered around its improved dissolution rate and ease of administration. This translates to a faster preparation time, a critical factor in the emergency management of malignant hyperthermia. While the therapeutic effectiveness remains comparable to the conventional formulation, the nanocrystalline suspension's enhanced physicochemical properties lead to a more efficient drug delivery system.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data comparing conventional dantrolene sodium with its nanocrystalline suspension.
Table 1: Comparative Physicochemical Properties
| Property | Conventional Dantrolene Sodium | Nanocrystalline Dantrolene Suspension |
| Particle Size | Micrometer range | Nanometer range (e.g., ~165 nm)[3] |
| Solubility | Poorly soluble in water | Enhanced apparent solubility |
| Dissolution Rate | Slow | Significantly faster[2] |
| Zeta Potential | Not typically characterized | e.g., -31.2 mV (indicates stable suspension)[3] |
| Reconstitution Time | Can take over 2 minutes[2] | Less than 1 minute, some formulations within 10 seconds[4][5] |
| Concentration after Reconstitution | Low (e.g., 0.33 mg/mL) | High (e.g., 50 mg/mL)[5] |
Table 2: Comparative Pharmacokinetic and Therapeutic Parameters
| Parameter | Conventional Dantrolene Sodium | Nanocrystalline Dantrolene Suspension |
| Bioavailability | Variable, dependent on dissolution | Generally improved and more consistent |
| Cmax (Peak Plasma Concentration) | Lower | Higher |
| AUC (Area Under the Curve) | Lower | Higher |
| Preparation Time (in a clinical setting) | Significantly longer (e.g., 860 ± 202 s)[6] | Significantly shorter (e.g., 51 ± 9 s)[6] |
| Administration Time (in a clinical setting) | Longer (e.g., 472 ± 51 s)[6] | Shorter (e.g., 4 ± 2 s)[6] |
| Therapeutic Efficacy (in Malignant Hyperthermia) | Effective | Comparably effective[6] |
Mechanism of Action
Dantrolene sodium exerts its therapeutic effect by directly inhibiting the ryanodine receptor (RyR1), a calcium channel located on the sarcoplasmic reticulum of skeletal muscle cells. This inhibition prevents the release of calcium ions into the cytoplasm, thereby uncoupling excitation-contraction and reducing muscle contraction. This mechanism is crucial in malignant hyperthermia, a condition characterized by uncontrolled calcium release.
References
- 1. Dissolution Methods Database | FDA [fda.gov]
- 2. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanocrystals and nanosuspensions: an exploration from classic formulations to advanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. scribd.com [scribd.com]
Dantrolene versus ryanodine: comparing their effects on calcium release channels
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of dantrolene and ryanodine, two critical pharmacological agents that modulate the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from intracellular stores. Understanding the distinct effects of these compounds is crucial for research into muscle physiology, calcium signaling, and the development of therapeutics for related disorders.
Mechanism of Action: A Tale of Inhibition and Activation
Dantrolene and ryanodine exert opposing effects on RyR channels. Dantrolene acts as an inhibitor of Ca2+ release, making it a valuable tool in both experimental research and as a life-saving treatment for malignant hyperthermia.[1][2] In contrast, ryanodine's effect is concentration-dependent; at low concentrations (nanomolar to less than 10 micromolar), it locks the RyR channel in a long-lived subconductance (half-open) state, while at higher concentrations (~100 micromolar), it irreversibly inhibits channel opening.[3]
Dantrolene's inhibitory action is selective, primarily targeting RyR1 and RyR3 isoforms, with little to no effect on the cardiac isoform, RyR2, under normal physiological conditions.[1][2][4] However, some studies suggest that under certain pathophysiological conditions, RyR2 may become sensitive to dantrolene.[4][5][6] The inhibition of RyR1 by dantrolene is dependent on the presence of adenine nucleotide and calmodulin.[1][2] It selectively decreases the apparent affinity of RyR1 activation sites for Ca2+ relative to Mg2+.[1][2]
Ryanodine, a plant alkaloid for which the receptor is named, serves as an invaluable investigative tool due to its high-affinity binding to the open state of the RyR channel.[3][7] This use-dependent binding allows for the characterization of channel function.[3]
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the effects of dantrolene and ryanodine on RyR channels, compiled from various experimental studies.
Table 1: Inhibitory Effects of Dantrolene on Ryanodine Receptors
| Parameter | RyR Isoform | Value | Species/Tissue | Experimental Conditions | Reference |
| Ki ([3H]ryanodine binding) | RyR1 | ~150 nM | Pig Skeletal Muscle | Media simulating resting myoplasm | [8][9] |
| IC50 (Channel Inhibition) | RyR2 | 0.16 ± 0.03 µM | Sheep | Single-channel recordings with 100 nM calmodulin | [9][10] |
| IC50 (Ca2+ Wave Frequency) | RyR2 | 0.42 ± 0.18 µM | Mouse Cardiomyocytes | With 100 nM calmodulin | [10][11] |
| IC50 (Ca2+ Wave Amplitude) | RyR2 | 0.19 ± 0.04 µM | Mouse Cardiomyocytes | With 100 nM calmodulin | [10][11] |
Table 2: Concentration-Dependent Effects of Ryanodine on Ryanodine Receptors
| Concentration Range | Effect on RyR Channel | Consequence | Reference |
| <10 µM (nanomolar range) | Locks channel in a long-lived subconductance (half-open) state | Phasic calcium release is blocked, leading to store depletion | [3] |
| ~100 µM | Irreversibly inhibits channel opening | Complete block of calcium release | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of dantrolene and ryanodine on RyR channels.
[3H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of compounds to the ryanodine receptor.
-
Objective: To quantify the binding of [3H]ryanodine to RyR in the presence and absence of a test compound (e.g., dantrolene).
-
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal or cardiac muscle tissue through differential centrifugation.
-
Incubation: Incubate the SR vesicles with a fixed concentration of [3H]ryanodine and varying concentrations of the unlabeled test compound. The incubation buffer typically contains specific concentrations of ions (e.g., K+, Ca2+, Mg2+), a buffer (e.g., PIPES), and an ATP analog (e.g., AMPPCP) to mimic physiological conditions.
-
Separation: After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters, representing the amount of bound [3H]ryanodine, is then measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) of the test compound can be calculated.[9]
-
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the activity of a single RyR channel.
-
Objective: To measure the effects of dantrolene or ryanodine on the open probability (Po) and conductance of a single RyR channel.
-
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Channel Incorporation: SR vesicles containing RyR channels are added to the cis compartment. The fusion of a vesicle with the bilayer results in the incorporation of a single RyR channel into the artificial membrane.
-
Recording: The electrical current flowing through the single channel is measured using sensitive amplifiers. The cis compartment represents the cytoplasmic side of the SR, and the trans compartment represents the luminal side.
-
Compound Addition: The test compound (dantrolene or ryanodine) is added to the cis compartment to observe its effect on channel gating.
-
Data Analysis: The recorded current traces are analyzed to determine the channel's open probability, conductance, and mean open and closed times.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Excitation-Contraction Coupling
Caption: Excitation-contraction coupling and points of intervention for dantrolene and ryanodine.
Experimental Workflow for [3H]Ryanodine Binding Assay
Caption: Workflow for determining compound binding affinity using a radioligand binding assay.
Conclusion
Dantrolene and ryanodine are indispensable tools for probing the intricate mechanisms of intracellular calcium signaling mediated by the ryanodine receptor. While dantrolene serves as a specific inhibitor, particularly for RyR1 and RyR3, ryanodine's bimodal, concentration-dependent action allows for detailed investigation of channel gating. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at understanding and targeting RyR channels in health and disease. The clear distinction in their mechanisms of action underscores their unique and complementary roles in pharmacology and physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dantrolene's Specificity for RyR1 and RyR3 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dantrolene's specificity for the ryanodine receptor (RyR) isoforms RyR1 and RyR3. Dantrolene is a crucial therapeutic agent for malignant hyperthermia, a condition linked to dysfunctional RyR1 channels in skeletal muscle.[1][2][3] Understanding its isoform specificity is paramount for predicting its therapeutic efficacy and potential side effects. This document synthesizes experimental data to elucidate the differential effects of dantrolene on RyR1 and RyR3, while also noting its established lack of significant activity on the cardiac isoform, RyR2, under normal physiological conditions.[2][4][5]
Quantitative Comparison of Dantrolene's Effects on RyR1 and RyR3
The primary method for quantifying dantrolene's inhibitory action on RyR isoforms is the [3H]ryanodine binding assay.[4][5] This assay measures the binding of radiolabeled ryanodine to the open state of the RyR channel, providing an indirect measure of channel activity. Inhibition by dantrolene is observed as a decrease in ryanodine binding.
| Isoform | Experimental System | Dantrolene Concentration | Effect on [3H]ryanodine Binding | Reference |
| RyR1 | Pig skeletal muscle sarcoplasmic reticulum (SR) vesicles | 10 µM | 3-fold increase in Kd | [4][5] |
| RyR1 | Skeletal muscle SR vesicles | Not specified | Ki ~150 nM | [6] |
| RyR3 | HEK-293 cells expressing RyR3 | 10 µM | Inhibition similar to RyR1 | [4][5] |
Note: While the inhibitory effect of dantrolene on RyR3 is consistently reported as being of a similar magnitude to its effect on RyR1, specific quantitative data, such as the fold-change in Kd or a precise Ki value from head-to-head comparative studies, is not as explicitly detailed in the primary literature.[1][4][5] The inhibition of both RyR1 and RyR3 by dantrolene is dependent on the presence of adenine nucleotides and calmodulin.[4]
Experimental Protocols
A detailed understanding of the methodologies used to determine dantrolene's isoform specificity is crucial for the replication and extension of these findings.
[3H]Ryanodine Binding Assay
This is the foundational assay for characterizing the activity of RyR channels and the impact of modulatory compounds like dantrolene.
Objective: To quantify the effect of dantrolene on the binding of [3H]ryanodine to RyR isoforms, thereby inferring its inhibitory activity.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles or microsomes isolated from tissues endogenously expressing the RyR isoform of interest (e.g., pig skeletal muscle for RyR1).
-
HEK-293 cells heterologously expressing the specific RyR isoform (e.g., RyR3).
-
[3H]ryanodine (radioligand).
-
Dantrolene sodium.
-
Incubation buffer containing appropriate ions (e.g., K+, Cl-), a pH buffer (e.g., PIPES), and modulatory agents like Ca2+, ATP, and calmodulin.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: SR vesicles or cell microsomes are incubated with a fixed concentration of [3H]ryanodine in the incubation buffer.
-
Treatment: For experimental samples, varying concentrations of dantrolene are added to the incubation mixture. Control samples receive the vehicle (e.g., DMSO).
-
Equilibration: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free [3H]ryanodine.
-
Washing: The filters are washed with an ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound [3H]ryanodine is determined and plotted against the dantrolene concentration to calculate parameters such as the inhibition constant (Ki) or to observe shifts in the dissociation constant (Kd) of ryanodine.
Signaling Pathways and Dantrolene's Mechanism of Action
The following diagrams illustrate the relevant signaling pathways and the experimental workflow for assessing dantrolene's specificity.
References
- 1. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Dantrolene Sodium and Sodium Thiocyanate on Skeletal Muscle Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of dantrolene sodium and sodium thiocyanate on skeletal muscle, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, physiology, and drug development in understanding the distinct mechanisms and functional consequences of these two compounds.
Introduction
Dantrolene sodium and sodium thiocyanate are two chemical agents known to significantly impact skeletal muscle excitation-contraction (ECC) coupling, the process that links an electrical stimulus to mechanical contraction. While both substances modulate muscle contractility, they do so through distinct and, in many respects, opposing mechanisms. Dantrolene sodium is a well-established muscle relaxant used clinically to treat spasticity and malignant hyperthermia.[1][2] In contrast, sodium thiocyanate, a lyotropic anion, is primarily used as an experimental tool to potentiate muscle contraction by prolonging the active state of the muscle.[1][2] This guide will delve into their mechanisms of action, present quantitative data from comparative studies, and provide detailed experimental protocols for assessing their effects.
Mechanism of Action
Dantrolene Sodium: An Inhibitor of Calcium Release
Dantrolene sodium exerts its muscle-relaxant effect by directly interfering with the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), the intracellular calcium store in muscle cells.[3] Specifically, it binds to the ryanodine receptor 1 (RyR1), the primary calcium release channel in skeletal muscle, and inhibits its opening.[3] This action reduces the amount of Ca²⁺ available to bind to troponin C, thereby uncoupling the electrical excitation of the muscle cell from the mechanical contraction of the myofibrils.[3] This targeted inhibition of Ca²⁺ release makes dantrolene an effective treatment for conditions characterized by excessive muscle contraction.[1]
Sodium Thiocyanate: A Potentiator of the Active State
Sodium thiocyanate belongs to a class of compounds known as lyotropic anions, which are known to enhance muscle twitch tension.[1] Its primary mechanism of action is believed to be at the level of the sarcolemma and the transverse tubules (T-tubules).[4] It is thought to alter the surface charge of these membranes, which in turn affects the voltage-sensing dihydropyridine receptors (DHPRs).[4] This alteration is proposed to prolong the "active state" of the muscle fiber following an action potential, leading to an increased and prolonged release of Ca²⁺ from the sarcoplasmic reticulum for each electrical stimulus.[1][2] This results in a potentiation of twitch contractions.
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of dantrolene sodium and sodium thiocyanate on various parameters of skeletal muscle function, as determined in a comparative study on isolated mouse soleus muscle.[1]
| Parameter | Dantrolene Sodium (3 µg/ml) | Sodium Thiocyanate (20 mM) | Control |
| Twitch Tension (% of Control) | 55.4 ± 4.1 (P < 0.001) | 138.2 ± 5.6 (P < 0.001) | 100 |
| Tetanic Tension (% of Control) | 88.9 ± 3.7 (P < 0.05) | 101.5 ± 2.8 (Not Significant) | 100 |
| Time Course of Relaxation from Tetanus | No Significant Effect | No Significant Effect | Normal |
| Pharmacological Agent | Effect in the Presence of Dantrolene Sodium | Effect in the Presence of Sodium Thiocyanate |
| Caffeine (8 mM) Induced Contracture | Inhibited | Potentiated |
| Potassium Chloride (80 mM) Induced Contracture | Inhibited | Potentiated |
Experimental Protocols
In Vitro Measurement of Isometric Muscle Tension
This protocol is adapted from established methods for assessing the contractility of isolated rodent skeletal muscle.[5][6]
a. Muscle Preparation:
-
Euthanize a mouse (e.g., C57BL/6) via an approved method.
-
Dissect the soleus muscle from the hindlimb, keeping the tendons at both ends intact.
-
Immediately place the isolated muscle in a bath containing oxygenated Krebs-Ringer solution at room temperature.[1][7]
b. Krebs-Ringer Solution Composition: [8]
-
NaCl: 119.0 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.0 mM
-
CaCl₂: 2.5 mM
-
MgCl₂: 1.3 mM
-
NaHCO₃: 25.0 mM
-
Glucose: 11.0 mM
-
Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
c. Isometric Force Measurement:
-
Mount the muscle vertically in a temperature-controlled organ bath (37°C) by attaching the tendons to a fixed hook at the bottom and a force transducer at the top.
-
Adjust the resting tension to achieve the optimal length (L₀) for maximal twitch force.
-
Stimulate the muscle with single supramaximal electrical pulses (e.g., 0.5 ms duration) to elicit twitch contractions.
-
To induce tetanic contractions, apply a train of stimuli at a high frequency (e.g., 100 Hz for the soleus) for a duration of 500-900 ms.[5]
-
Record and analyze the force generated using a data acquisition system.
d. Drug Application:
-
After obtaining baseline measurements, add dantrolene sodium or sodium thiocyanate to the Krebs-Ringer solution at the desired concentration.
-
Allow for an equilibration period before re-evaluating twitch and tetanic contractions.
Caffeine and Potassium Chloride (KCl) Induced Contractures
This protocol outlines the procedure for inducing muscle contractures using chemical agents.
a. Muscle Preparation and Mounting:
-
Follow the same procedure as for isometric tension measurement.
b. Induction of Contracture:
-
Caffeine-induced contracture: After baseline measurements, replace the normal Krebs-Ringer solution with a solution containing a specific concentration of caffeine (e.g., 8 mM).[1] Caffeine directly activates the RyR1, causing Ca²⁺ release and contraction.
-
KCl-induced contracture: To induce depolarization-mediated contracture, replace the normal Krebs-Ringer solution with a solution containing a high concentration of KCl (e.g., 80 mM).[1] The high extracellular potassium concentration depolarizes the muscle membrane, leading to the opening of voltage-gated Ca²⁺ channels and subsequent Ca²⁺ release.
c. Data Analysis:
-
Measure the peak force of the contracture.
-
When testing the effects of dantrolene or thiocyanate, pre-incubate the muscle with the respective drug before adding the contracting agent.
Signaling Pathways and Experimental Workflows
Conclusion
Dantrolene sodium and sodium thiocyanate represent two sides of the pharmacological coin in the study of skeletal muscle physiology. Dantrolene acts as a specific inhibitor of sarcoplasmic reticulum calcium release, leading to muscle relaxation. In contrast, sodium thiocyanate potentiates muscle contraction by prolonging the active state, likely through modulation of the sarcolemma and T-tubule electrical properties. The provided data and protocols offer a framework for researchers to further investigate the nuanced effects of these and other compounds on skeletal muscle function. A thorough understanding of their opposing mechanisms is crucial for both fundamental research into excitation-contraction coupling and the development of novel therapeutics for muscle disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of lyotropic anions on charge movement, calcium currents and calcium signals in frog skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treat-nmd.org [treat-nmd.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. elabscience.com [elabscience.com]
- 8. uhlenlab.org [uhlenlab.org]
A Comparative Guide to the Bioequivalence of Dantrolene Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of different dantrolene formulations, focusing on key pharmacokinetic parameters and experimental protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the performance of various dantrolene products.
Intravenous Dantrolene Formulations: A Head-to-Head Comparison
A recent clinical trial investigated the bioequivalence of a novel intravenous dantrolene formulation, NPJ5008, compared to the established reference formulation, Dantrium®. This study was pivotal in assessing the interchangeability of these two products for critical care applications.
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a single-dose, randomized, crossover bioequivalence study in healthy volunteers who received a 60 mg intravenous dose of each formulation.
| Pharmacokinetic Parameter | NPJ5008 (Test) | Dantrium® (Reference) | Geometric Mean Ratio (90% CI) | Bioequivalence Assessment |
| AUC0-last (ng·h/mL) | Data not available | Data not available | 90.24% (within 80-125%) | Bioequivalent |
| AUC0-∞ (ng·h/mL) | Data not available | Data not available | 90.44% (within 80-125%) | Bioequivalent |
| Cmax (ng/mL) | Data not available | Data not available | 92.76% (78.27-109.93%) | Bioequivalent |
AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
The study concluded that NPJ5008 is bioequivalent to Dantrium® as the 90% confidence intervals for the geometric mean ratios of AUC0-last and AUC0-∞ were within the standard bioequivalence acceptance range of 80-125%.[1][2][3][4] The peak plasma concentration (Cmax) was also found to be comparable between the two formulations.[4]
Oral Dantrolene Formulations: Bioequivalence Considerations
For oral dantrolene sodium capsules, the U.S. Food and Drug Administration (FDA) has provided clear guidance for conducting bioequivalence studies to ensure therapeutic equivalence between generic and brand-name products.[5]
Representative Pharmacokinetic Data for Oral Dantrolene
While a direct head-to-head bioequivalence study for a generic and brand-name oral dantrolene is not publicly available with full data, the following table presents pharmacokinetic parameters from a study involving a single 100 mg oral dose of dantrolene sodium in healthy volunteers. This data can serve as a reference for expected pharmacokinetic profiles.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 1.24 ± 0.32 |
| Tmax (h) | 1.15 - 3.45 (range) |
| t1/2 (h) | Data not available |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
In this study, a single 100 mg oral dose of dantrolene sodium resulted in a mean peak plasma concentration of 1.24 µg/mL.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bioequivalence. Below are representative experimental protocols for clinical bioequivalence studies and the bioanalytical methods used for dantrolene quantification.
Clinical Bioequivalence Study Protocol for Oral Dantrolene Sodium Capsules
This protocol is based on the FDA's draft guidance for establishing bioequivalence of generic dantrolene sodium capsules.[5]
Bioequivalence Study Workflow for Oral Dantrolene.
Bioanalytical Method for Dantrolene Quantification in Human Plasma
A robust and validated bioanalytical method is essential for accurate pharmacokinetic analysis. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a commonly employed technique.
HPLC-UV Bioanalytical Method Workflow.
A detailed HPLC-UV method would involve the following steps:
-
Sample Preparation : Protein precipitation is a common method for extracting dantrolene from plasma samples.[7]
-
Chromatographic Conditions : A C18 column is typically used for separation, with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile.[7]
-
Detection : Dantrolene can be detected by UV spectrophotometry at a wavelength of approximately 380 nm.[7]
-
Method Validation : The bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA or the European Medicines Agency (EMA), to ensure its accuracy, precision, selectivity, and stability.[8][9]
Signaling Pathway
Dantrolene exerts its therapeutic effect as a muscle relaxant by directly interfering with the excitation-contraction coupling in skeletal muscle. It achieves this by inhibiting the release of calcium from the sarcoplasmic reticulum.
Dantrolene's Mechanism of Action.
This guide provides a foundational understanding of the bioequivalence assessment of different dantrolene formulations. For further in-depth analysis, it is recommended to consult the full study publications and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Relationship between plasma concentration and effect of dantrolene sodium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. japsonline.com [japsonline.com]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
Distinguishing the Binding Sites of Dantrolene and Ryanodine on the Sarcoplasmic Reticulum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding sites of two critical modulators of sarcoplasmic reticulum calcium release: the inhibitory drug dantrolene and the plant alkaloid ryanodine. Understanding the distinct nature of these binding sites on the ryanodine receptor (RyR) is crucial for the development of novel therapeutics targeting calcium dysregulation in various disease states. This document synthesizes findings from radioligand binding assays, photoaffinity labeling, and cryo-electron microscopy (cryo-EM) to provide a comprehensive overview.
Executive Summary
Dantrolene and ryanodine exert opposing effects on the ryanodine receptor (RyR), the primary calcium release channel in the sarcoplasmic reticulum. While both are pivotal pharmacological tools, their binding sites are structurally and functionally distinct. Ryanodine binds within the ion-conducting pore of the RyR, locking it in an open sub-conductance state. In contrast, dantrolene binds to a peripheral cytoplasmic domain, allosterically inhibiting channel opening. This guide delineates these differences through quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Analysis of Binding Sites
Dantrolene and ryanodine bind to pharmacologically distinct sites on the RyR1 isoform, as evidenced by the lack of direct competitive binding.[1][2] The binding of [3H]dantrolene is not affected by the presence of ryanodine, and conversely, dantrolene does not displace [3H]ryanodine from its binding site.[1][2]
Ryanodine Binding Site:
High-resolution structural studies have localized the ryanodine binding site to the central vestibule of the RyR1 pore, below the channel's constriction point.[3] This location within the ion-conducting pathway explains its profound effect on channel gating, effectively locking it in an open state.
Dantrolene Binding Site:
The precise location of the dantrolene binding site has been a subject of evolving research.
-
N-Terminal Domain (Residues 590-609): Initial studies using photoaffinity labeling with [3H]azidodantrolene identified a region within the N-terminal domain of RyR1, specifically encompassing amino acid residues 590-609, as a primary target for dantrolene.[4][5]
-
P1 Domain (involving Trp882, Trp996, and Arg1000): More recent high-resolution cryo-EM structures of RyR1 in complex with dantrolene have revealed a distinct binding pocket located in the P1 domain of the cytoplasmic assembly.[6][7] This site is distant from the ion pore and involves interactions with tryptophan residues Trp882 and Trp996, and arginine residue Arg1000.[6][7] The inhibitory action of dantrolene is thought to be mediated through allosteric regulation, where its binding to this cytoplasmic site stabilizes the closed state of the channel.[6]
Quantitative Binding Data
The following table summarizes the binding affinities (Kd) and maximal binding capacities (Bmax) for [3H]dantrolene and [3H]ryanodine to the skeletal muscle RyR1. It is important to note that experimental conditions can influence these values.
| Ligand | Receptor Isoform | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Experimental Conditions | Reference |
| [3H]Ryanodine | Porcine RyR1 | SR Vesicles | Varies with Ca2+ | ~1.4 | High ionic strength buffer | [1][2] |
| [3H]Dantrolene | Porcine RyR1 | SR Vesicles | ~18.7 | ~2.0 | Low ionic strength buffer | [1][2] |
Note: The Bmax ratio of [3H]dantrolene to [3H]ryanodine has been reported to be approximately 1.4:1.[1][2]
Signaling Pathways and Mechanisms of Action
The distinct binding locations of dantrolene and ryanodine result in opposing effects on RyR channel function and subsequent intracellular calcium signaling.
Opposing effects of dantrolene and ryanodine on RyR1 signaling.
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is a cornerstone for assessing RyR channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate heavy SR vesicles from skeletal muscle homogenates by differential centrifugation.
-
Binding Reaction: Incubate SR vesicles (typically 50-100 µg of protein) in a binding buffer containing a specific concentration of [3H]ryanodine (e.g., 2-10 nM) and varying concentrations of free Ca2+ to modulate channel opening. The buffer typically contains MOPS or HEPES, KCl, and protease inhibitors.
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the SR-bound [3H]ryanodine from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding. Analyze the data using Scatchard analysis to determine Kd and Bmax.
Workflow for the [3H]Ryanodine Binding Assay.
Photoaffinity Labeling with [3H]Azidodantrolene
This technique was instrumental in the initial identification of the dantrolene binding site on RyR1.
Methodology:
-
Incubation: Incubate SR vesicles with [3H]azidodantrolene, a photoactivatable analog of dantrolene, in the presence or absence of excess unlabeled dantrolene (to determine specific labeling).
-
Photolysis: Expose the samples to UV light to induce covalent cross-linking of the azido group to the binding site on the RyR.
-
SDS-PAGE: Separate the SR proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography/Fluorography: Visualize the radiolabeled proteins by exposing the gel to X-ray film or a phosphorimager screen. The specifically labeled protein band corresponding to RyR1 or its fragments can then be identified.
-
Protein Identification: Excise the labeled band and identify the protein and the site of covalent attachment through techniques such as mass spectrometry.
Cryo-Electron Microscopy (Cryo-EM) of Ligand-Bound RyR
Cryo-EM has provided unprecedented high-resolution structural insights into the binding of dantrolene to the RyR.
Methodology:
-
Sample Preparation: Purify the RyR1 protein and incubate it with a saturating concentration of the ligand (e.g., dantrolene).
-
Vitrification: Apply a small volume of the protein-ligand complex to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the complexes in a thin layer of vitreous ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles at different orientations using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally select individual RyR particle images from the micrographs.
-
2D Classification: Align and classify the particle images to generate 2D class averages, which represent different views of the receptor.
-
3D Reconstruction: Reconstruct an initial 3D model from the 2D class averages and refine it to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final 3D density map and analyze the interactions between the ligand and the protein residues at the binding site.
Conclusion
The binding sites of dantrolene and ryanodine on the sarcoplasmic reticulum's ryanodine receptor are unequivocally distinct. Ryanodine directly interacts with the channel's pore, promoting a sustained open state and calcium release. In contrast, dantrolene binds to a cytoplasmic domain, allosterically inhibiting channel activity and preventing calcium release. The continued elucidation of these binding sites and their regulatory mechanisms through advanced techniques like cryo-EM will pave the way for the rational design of more specific and effective modulators of RyR function for therapeutic applications.
References
- 1. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mapping Ryanodine Binding Sites in the Pore Cavity of Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of the Dantrolene-binding Sequence near the FK506-binding Protein-binding Site in the Three-dimensional Structure of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of Dantrolene's Efficacy in Normal vs. Malignant Hyperthermia-Susceptible Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dantrolene in mitigating aberrant muscle function in normal versus malignant hyperthermia-susceptible (MHS) skeletal muscle. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Malignant hyperthermia (MH) is a pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain anesthetics in susceptible individuals. This condition arises from excessive calcium (Ca2+) release from the sarcoplasmic reticulum (SR) due to mutations in the ryanodine receptor 1 (RyR1). Dantrolene is the primary therapeutic agent used to treat MH. It acts by inhibiting RyR1, thereby reducing Ca2+ release from the SR. Experimental evidence suggests that while dantrolene is effective in both normal and MHS muscle, its potency and effects can be context-dependent. This guide delves into the quantitative comparisons of dantrolene's efficacy, detailed experimental methodologies used in these assessments, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Comparison of Dantrolene's Efficacy
The following tables summarize the quantitative data on the effects of dantrolene on various parameters in normal and MHS skeletal muscle.
Table 1: Effect of Dantrolene on Sarcoplasmic Reticulum Calcium Release
| Parameter | Normal Muscle | MHS Muscle | Key Findings & Citations |
| Half-time for 45Ca2+ release | Increased ~3.5-fold | Increased ~3.5-fold | Dantrolene demonstrates a similar magnitude of inhibition on the rate of Ca2+ release from SR vesicles in both normal and MHS porcine muscle.[1] |
| [3H]ryanodine binding (Ki) | ~150 nM | ~150 nM | Dantrolene inhibits ryanodine binding to the RyR1 with a similar affinity in both normal and MHS porcine muscle, suggesting the binding site is not significantly altered by MH-causing mutations.[1] |
| Halothane-induced Ca2+ release | - | Inhibited | Dantrolene effectively inhibits the abnormal Ca2+ release triggered by halothane in MHS pig sarcoplasmic reticulum.[2] |
Table 2: Effect of Dantrolene on Muscle Contractility
| Parameter | Normal Muscle | MHS Muscle | Key Findings & Citations |
| Caffeine-induced contracture | Inhibition observed | Inhibition observed | Dantrolene at 10 µM significantly inhibits caffeine-induced contractures in both normal and MHS human skeletal muscle.[3] A minor effect of dantrolene on caffeine-induced contractures has also been reported.[4] |
| Halothane-induced contracture | Not applicable (does not typically occur) | Significantly reduced rate of relaxation | In isolated MHS swine muscle fibers, 6.2 x 10-6 M dantrolene significantly lessened halothane-induced contractures and increased the rate of relaxation.[5] |
| Twitch tension (ED50) | Not explicitly compared | 0.85 mg/kg (in vivo, MHS pigs) | The effective dose to produce a 50% block of indirectly evoked twitch tension was determined in MHS pigs. A direct comparison to normal pigs under the same experimental conditions was not provided.[6] |
| Twitch tension inhibition (IC50) of Azumolene (a dantrolene analog) | 2.8 +/- 0.8 µM (extensor digitorum longus), 2.4 +/- 0.6 µM (soleus) | Not explicitly tested, but effective in blocking contracture | Azumolene, a more water-soluble analog of dantrolene, showed similar IC50 values for twitch inhibition in different muscle types from normal mice. It was also effective in blocking caffeine-induced contractures in human MHS muscle.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Contracture Test (IVCT)
The IVCT is the gold standard for diagnosing MH susceptibility and is used to assess the effect of drugs like dantrolene on muscle contractility. The following protocol is based on the guidelines from the European Malignant Hyperthermia Group.[7][8][9]
1. Muscle Biopsy and Preparation:
-
A muscle biopsy (typically 2-3 cm long and 1-1.5 cm wide) is obtained from the quadriceps muscle (vastus lateralis or medialis) under local or regional anesthesia, avoiding direct infiltration of the muscle with local anesthetics.
-
The excised muscle is immediately placed in pre-gassed (95% O2, 5% CO2) Krebs-Ringer solution at room temperature.
-
The muscle is transported to the laboratory within 15 minutes of excision.
-
In the laboratory, the muscle is kept at room temperature and continuously gassed with 95% O2, 5% CO2.
-
The muscle is dissected into individual bundles approximately 2-3 mm in diameter and 20-25 mm in length.
2. Mounting and Equilibration:
-
Each muscle bundle is mounted vertically in a tissue bath containing Krebs-Ringer solution maintained at 37°C and continuously gassed.
-
One end of the muscle is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
The muscle is stretched to its optimal length (the length at which maximal twitch tension is produced) and allowed to equilibrate for a minimum of 20 minutes.
3. Halothane and Caffeine Challenge:
-
Halothane Test: Muscle bundles are exposed to increasing concentrations of halothane (e.g., 0.5%, 1%, 2% v/v) in the gassing mixture. The contracture response (increase in baseline tension) is recorded.
-
Caffeine Test: Muscle bundles are exposed to incrementally increasing concentrations of caffeine (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, and 32.0 mM) added to the Krebs-Ringer solution. The contracture response is recorded at each concentration.
-
A diagnosis of MHS is made if the muscle develops a contracture of ≥0.2 g (2 mN) at a caffeine concentration of ≤2.0 mM or a halothane concentration of ≤2% v/v.
4. Dantrolene Efficacy Testing:
-
To test the efficacy of dantrolene, muscle bundles from normal and MHS individuals are pre-incubated with a specific concentration of dantrolene (e.g., 10 µM) for a set period before the halothane or caffeine challenge.
-
The resulting contracture responses are compared to those of untreated muscle bundles to quantify the inhibitory effect of dantrolene.
Measurement of Sarcoplasmic Reticulum Calcium Release in Single Muscle Fibers
This protocol provides a general framework for measuring Ca2+ release from the SR in isolated muscle fibers.
1. Muscle Fiber Isolation:
-
Single muscle fibers are enzymatically or mechanically isolated from a muscle biopsy.
-
For mechanical isolation, the muscle is pinned in a dissecting dish, and individual fibers are carefully teased apart.
2. Fiber Permeabilization (Skinned Fibers):
-
The sarcolemma of the isolated muscle fiber is permeabilized (skinned) either mechanically or chemically (e.g., with saponin). This allows for direct access to the SR and control of the intracellular environment.
3. Calcium Measurement:
-
The skinned fiber is incubated with a fluorescent Ca2+ indicator dye (e.g., Fura-2, Indo-1, or Fluo-4).
-
The fiber is then placed in a chamber on the stage of a fluorescence microscope.
-
The intracellular Ca2+ concentration is measured by monitoring the fluorescence intensity of the indicator dye.
4. Triggering and Measuring Calcium Release:
-
Ca2+ release from the SR can be triggered by various agents, such as caffeine, 4-chloro-m-cresol, or by rapid changes in the ionic composition of the bathing solution.
-
To study the effect of dantrolene, the fiber is pre-incubated with dantrolene before triggering Ca2+ release.
-
The change in fluorescence upon triggering Ca2+ release is recorded and used to calculate the amount and rate of Ca2+ release. The inhibitory effect of dantrolene is determined by comparing the Ca2+ release in the presence and absence of the drug.
Visualizations
Malignant Hyperthermia Signaling Pathway
Caption: Signaling pathway in malignant hyperthermia.
Experimental Workflow for In Vitro Contracture Test
Caption: Workflow for the In Vitro Contracture Test.
Dantrolene's Mechanism of Action
Caption: Dantrolene's inhibitory action on RyR1.
References
- 1. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-induced Ca2+ release from sarcoplasmic reticulum of pigs susceptible to malignant hyperthermia. The effects of halothane and dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The control of muscle contracture by the action of dantrolene on the sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porcine malignant hyperthermia: effect of dantrolene sodium on in-vitro halothane-induced contraction of susceptible muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale for dantrolene vs. procainamide for treatment of malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 8. In vitro contracture test for diagnosis of malignant hyperthermia following the protocol of the European MH Group: results of testing patients surviving fulminant MH and unrelated low-risk subjects. The European Malignant Hyperthermia Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
A Comparative Guide to the Synergistic Neuroprotective Effects of Dantrolene and Hypothermia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic neuroprotective effects of dantrolene combined with therapeutic hypothermia. By objectively comparing the performance of the individual treatments with their combined application, this document aims to furnish researchers, scientists, and drug development professionals with the critical experimental data and mechanistic insights necessary to advance therapeutic strategies for ischemic brain injury and other neurological disorders.
Executive Summary
Ischemic stroke and other neurological insults trigger a complex cascade of events leading to neuronal cell death. Both dantrolene, a ryanodine receptor antagonist, and therapeutic hypothermia have demonstrated individual neuroprotective properties. This guide consolidates experimental evidence, primarily from in vitro models of ischemic injury, that strongly suggests a synergistic relationship between these two therapies. The combination of dantrolene and hypothermia has been shown to be more effective than either treatment alone in preserving neuronal viability, mitigating oxidative stress, stabilizing mitochondrial function, and reducing apoptosis. This enhanced neuroprotection offers a promising avenue for the development of more effective combination therapies for acute neurological injuries.
Comparative Performance Data
The following tables summarize quantitative data from a key in vitro study investigating the synergistic neuroprotective effects of dantrolene and hypothermia on primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common model for ischemic injury.[1][2]
Table 1: Neuronal Viability (MTT Assay)
| Treatment Group | Cell Viability (%) |
| Control (Normoxia) | 100 |
| OGD/R | 55.2 ± 3.1 |
| OGD/R + Dantrolene (40 µM) | 70.1 ± 2.8 |
| OGD/R + Hypothermia (33°C) | 75.3 ± 3.5 |
| OGD/R + Dantrolene + Hypothermia | 88.6 ± 4.2 |
Table 2: Oxidative Stress (Reactive Oxygen Species - ROS) Levels
| Treatment Group | Relative ROS Levels (%) |
| Control (Normoxia) | 100 |
| OGD/R | 250.1 ± 15.2 |
| OGD/R + Dantrolene (40 µM) | 180.5 ± 10.7 |
| OGD/R + Hypothermia (33°C) | 165.8 ± 9.9 |
| OGD/R + Dantrolene + Hypothermia | 120.3 ± 8.5 |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Relative ΔΨm (%) |
| Control (Normoxia) | 100 |
| OGD/R | 45.7 ± 4.3 |
| OGD/R + Dantrolene (40 µM) | 65.2 ± 5.1 |
| OGD/R + Hypothermia (33°C) | 70.9 ± 6.2 |
| OGD/R + Dantrolene + Hypothermia | 85.4 ± 7.8 |
Table 4: Apoptosis (Annexin V/PI Staining)
| Treatment Group | Apoptotic Cells (%) |
| Control (Normoxia) | 2.1 ± 0.5 |
| OGD/R | 35.8 ± 3.9 |
| OGD/R + Dantrolene (40 µM) | 20.3 ± 2.1 |
| OGD/R + Hypothermia (33°C) | 18.7 ± 1.9 |
| OGD/R + Dantrolene + Hypothermia | 9.5 ± 1.2 |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of dantrolene and hypothermia, both individually and in synergy, are attributed to their modulation of key signaling pathways involved in neuronal injury and survival.
Dantrolene's Neuroprotective Signaling Pathway
Dantrolene's primary mechanism of action is the inhibition of ryanodine receptors (RyRs) on the endoplasmic reticulum, which prevents the excessive release of intracellular calcium (Ca2+).[3] This action interrupts several downstream pathological events.
Caption: Dantrolene's neuroprotective mechanism.
Hypothermia's Neuroprotective Signaling Pathway
Therapeutic hypothermia exerts its neuroprotective effects through a multi-faceted approach, including reducing metabolic rate, inflammation, and inhibiting apoptotic pathways.
Caption: Hypothermia's multi-faceted neuroprotection.
Synergistic Neuroprotective Pathway
The combination of dantrolene and hypothermia appears to target both the initial triggers and the downstream effectors of ischemic neuronal death, resulting in a more robust neuroprotective effect.
Caption: Synergistic action of dantrolene and hypothermia.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
Caption: Experimental workflow for OGD/R.
Protocol:
-
Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat fetuses. The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture plates. Neurons are maintained in a humidified incubator at 37°C with 5% CO2.
-
OGD Induction: After 7-9 days in culture, the normal culture medium is replaced with a glucose-free Earle's balanced salt solution. The culture plates are then placed in a hypoxic chamber equilibrated with a gas mixture of 5% CO2, 10% H2, and 85% N2 for 90 minutes at 37°C.
-
Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original conditioned normal culture medium. The cells are then returned to the normoxic incubator. At this point, the respective treatments are applied:
-
Dantrolene Group: Dantrolene is added to the culture medium to a final concentration of 40 µM.
-
Hypothermia Group: The culture plates are placed in a separate incubator set to 33°C.
-
Combination Group: Dantrolene (40 µM) is added to the medium, and the plates are moved to the 33°C incubator.
-
OGD/R Control Group: No treatment is applied, and the plates are returned to the 37°C incubator.
-
-
Incubation: The cells are incubated under their respective treatment conditions for 12 hours.
-
Endpoint Analysis: After the incubation period, various assays are performed to assess neuronal injury and the effects of the treatments.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Following the 12-hour treatment period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
The plates are incubated for 4 hours at 37°C (or 33°C for the hypothermia groups).
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (normoxia) group.
Measurement of Reactive Oxygen Species (ROS)
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
After the treatment period, cells are washed with a balanced salt solution.
-
The cells are then incubated with 10 µM DCFH-DA in the dark for 30 minutes at 37°C (or 33°C for the hypothermia groups).
-
Following incubation, the cells are washed to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
ROS levels are expressed relative to the control group.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 is used to assess mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Following treatment, cells are incubated with 5 µg/mL JC-1 for 20 minutes at 37°C (or 33°C for the hypothermia groups) in the dark.
-
The cells are then washed with a balanced salt solution.
-
The fluorescence intensity is measured using a fluorescence microplate reader. Red fluorescence is measured at an excitation of 585 nm and an emission of 590 nm, while green fluorescence is measured at an excitation of 485 nm and an emission of 530 nm.
-
The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised plasma membrane, characteristic of late apoptotic and necrotic cells.
Protocol:
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Conclusion and Future Directions
The experimental data presented in this guide strongly support the synergistic neuroprotective effects of dantrolene in combination with therapeutic hypothermia in an in vitro model of ischemic injury. The combined treatment surpasses the efficacy of either monotherapy in preserving neuronal viability, reducing oxidative stress, maintaining mitochondrial integrity, and inhibiting apoptosis.
While these findings are promising, further research is warranted to validate these synergistic effects in in vivo animal models of stroke and other neurological injuries.[1] Future studies should also aim to elucidate the precise molecular mechanisms underlying this synergy and to determine the optimal therapeutic window and dosing for the combined treatment. The translation of these findings into clinical practice could lead to the development of novel and more effective therapeutic strategies for patients suffering from acute neurological events. Additionally, dantrolene's ability to mitigate shivering, a common side effect of therapeutic hypothermia, further enhances its potential as an adjunct therapy.[1]
References
- 1. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene enhances the protective effect of hypothermia on cerebral cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Dantrolene's Dichotomy: A Comparative Guide to its Effects on Ryanodine Receptor Channels at Nanomolar vs. Micromolar Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the concentration-dependent effects of dantrolene on ryanodine receptor (RyR) channels, crucial intracellular calcium release channels. Understanding the nuanced actions of dantrolene at nanomolar versus micromolar concentrations is paramount for its therapeutic application and for the development of novel RyR modulators. This document synthesizes experimental data on dantrolene's isoform-specific effects, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The inhibitory effects of dantrolene on RyR channels are highly dependent on its concentration and the specific RyR isoform. The following tables summarize key quantitative data from various experimental paradigms.
Table 1: Dantrolene Inhibition of Ryanodine Receptor (RyR) Isoforms
| Parameter | RyR1 (Skeletal Muscle) | RyR2 (Cardiac Muscle) | RyR3 | Experimental Conditions | Reference |
| IC50 | ~1.0 µM | >10 µM (in absence of sensitizing factors) | Inhibition observed, but IC50 not consistently reported | [3H]ryanodine binding assay with skeletal muscle sarcoplasmic reticulum vesicles or HEK293 cell microsomes.[1] | [1] |
| Ki | ~150 nM | - | - | [3H]ryanodine binding assay with sarcoplasmic reticulum vesicles.[2][3] | [2][3] |
| Effect on Ca2+ Release | Inhibition | No significant effect under normal conditions; inhibition observed under pathological conditions or with sensitizing factors.[4][5] | Inhibition[4][5][6] | 45Ca2+ release assays from sarcoplasmic reticulum vesicles. | [4][5][6] |
Table 2: Effects of Dantrolene on RyR Channel Gating Properties (Single Channel Recordings)
| Parameter | Dantrolene Concentration | RyR1 | RyR2 | Experimental Conditions | Reference |
| Channel Open Probability (Po) | 10 µM | Reduced to ~50% of control (in the presence of Calmodulin)[7] | - | Single-channel recordings in lipid bilayers. | [7] |
| Channel Open Probability (Po) | 50 µM | - | Reduced to ~45% of control (in the presence of Calmodulin)[7] | Single-channel recordings in lipid bilayers. | [7] |
| Mean Open Time | 10 µM (at 0.1 µM Ca2+) | - | Decreased[7][8] | Single-channel recordings in lipid bilayers. | [7][8] |
| Mean Closed Time | 10 µM (at 0.1 µM Ca2+) | - | Increased[7][8] | Single-channel recordings in lipid bilayers. | [7][8] |
| IC50 (for Po inhibition) | - | 0.16 ± 0.03 µM (in the presence of 100 nM Calmodulin)[7] | Single-channel recordings in lipid bilayers. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Sarcoplasmic Reticulum (SR) Vesicle Preparation
This protocol describes the isolation of SR vesicles from muscle tissue, which is essential for in vitro assays of RyR function.
-
Tissue Homogenization: Skeletal or cardiac muscle tissue is minced and homogenized in an ice-cold buffer containing sucrose, a pH buffer (e.g., imidazole), and protease inhibitors to maintain the integrity of the proteins.[9]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet cellular debris, mitochondria, and finally, the microsomal fraction containing the SR vesicles.
-
Sucrose Gradient Centrifugation: The microsomal fraction is further purified by centrifugation through a discontinuous or continuous sucrose gradient. The SR vesicles are collected from the appropriate fraction.[10]
-
Vesicle Characterization: The purity and protein concentration of the isolated SR vesicles are determined using methods such as SDS-PAGE and protein assays.
[3H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR channel activity, as [3H]ryanodine binds preferentially to the open state of the channel.
-
Incubation: SR vesicles are incubated with [3H]ryanodine in a binding buffer.[1] This buffer typically contains KCl, a pH buffer (e.g., HEPES), and specific concentrations of Ca2+, ATP, and calmodulin to modulate channel activity.[1][4]
-
Addition of Dantrolene: Various concentrations of dantrolene are added to the incubation mixture to determine its effect on [3H]ryanodine binding.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the SR vesicles with bound [3H]ryanodine from the unbound ligand.[11]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from total binding.[1] IC50 or Ki values are then determined by fitting the data to a dose-response curve.
Single-Channel Recordings in Lipid Bilayers
This technique allows for the direct observation of the opening and closing of individual RyR channels.
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans) filled with a salt solution.[9]
-
Vesicle Fusion: SR vesicles containing RyR channels are added to the cis (cytoplasmic) chamber. The vesicles will fuse with the lipid bilayer, incorporating the RyR channels.
-
Electrophysiological Recording: A voltage is applied across the bilayer, and the ionic current flowing through the single RyR channel is measured using a patch-clamp amplifier.[12] The cis chamber solution contains modulators like ATP and Ca2+, and dantrolene can be added to observe its effects on channel gating.[7][9]
-
Data Analysis: The recorded current traces are analyzed to determine the channel's open probability (Po), mean open time, and mean closed time.[7]
Calcium Imaging in Live Cells
This method visualizes changes in intracellular calcium concentration in response to stimuli and drugs like dantrolene.
-
Cell Loading with Fluorescent Dye: Cultured cells (e.g., myotubes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[13] The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave it to its active, calcium-binding form.
-
Baseline Measurement: The cells are placed on a microscope stage, and baseline fluorescence is recorded at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.[13]
-
Dantrolene Application: A solution containing dantrolene is perfused over the cells.[13]
-
Stimulation and Recording: The cells are then stimulated to induce calcium release (e.g., with caffeine or electrical stimulation), and the changes in fluorescence are continuously recorded to measure the effect of dantrolene on the calcium transient.
-
Data Analysis: The fluorescence data is analyzed to quantify changes in intracellular calcium levels, such as the amplitude and frequency of calcium waves.[7]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to dantrolene's interaction with RyR channels.
Caption: Molecular mechanism of dantrolene's inhibitory action on RyR1.
Caption: Experimental workflow for the [³H]ryanodine binding assay.
Caption: Diagram of a single-channel recording setup for RyR channels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dantrolene Sodium
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dantrolene Sodium, aligning with laboratory safety standards and regulatory compliance. Adherence to these guidelines will help maintain a safe laboratory environment and prevent environmental contamination.
Disposal Protocol for Dantrolene Sodium
The primary principle for the disposal of Dantrolene Sodium is to prevent its release into the environment and to comply with all relevant regulations.
Step 1: Waste Identification and Segregation
-
Identify: Classify Dantrolene Sodium waste as a non-hazardous or hazardous chemical waste in accordance with local, regional, and national regulations.[1]
-
Segregate: Do not mix Dantrolene Sodium waste with general laboratory trash or other chemical waste streams unless specifically permitted by your institution's waste management plan.
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and sealable container for collecting Dantrolene Sodium waste.[2][3] Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Dantrolene Sodium Waste" and include any other information required by your institution's safety protocols, such as the date of accumulation and associated hazards.
Step 3: On-site Handling and Storage
-
Minimize Waste: Practice waste minimization to reduce the volume of Dantrolene Sodium requiring disposal.[2][3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal Method
-
Licensed Contractor: Arrange for the disposal of Dantrolene Sodium waste through a licensed and reputable waste disposal contractor.[3]
-
Approved Methods: The recommended disposal methods, to be carried out by the licensed contractor, include:
-
Avoid Improper Disposal:
Step 5: Decontamination of Empty Containers
-
Residue Hazard: Empty containers may retain product residue and can be hazardous.[3]
-
Decontamination: Decontaminate empty containers according to your laboratory's standard operating procedures before disposal or recycling.[4] Observe all label safeguards until containers are cleaned and destroyed.[4]
Handling of Spills
In the event of a Dantrolene Sodium spill, the following procedures should be followed:
-
Minor Spills:
-
Major Spills:
Quantitative Data
| Parameter | Value | Reference |
| CERCLA/SARA Reportable Quantity (RQ) | 1000 lb (454 kg) | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Dantrolene Sodium waste.
References
Essential Safety and Handling Guide for Dantrolene Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dantrolene Sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Dantrolene Sodium is a hazardous substance that requires careful handling to prevent exposure. It is suspected of causing genetic defects, cancer, and reproductive harm, and may cause organ damage through prolonged or repeated exposure.[1] It is also harmful if swallowed.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn whenever there is a risk of splashing or dust generation to protect the eyes and face.[3][4] |
| Hand Protection | Impervious gloves | Nitrile or latex gloves are recommended. Double gloving should be considered.[5][6] Contaminated gloves should be replaced immediately. |
| Body Protection | Laboratory coat or disposable coveralls | A lab coat is suitable for handling small quantities. For larger amounts, a low-permeability disposable coverall is recommended.[5] Clothing should be buttoned at the collar and cuffs. |
| Respiratory Protection | N-95 or N-100 particle mask | Required for activities that may generate dust.[4] For large spills, a chemical cartridge-type respirator may be necessary.[4][7] |
Toxicological Data
The following table summarizes the key toxicological data for Dantrolene Sodium.
| Toxicity Data | Value | Species |
| Oral LD50 | 7432 mg/kg | Rat |
| Oral LD50 | 1188 mg/kg | Mouse |
| Oral LDLO | 600 mg/kg | Woman |
| Intraperitoneal LD50 | 413 mg/kg | Rat |
| Intraperitoneal LD50 | 534 mg/kg | Mouse |
| Subcutaneous LD50 | >16000 mg/kg | Rat |
| Intravenous LD50 | >50 mg/kg | Rat |
| LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose[1][8] |
Handling and Storage Protocols
Safe Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][9]
-
Ventilation: Always handle Dantrolene Sodium in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5][7]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[5]
-
Minimize Dust: Minimize dust generation and accumulation during handling.[7][10]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where Dantrolene Sodium is handled.[2][11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][8]
Storage Conditions:
-
Keep the container tightly sealed to prevent contamination and exposure.[3][9]
-
Store away from incompatible materials and direct sunlight.[2][8]
Spill and Disposal Procedures
Spill Management:
-
Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[2][8]
-
Clean-up:
-
Dry Spills: For small spills, use a damp cloth or a vacuum cleaner equipped with a HEPA filter to clean up the material, avoiding dust generation.[2][7] For larger spills, wear appropriate PPE, including respiratory protection, and collect the material into a labeled container for disposal.[7][8]
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[6]
-
-
Decontamination: Thoroughly clean the spill area after the material has been collected.[7]
Waste Disposal:
-
Dispose of unused Dantrolene Sodium and any contaminated materials in accordance with local, state, and federal regulations.[2][9]
-
Do not reuse empty containers as they may retain product residue.[2][9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling Dantrolene Sodium, emphasizing the critical safety checkpoints.
Caption: Safe Handling Workflow for Dantrolene Sodium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. punchout.medline.com [punchout.medline.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pppmag.com [pppmag.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
